molecular formula C8H6BrClO B015067 2-Bromo-4'-chloroacetophenone CAS No. 536-38-9

2-Bromo-4'-chloroacetophenone

Cat. No.: B015067
CAS No.: 536-38-9
M. Wt: 233.49 g/mol
InChI Key: FLAYZKKEOIAALB-UHFFFAOYSA-N
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Description

2-Bromo-4'-chloroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H6BrClO and its molecular weight is 233.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8452. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-chlorophenyl)ethanone
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InChI

InChI=1S/C8H6BrClO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
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InChI Key

FLAYZKKEOIAALB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060209
Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Molecular Weight

233.49 g/mol
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CAS No.

536-38-9
Record name 2′-Bromo-4-chloroacetophenone
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Record name p-Chlorophenacyl bromide
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Record name 2-Bromo-4'-chloroacetophenone
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Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Record name Ethanone, 2-bromo-1-(4-chlorophenyl)-
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Record name Bromomethyl p-chlorophenyl ketone
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Record name P-CHLOROPHENACYL BROMIDE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-chloroacetophenone: Properties, Synthesis, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4'-chloroacetophenone (CAS No. 536-38-9). It includes detailed experimental protocols for its synthesis and the determination of its key physical characteristics. Furthermore, this guide explores the chemical reactivity and potential biological significance of this compound, particularly in the context of drug discovery and development.

Physical and Chemical Properties

This compound is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2][3] Its key physical and chemical properties are summarized below.

General Properties
PropertyValueSource(s)
Chemical Name 2-Bromo-1-(4-chlorophenyl)ethanone
Synonyms 4'-Chlorophenacyl bromide, p-Chlorophenacyl bromide
CAS Number 536-38-9
Appearance White to off-white crystalline solid[1]
Tabulated Physical and Chemical Data

The quantitative physical and chemical data for this compound are presented in the following tables for clarity and ease of comparison.

Table 1: Molecular and Weight Properties

PropertyValueSource(s)
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol

Table 2: Thermal and Physical Properties

PropertyValueSource(s)
Melting Point 93-96 °C
Boiling Point 145 °C at 12 Torr[4]
Solubility Insoluble in water[5]
Density 1.566 g/cm³ (predicted)[4]

Experimental Protocols

This section details the experimental methodologies for the synthesis of this compound and the determination of its fundamental physical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the α-bromination of 4'-chloroacetophenone. The following protocol is adapted from established procedures for the bromination of acetophenone (B1666503) derivatives.[6][7][8]

Reaction Scheme:

G cluster_0 Synthesis of this compound Reactant 4'-Chloroacetophenone Product This compound Reactant->Product 90 °C Reagent Pyridine hydrobromide perbromide (in Acetic Acid) Reagent->Product Byproduct Pyridine hydrobromide Product->Byproduct G cluster_1 Melting Point Determination Workflow A Sample Preparation: Finely powder the crystalline solid. B Capillary Loading: Pack a small amount into a capillary tube. A->B C Melting Point Apparatus: Place the capillary in the apparatus. B->C D Heating: Heat slowly (1-2 °C/min). C->D E Observation: Record the temperature range from the first drop of liquid to complete melting. D->E G cluster_2 General Reactivity of α-Bromoketones A This compound (Electrophile) C SN2 Transition State A->C Nucleophilic Attack B Nucleophile (Nu⁻) B->C D Substituted Product C->D E Bromide Ion (Leaving Group) C->E G cluster_3 Potential Inhibition of JAK/STAT Signaling by α-Bromo Ketones Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation PhosphoJAK P-JAK JAK->PhosphoJAK Autophosphorylation STAT STAT PhosphoSTAT P-STAT STAT->PhosphoSTAT PTP Protein Tyrosine Phosphatase (PTP) PTP->PhosphoJAK AlphaBromoKetone α-Bromo Ketone (e.g., this compound derivative) AlphaBromoKetone->PTP Irreversible Inhibition PhosphoJAK->JAK Dephosphorylation PhosphoJAK->STAT Phosphorylation GeneExpression Gene Expression (Immunity, Proliferation, etc.) PhosphoSTAT->GeneExpression Dimerization & Nuclear Translocation

References

Synthesis of 2-Bromo-4'-chloroacetophenone from 4-chloroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4'-chloroacetophenone, a key intermediate in the pharmaceutical and fine chemical industries. The document provides comprehensive experimental protocols, a comparative analysis of synthetic routes, and a discussion of the underlying reaction mechanism.

Introduction

The α-bromination of acetophenone (B1666503) derivatives is a fundamental and crucial transformation in organic synthesis. The resulting α-bromo ketones, such as this compound, are highly versatile precursors for a wide range of molecular scaffolds due to the presence of two electrophilic sites—the carbonyl carbon and the α-carbon—and the excellent leaving group potential of the bromide ion.[1] These intermediates are pivotal in the synthesis of various biologically active compounds. This compound, in particular, serves as a critical building block in the preparation of numerous active pharmaceutical ingredients (APIs).

This guide focuses on the conversion of 4-chloroacetophenone to this compound, a reaction that has been optimized through various methodologies to enhance yield, selectivity, and safety.

Reaction Mechanism and Principles

The synthesis of this compound from 4-chloroacetophenone is typically achieved through an acid-catalyzed α-bromination reaction. The generally accepted mechanism proceeds via an enol intermediate.[1][2]

The key steps are:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 4-chloroacetophenone by an acid catalyst.

  • Enol Formation: This is followed by the rate-determining step, which is the deprotonation at the α-carbon to form an enol intermediate.[1]

  • Nucleophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (or another bromine source) to yield the α-brominated product and regenerate the acid catalyst.

It is crucial to control the reaction conditions, such as temperature and the rate of bromine addition, to minimize the formation of side products, including di-brominated species.[1]

Comparative Experimental Protocols

Several methods for the bromination of 4-chloroacetophenone have been reported, each with distinct advantages and disadvantages. The choice of brominating agent and solvent system significantly impacts the reaction's efficiency and safety profile.

Data Summary

The following table summarizes quantitative data from various reported experimental protocols for the synthesis of this compound.

Brominating Agent Solvent Substrate:Reagent Molar Ratio Temperature (°C) Reaction Time (h) Yield (%) Reference
Pyridine (B92270) hydrobromide perbromideAcetic Acid1.0:1.190385[3][4]
Bromine (Br₂)Water1.0:1.07200.7599[5]
Bromine (Br₂) in MethanolMethanol / HCl1.0:0.960-5 then RT2Not specified for this specific substrate, general procedure[6]
N-Bromosuccinimide (NBS)Acetic Acid1.0:1.15Reflux686.6 (for 3'-chloro isomer)[7]

Detailed Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This method is considered a safer alternative to using elemental bromine.

Materials:

  • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

  • Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a reflux condenser.[3]

  • Stir the reaction mixture at 90 °C.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 3 hours, as indicated by the consumption of the starting material.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol 2: Bromination using Elemental Bromine in Water

This protocol offers a high yield and uses water as a green solvent.

Materials:

  • 4-Chloroacetophenone (230.0 g, 1.5 mol)

  • Liquid Bromine (84.4 mL, 1.6 mol)

  • Water (1188 mL)

  • Dichloromethane (for extraction)

  • Aqueous Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • In a 3L three-necked flask, suspend 4-chloroacetophenone in water.[5]

  • While stirring at 20°C, add liquid bromine dropwise over a period of 30 minutes.[5]

  • Continue stirring for an additional 15 minutes after the addition is complete.[5]

  • Extract the reaction mixture with dichloromethane.[5]

  • Wash the organic layer with an aqueous sodium carbonate solution and then with water.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[5]

  • Filter and evaporate the solvent under reduced pressure to obtain the product as a pale yellow oily liquid.[5]

Visualization of the Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis, workup, and purification of this compound.

experimental_workflow start Start reactants 1. Combine 4-Chloroacetophenone, Brominating Agent, & Solvent start->reactants reaction 2. Heat & Stir (e.g., 90°C, 3h) reactants->reaction monitoring 3. Monitor by TLC reaction->monitoring workup 4. Quench Reaction (e.g., add to ice-water) monitoring->workup Reaction Complete filtration 5. Vacuum Filtration workup->filtration purification 6. Recrystallization filtration->purification characterization 7. Characterization (TLC, NMR, M.P.) purification->characterization product Final Product: This compound characterization->product

Caption: Generalized workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-chloroacetophenone is a well-established and robust reaction. The choice of methodology, particularly the brominating agent, allows for flexibility in terms of safety, cost, and environmental impact. The protocols provided herein offer reliable and high-yielding routes to this important synthetic intermediate, catering to the needs of researchers and professionals in drug development and chemical synthesis. Careful control over reaction parameters is paramount to achieving high purity and yield.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of α-Bromination of Acetophenone (B1666503) Derivatives

The α-bromination of acetophenone and its derivatives is a fundamental and critical transformation in organic synthesis. The resulting α-bromoacetophenones are highly valuable intermediates, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Their utility stems from the presence of two electrophilic sites (the carbonyl carbon and the α-carbon) and the fact that bromide is an excellent leaving group, allowing for subsequent nucleophilic substitutions and other transformations.[1] This guide provides a detailed examination of the reaction mechanism, kinetics, and experimental protocols associated with this important reaction.

Core Reaction Mechanisms

The α-bromination of acetophenone can proceed through different mechanisms depending on the reaction conditions, primarily whether the catalysis is acidic or basic.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction proceeds via an enol intermediate.[1][3] This is the most common and controlled method for achieving selective mono-bromination at the α-position. The mechanism involves three key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., HBr, CH₃COOH). This step increases the electrophilicity of the carbonyl carbon and enhances the acidity of the α-hydrogens.[3][4]

  • Enol Formation (Rate-Determining Step): A weak base (like water or the conjugate base of the acid) removes a proton from the α-carbon. This tautomerization from the keto form to the enol form is the slow, rate-determining step of the overall reaction.[1][4][5]

  • Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of electrophilic bromine (Br₂). This forms a new carbon-bromine bond at the α-position.[3][4]

  • Deprotonation: The protonated carbonyl of the intermediate is deprotonated, typically by a bromide ion or another weak base, to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[3][4]

Caption: Acid-catalyzed α-bromination of acetophenone via an enol intermediate.

Base-Mediated α-Bromination (Haloform Reaction)

For methyl ketones like acetophenone, base-mediated bromination leads to a different outcome known as the haloform reaction.[6][7] The reaction proceeds via an enolate intermediate and results in exhaustive halogenation at the methyl group, followed by cleavage to form a carboxylate and bromoform (B151600) (CHBr₃).

The mechanism involves:

  • Enolate Formation: A hydroxide (B78521) ion removes an acidic α-hydrogen to form a resonance-stabilized enolate.[6]

  • Nucleophilic Attack: The enolate attacks bromine, adding a bromine atom to the α-carbon.

  • Repetition: These first two steps repeat two more times, with the acidity of the remaining α-hydrogens increasing with each bromination, leading to a tri-halogenated ketone.[6]

  • Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon of the tri-halogenated ketone.

  • Cleavage: This results in the cleavage of the carbon-carbon bond, forming a carboxylic acid and a trihalomethyl anion (-CX₃), which is a good leaving group.

  • Proton Transfer: An acid-base reaction occurs where the carboxylic acid protonates the trihalomethyl anion to yield the final haloform product and a carboxylate anion.[6]

Because this pathway leads to cleavage rather than simple α-bromination, acidic conditions are preferred for the synthesis of α-bromoacetophenones.

Reaction Kinetics and Thermodynamics

Kinetic studies of the acid-catalyzed halogenation of ketones reveal that the reaction rate is independent of the halogen concentration.[8][9] This provides strong evidence that the formation of the enol is the rate-determining step. The reaction typically follows second-order kinetics with the following rate law:

Rate = k[Ketone][H⁺] [8][9]

This rate law indicates that chlorination, bromination, and iodination of a given ketone all occur at the same rate under the same conditions, as the halogen is not involved in the rate-limiting step.[8][9]

Quantitative Data

The following tables summarize key quantitative data from studies on the α-bromination and enolisation of acetophenone derivatives.

Table 1: Effect of Reaction Time and Temperature on Yield (Data for the bromination of 4-chloroacetophenone with pyridine (B92270) hydrobromide perbromide in acetic acid)

Temperature (°C)Time (h)Yield (%)
803~66
902~80
903>90
904>90
1003~88

Source: Adapted from Gao et al., BMC Chemistry (2024).[10] The optimal yield for 4-chloro-α-bromo-acetophenone was achieved at 90°C with a reaction time of 3 hours.[5]

Table 2: Thermodynamic Parameters for Enolisation

KetoneΔH≠ (kcal/mol)ΔS≠ (e.u.)
Acetophenone19.06-2.126
p-Bromoacetophenone19.01-10.88

Source: Adapted from Malhotra, S. & Jaspal, D., Bulletin of Chemical Reaction Engineering & Catalysis (2013).[11] This data relates to the kinetics of the enolisation process, which is the rate-determining step in acid-catalyzed bromination.

Experimental Protocols

Careful control over reaction conditions is crucial to maximize yield and minimize side products, such as dibrominated species or aromatic bromination.[1]

General Protocol for Acid-Catalyzed α-Bromination

This protocol outlines a general procedure for the α-bromination of an acetophenone derivative.

  • Reaction Setup: Dissolve the acetophenone derivative (1 equivalent) in a suitable solvent, commonly glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[12] An acid catalyst, if different from the solvent, is added.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent from the dropping funnel. The temperature should be carefully controlled during the addition to prevent side reactions.[12][13]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into cold water to precipitate the crude product.

  • Neutralization: If necessary, wash the organic layer or crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Purification: Collect the solid product by filtration. Wash the crystals with cold water and then a minimal amount of cold ethanol (B145695) to remove impurities.[12] The product can be further purified by recrystallization, typically from ethanol.[12]

  • Characterization: Confirm the identity and purity of the product using techniques such as NMR, melting point determination, and TLC.[1]

Specific Protocol: Synthesis of 4-chloro-α-bromo-acetophenone

This protocol is an example from a study using a safer brominating agent.[5]

  • Reagents & Setup:

    • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

    • Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

    • Glacial acetic acid (20 mL)

    • A 50 mL round-bottom flask equipped with a condensing tube.[5]

  • Procedure:

    • Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in the flask.

    • Stir the reaction mixture at 90 °C.

    • Monitor the reaction progress using TLC. The optimal reaction time is approximately 3 hours.[5]

    • After completion, cool the mixture and proceed with a standard aqueous work-up and recrystallization to isolate the product.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of α-bromoacetophenone derivatives.

Caption: General experimental workflow for α-bromination of acetophenone.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4'-chloroacetophenone

Abstract

This compound is a key halogenated ketone that serves as a vital intermediate in the landscape of organic synthesis and pharmaceutical development. Its bifunctional nature, featuring a reactive α-bromine atom and a substituted phenyl ring, makes it a versatile precursor for a wide range of complex molecules and active pharmaceutical ingredients (APIs). This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and characterization. A significant focus is placed on its application as a critical building block in the synthesis of drugs such as Tolvaptan, a selective vasopressin V2-receptor antagonist. Detailed experimental protocols and spectroscopic data are provided to support researchers in its practical application.

Molecular Structure and Chemical Identity

This compound, also known by synonyms such as 4'-Chlorophenacyl bromide and 2-Bromo-1-(4-chlorophenyl)ethanone, is a derivative of acetophenone.[1][2] The structure consists of a 4-chlorophenyl group attached to a carbonyl carbon, which is adjacent to a brominated methyl group.

Caption: Molecular Structure of this compound.

Physicochemical and Spectroscopic Properties

The compound is typically a white to light-yellow crystalline solid and is insoluble in water.[3][4][5] Key quantitative data are summarized below.

PropertyValueReference
Molecular Formula C₈H₆BrClO[1][2][3]
Molecular Weight 233.49 g/mol [1][2][3][6]
CAS Number 536-38-9[1][3][6]
Melting Point 93-99 °C[3][4][6]
Boiling Point 278 °C[7]
Appearance White to light yellow crystalline powder[3][4]
Solubility Insoluble in water[4][7]
¹H NMR (CDCl₃) δ ~4.4 ppm (s, 2H, -CH₂Br), δ ~7.5-8.0 ppm (m, 4H, Ar-H)[8]
¹³C NMR δ ~30 ppm (-CH₂Br), δ ~129-140 ppm (Ar-C), δ ~190 ppm (C=O)[9]
IR (KBr, cm⁻¹) ~1685 (C=O stretch), ~1587 (C=C aromatic stretch), ~825 (C-Cl stretch)[10][11]
Mass Spectrum (m/z) 232/234/236 (M⁺), 155/157 ([M-Br]⁺), 139 ([M-CH₂Br]⁺), 111 ([C₆H₄Cl]⁺)[12][13]

Experimental Protocols

Synthesis of this compound

The synthesis is a two-step process involving the Friedel-Crafts acylation of chlorobenzene (B131634) to form the precursor, 4'-chloroacetophenone (B41964), followed by α-bromination.

synthesis_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Bromination start Chlorobenzene + Acetic Anhydride (B1165640) reagent1 Anhydrous AlCl₃ in Carbon Disulfide start->reagent1 1. Add reaction1 Heat to reflux reagent1->reaction1 2. React workup1 Quench with HCl/ice Extract with Ether reaction1->workup1 3. Isolate product1 4'-Chloroacetophenone workup1->product1 4. Purify reagent2 Bromine (Br₂) or NBS in CCl₄ product1->reagent2 5. Add reaction2 Reflux with AIBN (initiator) reagent2->reaction2 6. React workup2 Wash with Na₂S₂O₃ Evaporate solvent reaction2->workup2 7. Isolate product2 Crude Product workup2->product2 purification Recrystallization (e.g., from Ethanol) product2->purification 8. Purify final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Step 1: Synthesis of 4'-Chloroacetophenone (Precursor)

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., carbon disulfide or dichloromethane) in a three-necked flask fitted with a reflux condenser and dropping funnel, add chlorobenzene (1.0 eq).

    • Slowly add acetic anhydride or acetyl chloride (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

    • Cool the mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield crude 4'-chloroacetophenone, which can be purified by vacuum distillation.

  • Step 2: α-Bromination

    • Dissolve the purified 4'-chloroacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or carbon tetrachloride.

    • Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.

    • After completion, cool the reaction mixture and filter off the succinimide (B58015) byproduct.

    • Wash the filtrate with water and an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

    • Purify the resulting crude solid by recrystallization from ethanol (B145695) or isopropanol (B130326) to obtain pure this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Infrared (IR) Spectroscopy:

    • Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Alternatively, acquire an Attenuated Total Reflectance (ATR) spectrum on the solid sample.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

    • Inject the solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program that allows for the separation of the compound from any impurities. The mass spectrometer will provide the mass-to-charge ratio of the parent ion and its fragments.

Applications in Drug Development: A Case Study of Tolvaptan

This compound is not typically used for its own biological activity but serves as a crucial building block for more complex APIs.[3][5][14] Its most notable application is in the synthesis of Tolvaptan, an orally active, selective vasopressin V2 receptor antagonist.[5] Tolvaptan is used to treat clinically significant hypervolemic and euvolemic hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone (SIADH).[2][3]

Mechanism of Action of Tolvaptan:

The drug functions by blocking the action of arginine vasopressin (AVP), also known as antidiuretic hormone, at the V2 receptors located in the collecting ducts of the kidneys.[1][6] This antagonism prevents the translocation of aquaporin-2 (AQP2) water channels to the cell membrane, thereby reducing water reabsorption and promoting free water excretion (aquaresis) without a significant loss of electrolytes.[1][3] The net effect is an increase in serum sodium concentration.

tolvaptan_moa cluster_pathway Vasopressin V2 Receptor Signaling Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_membrane AQP2 Channels (Apical Membrane) AQP2_vesicles->AQP2_membrane Translocates to Water_reabsorption Water Reabsorption (Aquaresis) AQP2_membrane->Water_reabsorption Increases Tolvaptan Tolvaptan Tolvaptan->V2R Antagonizes (Blocks AVP)

Caption: Simplified signaling pathway of Tolvaptan's mechanism of action.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

  • Hazard Classifications: Acute Toxicity (Oral), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, and Specific Target Organ Toxicity (Single Exposure) affecting the respiratory system.[6][15]

  • GHS Pictograms: Corrosion, Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][15]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a respirator with an appropriate cartridge is mandatory.[3][15]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents and bases.[4]

  • Storage: Store in a cool, dry place in a tightly sealed container.

References

Spectral data interpretation for 2-Bromo-4'-chloroacetophenone (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the organic compound 2-Bromo-4'-chloroacetophenone (C₈H₆BrClO). The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed herein. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Spectroscopic Overview

This compound is a halogenated acetophenone (B1666503) derivative with the following structure:

this compound Structure

The spectroscopic analysis of this molecule provides a detailed fingerprint of its chemical environment, confirming the presence of key functional groups and the overall molecular framework. The following sections will dissect the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Data Presentation

The quantitative spectral data for this compound is summarized in the tables below for ease of reference and comparison.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.43Singlet2H-CH₂Br
~7.48Doublet2HAr-H (ortho to -Cl)
~7.91Doublet2HAr-H (ortho to C=O)

Solvent: CDCl₃. Instrument: 300 MHz or 500 MHz Bruker AC-300 or equivalent.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~30.7-CH₂Br
~129.2Ar-C (ortho to -Cl)
~130.2Ar-C (ortho to C=O)
~132.8Ar-C (ipso to C=O)
~140.4Ar-C (ipso to -Cl)
~190.9C=O

Solvent: CDCl₃.

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3000-3100MediumAromatic C-H stretch
~1685StrongC=O (carbonyl) stretch
~1587StrongC=C (aromatic) stretch
~1200StrongC-C stretch
~1090StrongC-Cl stretch
~600-800StrongC-Br stretch

Technique: KBr-Pellet or ATR-Neat.

Table 4: Mass Spectrometry Data
m/zRelative IntensityAssignment
232/234/236Moderate[M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion peak with isotopic pattern)
155/157High[M - CH₂Br]⁺
139/141High[C₇H₄ClO]⁺
111Moderate[C₆H₄Cl]⁺
75Low[C₆H₃]⁺

Ionization Method: Electron Ionization (EI).

Spectral Interpretation

The following is a detailed interpretation of each spectrum, correlating the observed signals with the molecular structure of this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

  • Methylene (B1212753) Protons (-CH₂Br): A singlet observed at approximately 4.43 ppm corresponds to the two protons of the methylene group attached to the bromine atom. The singlet multiplicity indicates that there are no adjacent protons to couple with. The downfield shift is due to the deshielding effect of the adjacent electron-withdrawing bromine atom and carbonyl group.

  • Aromatic Protons: The aromatic region of the spectrum shows two doublets. The doublet at around 7.48 ppm is assigned to the two aromatic protons ortho to the chlorine atom. The doublet at approximately 7.91 ppm corresponds to the two aromatic protons ortho to the carbonyl group. This typical AA'BB' splitting pattern is characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Aliphatic Carbon (-CH₂Br): The signal at approximately 30.7 ppm is attributed to the methylene carbon atom bonded to bromine.

  • Aromatic Carbons: Four distinct signals are observed for the six aromatic carbons due to the molecule's symmetry. The signals at ~129.2 ppm and ~130.2 ppm are assigned to the protonated aromatic carbons. The two quaternary carbons (ipso-carbons) appear at ~132.8 ppm (attached to the carbonyl group) and ~140.4 ppm (attached to the chlorine atom).

  • Carbonyl Carbon (C=O): The characteristic downfield signal at ~190.9 ppm is indicative of the carbonyl carbon of the ketone.[1]

IR Spectrum Analysis

The IR spectrum is used to identify the functional groups present in the molecule.

  • Aromatic C-H Stretch: The absorptions in the range of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.

  • Carbonyl (C=O) Stretch: A strong and sharp absorption band around 1685 cm⁻¹ is a definitive indication of the carbonyl group (ketone).

  • Aromatic C=C Stretch: The strong absorption at approximately 1587 cm⁻¹ is due to the carbon-carbon stretching vibrations within the aromatic ring.

  • C-Cl and C-Br Stretches: The presence of strong absorption bands around 1090 cm⁻¹ and in the 600-800 cm⁻¹ region correspond to the C-Cl and C-Br stretching vibrations, respectively.

Mass Spectrum Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum shows a cluster of peaks for the molecular ion [M]⁺ at m/z 232, 234, and 236. This isotopic pattern is characteristic of a molecule containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio).

  • Fragmentation Pattern: The major fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group.

    • The loss of the -CH₂Br radical leads to the formation of the 4-chlorobenzoyl cation at m/z 139/141.

    • The cleavage of the bond between the aromatic ring and the carbonyl group results in the 4-chlorophenyl cation at m/z 111.

    • Another significant fragmentation is the loss of a bromine radical to give a fragment at m/z 155/157.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[2][3] The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker AVANCE spectrometer operating at a frequency of 300 MHz or 500 MHz for protons.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[4][5] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Bruker Tensor 27 FT-IR spectrometer or a similar instrument.

  • Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. Then, the sample pellet is placed in the sample holder, and the spectrum is recorded in the range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: A GC-MS system, such as an Agilent GC coupled to a Mass Selective Detector (MSD), is used for the analysis. A capillary column suitable for separating aromatic compounds is employed.

  • Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet. The oven temperature is programmed to ramp up to ensure good separation of the analyte. The mass spectrometer is operated in the electron ionization (EI) mode, and mass spectra are recorded over a mass range of m/z 50-300.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral data interpretation of an organic compound like this compound.

Spectral_Interpretation_Workflow Workflow for Spectral Data Interpretation cluster_Data_Acquisition Data Acquisition cluster_Data_Analysis Data Analysis & Interpretation cluster_Conclusion Conclusion NMR_Acq NMR Spectroscopy (¹H & ¹³C) NMR_Interp NMR Interpretation: - Chemical Shift - Multiplicity - Integration NMR_Acq->NMR_Interp Analyze Data IR_Acq IR Spectroscopy IR_Interp IR Interpretation: - Functional Group Identification IR_Acq->IR_Interp Analyze Data MS_Acq Mass Spectrometry MS_Interp MS Interpretation: - Molecular Ion Peak - Fragmentation Pattern MS_Acq->MS_Interp Analyze Data Structure Proposed Structure: This compound Structure->NMR_Interp Predict Signals Structure->IR_Interp Predict Bands Structure->MS_Interp Predict Fragments Confirmation Structural Confirmation NMR_Interp->Confirmation IR_Interp->Confirmation MS_Interp->Confirmation

Workflow for Spectral Data Interpretation

This comprehensive guide provides a detailed analysis of the spectral data of this compound, which is crucial for its identification, purity assessment, and further application in research and development.

References

Reactivity of the α-Carbon in 2-Bromo-4'-chloroacetophenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-chloroacetophenone, a halogenated acetophenone (B1666503) derivative, is a pivotal intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, featuring a reactive bromine atom on the α-carbon adjacent to a carbonyl group, and a chloro-substituted phenyl ring, imparts a high degree of reactivity, making it a versatile building block for the synthesis of a wide array of complex organic molecules and heterocyclic compounds. This technical guide provides a comprehensive overview of the reactivity of the α-carbon in this compound, detailing its synthesis, key reactions, and applications, with a focus on providing actionable data and protocols for laboratory use.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₈H₆BrClO[1]
Molecular Weight 233.49 g/mol [1]
CAS Number 536-38-9[2]
Appearance White to off-white crystalline powder or crystals[3]
Melting Point 93-96 °C[4]
Solubility Insoluble in water.[5]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.94 (d, J = 5.72 Hz, 2H), 7.48 (d, J = 5.76 Hz, 2H), 4.41 (s, 2H).[6]

  • ¹³C NMR: The chemical shifts are available in various databases and can be used for structural confirmation.

  • IR Spectrum: Conforms to the structure, showing characteristic peaks for the carbonyl group and aromatic ring.

  • Mass Spectrum: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

Synthesis of this compound

The most common method for the synthesis of this compound is the α-bromination of 4'-chloroacetophenone. Several brominating agents can be employed, with pyridine (B92270) hydrobromide perbromide in acetic acid being a safe and efficient option.[6]

Experimental Protocol: α-Bromination of 4'-chloroacetophenone

Materials:

  • 4-Chloroacetophenone (0.77 g, 5.0 mmol)

  • Pyridine hydrobromide perbromide (1.76 g, 5.5 mmol)

  • Acetic acid (20 mL)

  • 50 mL round-bottom flask

  • Condensing tube

  • Stirring apparatus

Procedure:

  • Combine 4-chloroacetophenone, pyridine hydrobromide perbromide, and acetic acid in a 50 mL round-bottom flask equipped with a condensing tube.

  • Stir the reaction mixture at 90 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • The reaction is typically complete within 3 hours.[6]

  • Upon completion, the reaction mixture is worked up to isolate the product.

  • This method has been reported to yield 4-chloro-α-bromo-acetophenone with a yield of 85%.[6]

Comparison of Brominating Agents:

Brominating AgentYieldRemarks
Pyridine hydrobromide perbromide85%High efficiency under the specified conditions.[6]
N-Bromosuccinimide (NBS)LowPoor performance with mostly unreacted starting material after 3 hours.[6]
Cupric bromide~60%Moderate yield.[6]

Reactivity of the α-Carbon: Key Reactions and Mechanisms

The presence of the bromine atom at the α-position to the carbonyl group makes the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is the Sₙ2 reaction, where a nucleophile displaces the bromide ion.

General Reaction Scheme:

G This compound Cl-Ph-C(=O)-CH₂Br Product Cl-Ph-C(=O)-CH₂-Nu This compound->Product + Nu⁻ Nucleophile Nu⁻ Bromide Br⁻ G cluster_0 Hantzsch Thiazole Synthesis Workflow Start Dissolve this compound and Thiourea in Ethanol Reflux Reflux for 3-6 hours Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temperature Monitor->Cool Complete Isolate Isolate Product (Filtration of Precipitate) Cool->Isolate G cluster_0 Favorskii Rearrangement Mechanism Start This compound Enolate Enolate Formation (Base) Start->Enolate Cyclopropanone Intramolecular Sₙ2 (Cyclopropanone Intermediate) Enolate->Cyclopropanone Attack Nucleophilic Attack (Base on Carbonyl) Cyclopropanone->Attack RingOpening Ring Opening Attack->RingOpening Product Rearranged Carboxylic Acid Derivative RingOpening->Product G cluster_0 Role in Drug Discovery Precursor This compound Heterocycles Synthesis of Heterocycles (Thiazoles, Imidazoles, etc.) Precursor->Heterocycles Chalcones Synthesis of Chalcones Precursor->Chalcones Other Other Derivatives Precursor->Other Bioactive Biologically Active Molecules Heterocycles->Bioactive Chalcones->Bioactive Other->Bioactive Screening High-Throughput Screening Bioactive->Screening Lead Lead Compound Identification and Optimization Screening->Lead

References

The Synthetic Versatility of 2-Bromo-4'-chloroacetophenone: A Gateway to Novel Heterocycles and Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2-Bromo-4'-chloroacetophenone, a readily available α-haloketone, has emerged as a pivotal building block in organic synthesis. Its unique structural features—a reactive α-bromo group, an activated carbonyl, and a chloro-substituted phenyl ring—provide a versatile platform for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. This guide explores the core applications of this compound, offering detailed experimental protocols, quantitative data summaries, and visual representations of key synthetic pathways and workflows. Its utility in the synthesis of chalcones, thiazoles, imidazoles, and pyrazoles, many of which exhibit significant pharmacological properties, underscores its importance in medicinal chemistry and drug discovery.

Core Synthetic Applications

The reactivity of this compound is primarily centered around the electrophilic nature of the carbon bearing the bromine atom and the carbonyl carbon. This dual reactivity allows for a wide range of transformations, making it a valuable precursor for various classes of organic compounds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

One of the most prominent applications of this compound is in the synthesis of chalcones, which are α,β-unsaturated ketones. These compounds are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is the primary method employed for this transformation.[1][2]

The reaction mechanism involves the formation of an enolate ion from this compound in the presence of a base, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the chalcone (B49325).[1]

Experimental Workflow: Claisen-Schmidt Condensation for Chalcone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve this compound and aromatic aldehyde in ethanol (B145695) add_base Add NaOH or KOH solution dropwise at room temperature start->add_base Reactants mixed stir Stir for 12-24 hours add_base->stir Initiate condensation quench Pour into crushed ice and acidify with HCl stir->quench Reaction completion filter Collect precipitate by vacuum filtration quench->filter wash Wash with cold water filter->wash dry Dry the product wash->dry recrystallize Recrystallize from a suitable solvent (e.g., ethanol) dry->recrystallize end Pure Chalcone Derivative recrystallize->end

Caption: General workflow for the synthesis of chalcones using this compound.

Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings.[3] This reaction involves the condensation of an α-haloketone, such as this compound, with a thioamide-containing compound, most commonly thiourea (B124793) or a substituted thiourea.[3][4] The resulting 2-aminothiazole (B372263) derivatives are valuable scaffolds in medicinal chemistry, with applications as anticancer and antimicrobial agents.[5][6]

Logical Relationship: Hantzsch Thiazole Synthesis

G reactant1 This compound (α-Haloketone) reaction Hantzsch Condensation reactant1->reaction reactant2 Thiourea / Thioamide (Sulfur Nucleophile) reactant2->reaction product 2-Amino-4-(4-chlorophenyl)thiazole Derivative reaction->product Cyclization

Caption: Key components in the Hantzsch synthesis of thiazoles from this compound.

Synthesis of Imidazole (B134444) Derivatives

This compound is also a key precursor for the synthesis of substituted imidazoles. One common method involves a one-pot, four-component reaction with an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions.[7][8] This approach provides an efficient and environmentally friendly route to highly functionalized imidazoles, which are important heterocyclic cores in many pharmaceuticals.[7][9] Another strategy involves the condensation with formamidine (B1211174) acetate.[9] The resulting imidazole derivatives have shown a range of biological activities, including antifungal and anticancer properties.[10]

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound can be achieved through various synthetic routes. One approach involves a two-step process where the acetophenone (B1666503) is first condensed with a reagent like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate, which is then cyclized with hydrazine (B178648) to yield the pyrazole ring.[11] Pyrazoles are a significant class of heterocyclic compounds with diverse applications in agrochemicals and pharmaceuticals.[12][13]

Quantitative Data Summary

The following table summarizes quantitative data from various synthetic applications of this compound, providing a comparative overview of reaction efficiencies.

ApplicationReactionReactantsCatalyst/BaseSolventTimeYield (%)Reference
Chalcone SynthesisClaisen-Schmidt Condensation4-Bromoacetophenone, BenzaldehydeNaOHEthanol3 h65.29 (Solvent-free)[14]
Chalcone SynthesisClaisen-Schmidt Condensation4-Bromoacetophenone, 4-ChlorobenzaldehydeNaOHEthanol3 h-[15]
Thiazole SynthesisHantzsch Synthesisα-Bromo-4-cyanoacetophenone, Thiosemicarbazones---66-79[5]
Imidazole SynthesisFour-component reaction2-Bromoacetophenone, Aldehyde, Primary amine, Ammonium acetate-Solvent-free2 h80-96[7]
Imidazole SynthesisCondensationα-Bromoketones, Formamidine acetate-Liquid AmmoniaOvernight37-69[9]

Note: Yields can vary based on specific substrates, reaction conditions, and purification methods.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation

This protocol is a generalized procedure for the synthesis of a chalcone from this compound and an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., benzaldehyde) (1.0-1.2 eq)

  • Ethanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (as a 10% aqueous or ethanolic solution)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired aromatic aldehyde (1.0-1.2 eq) to the solution and stir at room temperature.

  • Slowly add the NaOH or KOH solution dropwise to the reaction mixture with constant stirring, maintaining the temperature at room temperature. An ice bath can be used if the reaction is exothermic.

  • Continue stirring the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl until the pH is acidic.

  • Collect the precipitated solid (the chalcone) by vacuum filtration.

  • Wash the solid with cold distilled water until the filtrate is neutral.

  • Dry the product in a desiccator or oven at a low temperature.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.[4]

Protocol 2: Synthesis of a 2-Aminothiazole Derivative

This protocol describes the synthesis of a 2-aminothiazole derivative from this compound and thiourea.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-6 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated to induce crystallization.[4]

Biological Significance of Derived Compounds

The heterocyclic compounds synthesized from this compound often exhibit a wide range of biological activities, making them attractive targets for drug development.

  • Antimicrobial and Antifungal Activity: Chalcones and thiazoles derived from this compound have demonstrated significant activity against various bacterial and fungal strains.[2][16][17][18] For instance, certain substituted chalcones show good inhibition against both gram-positive and gram-negative bacteria.[2] Some novel bromo-chloro-sulfonyl derivatives have shown potent antifungal effects against Candida strains.[18][19]

  • Anticancer Activity: Thiazole derivatives synthesized using α-bromo-4-cyanoacetophenone (a related compound) have shown efficacy against HCT-116 and MCF-7 carcinoma cell lines, with some being more active than cisplatin.[5] The imidazole scaffold is also a well-known pharmacophore in anticancer drug design.[7]

Conclusion

This compound stands out as a versatile and valuable reagent in organic synthesis. Its ability to readily participate in fundamental reactions like the Claisen-Schmidt condensation and Hantzsch thiazole synthesis provides straightforward access to important classes of heterocyclic compounds. The biological activities exhibited by the resulting chalcones, thiazoles, imidazoles, and pyrazoles highlight the significance of this starting material in the field of medicinal chemistry. The detailed protocols and summarized data presented in this guide aim to facilitate further research and development in the synthesis of novel, biologically active molecules based on this privileged scaffold.

References

The Versatile Role of 2-Bromo-4'-chloroacetophenone as a Pivotal Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-chloroacetophenone, a halogenated acetophenone (B1666503) derivative, stands as a cornerstone intermediate in the landscape of synthetic organic chemistry. Its intrinsic reactivity, stemming from the presence of an α-bromoketone functional group and a substituted phenyl ring, renders it a highly versatile building block for the construction of a diverse array of complex molecules. This technical guide elucidates the multifaceted role of this compound, with a particular focus on its application in the synthesis of pharmaceutical agents, including key precursors to kinase inhibitors and other bioactive heterocyclic compounds. This document provides an in-depth overview of its chemical properties, detailed experimental protocols for its utilization in key synthetic transformations, and quantitative data to support its efficacy as a chemical intermediate. Furthermore, we explore the biological significance of the downstream products by visualizing the key signaling pathways they modulate.

Chemical Profile and Properties

This compound (CAS Number: 536-38-9) is a white to off-white crystalline solid.[1] Its chemical structure is characterized by a 4-chlorophenyl group attached to a bromoacetyl moiety. This unique combination of functional groups is the basis for its synthetic utility.

PropertyValueReference(s)
CAS Number 536-38-9
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Appearance White to off-white crystalline powder[1]
Melting Point 93-96 °C
Purity ≥98%

Core Application: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A primary and highly significant application of this compound is in the Hantzsch thiazole (B1198619) synthesis, a classic condensation reaction that provides a straightforward route to thiazole derivatives.[2][3] The reaction with thiourea (B124793) yields 2-amino-4-(4-chlorophenyl)thiazole, a crucial scaffold in medicinal chemistry.[4][5]

Hantzsch Thiazole Synthesis: A Workflow

The synthesis of 2-amino-4-(4-chlorophenyl)thiazole from this compound and thiourea is a robust and high-yielding reaction. The general workflow is depicted below.

Hantzsch_Workflow start Start Materials: This compound Thiourea reaction Reaction: - Solvent (e.g., Ethanol) - Heat (Reflux) start->reaction workup Work-up: - Cool reaction mixture - Pour into water - Neutralize (e.g., with NaHCO₃) reaction->workup isolation Isolation: - Vacuum filtration - Wash with water workup->isolation purification Purification: - Recrystallization (e.g., from Ethanol) isolation->purification product Final Product: 2-Amino-4-(4-chlorophenyl)thiazole purification->product

Figure 1: General workflow for the Hantzsch synthesis of 2-amino-4-(4-chlorophenyl)thiazole.
Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole.

Materials:

  • This compound (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (B145695) (5 mL)

  • Sodium bicarbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).[2]

  • Heat the reaction mixture to reflux and maintain for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing 20 mL of 5% sodium bicarbonate solution and stir.[2]

  • Collect the resulting precipitate by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold deionized water.

  • Purify the crude product by recrystallization from hot ethanol to yield pure 2-amino-4-(4-chlorophenyl)thiazole.[2]

Quantitative Data and Characterization

The synthesis of 2-amino-4-(4-chlorophenyl)thiazole is consistently high-yielding, with reported yields often exceeding 90%.

ParameterValueReference(s)
Yield 95%[4]
Melting Point 169-171 °C[4][5]
Appearance Off-white powder[4]

Spectroscopic Data:

  • IR (KBr, cm⁻¹): 3438, 3284 (NH₂ stretching), 1615 (C=N stretching), 1533 (aromatic C=C stretching), 831 (C-Cl stretching).[4]

  • ¹H NMR (DMSO-d₆, δ ppm): 7.85 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.15 (s, 2H, NH₂), 6.85 (s, 1H, thiazole C5-H). (Note: Specific shifts can vary slightly based on solvent and instrument).[4]

  • Mass Spectrum (m/z): 210 [M]⁺ (100%), 168, 133, 123, 89.[4]

Role as a Precursor to Kinase Inhibitors

The 2-aminothiazole (B372263) scaffold, readily synthesized from this compound, is a privileged structure in the design of protein kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[7] Thiazole-based molecules have been successfully developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), HER2, and Aurora kinases.[6][8]

EGFR/HER2 Signaling Pathway

EGFR and HER2 are receptor tyrosine kinases that, upon activation by growth factors, initiate a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, these pathways are constitutively active, driving tumor growth. Thiazole-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting their activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor Thiazole-based Kinase Inhibitor Inhibitor->EGFR Inhibits Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation

Figure 2: Simplified EGFR/HER2 signaling pathway and the inhibitory action of thiazole-based kinase inhibitors.
Quantitative Activity of Thiazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity (IC₅₀ values) of some thiazole derivatives, which can be synthesized from precursors like 2-amino-4-(4-chlorophenyl)thiazole, against key cancer-related kinases.

Compound TypeTarget KinaseIC₅₀ (µM)Reference(s)
Phenyl-imidazo[2,1-b]thiazole derivativeEGFR0.122[8]
Phenyl-imidazo[2,1-b]thiazole derivativeHER20.078[8]
Thiazole-based derivativeDHFR0.123[8]
Phenylsulfonyl-thiazole derivativeB-RAFV600E0.0231[7]

Relevance to Tolvaptan Synthesis

This compound is also a key starting material for the synthesis of intermediates used in the production of Tolvaptan. Tolvaptan is a selective vasopressin V2 receptor antagonist used to treat hyponatremia. While a direct, one-pot synthesis is not typical, the core structure derived from this compound is incorporated into the final drug molecule through a multi-step synthetic route.

Vasopressin V2 Receptor-cAMP Signaling Pathway

Tolvaptan exerts its therapeutic effect by blocking the vasopressin V2 receptor in the renal collecting ducts. This prevents the binding of arginine vasopressin (AVP), thereby inhibiting the adenylyl cyclase-mediated production of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the insertion of aquaporin-2 water channels into the apical membrane of the collecting duct cells, resulting in increased water excretion and a rise in serum sodium concentration.

V2R_Pathway cluster_membrane Collecting Duct Cell Membrane cluster_cytoplasm Cytoplasm cluster_lumen Apical Membrane (Lumen) V2R Vasopressin V2 Receptor AC Adenylyl Cyclase V2R->AC Activates AVP Arginine Vasopressin (AVP) AVP->V2R Binds ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles Aquaporin-2 (AQP2) Vesicles PKA->AQP2_vesicles Promotes insertion AQP2_channel AQP2 Water Channel AQP2_vesicles->AQP2_channel Tolvaptan Tolvaptan Tolvaptan->V2R Blocks Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption

Figure 3: The vasopressin V2 receptor-cAMP signaling pathway and the mechanism of action of Tolvaptan.

Conclusion

This compound is an indispensable chemical intermediate with broad applications in organic synthesis, particularly in the pharmaceutical industry. Its ability to readily undergo cyclocondensation reactions, such as the Hantzsch thiazole synthesis, provides efficient access to privileged heterocyclic scaffolds. These scaffolds are paramount in the development of targeted therapies, including potent kinase inhibitors for cancer treatment. Furthermore, its role as a precursor in the synthesis of complex drug molecules like Tolvaptan underscores its strategic importance in drug discovery and development. The detailed protocols, quantitative data, and pathway visualizations provided in this guide highlight the significant and versatile role of this compound, making it a molecule of high interest to researchers and scientists in the field.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety precautions and handling guidelines for 2-Bromo-4'-chloroacetophenone (CAS No. 536-38-9). Intended for professionals in research and drug development, this document synthesizes critical safety data, outlines detailed handling protocols, and offers visual workflows to mitigate risks associated with this hazardous chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling to avoid severe health effects. It is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also a lachrymator, meaning it can cause tearing. Inhalation may lead to respiratory tract irritation with possible burns.[1]

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[4]

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5][6]

Signal Word: Danger[1][3]

The primary routes of exposure are dermal contact, inhalation of dust, and eye contact.[1]

Quantitative Safety Data

The following tables summarize the key quantitative data available for this compound.

Table 1: Toxicological Data

ParameterValueSpeciesRouteSource
LD50> 2 g/kgMouseOralFisher Scientific

No specific dermal LD50 or inhalation LC50 data has been found in the public domain.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C8H6BrClOChemicalBook, Sigma-Aldrich
Molecular Weight 233.49 g/mol ChemicalBook, Sigma-Aldrich
Appearance White to off-white crystalline powder or solidOttokemi
Melting Point 93-96 °CSigma-Aldrich, Ottokemi
Solubility Insoluble in waterThermo Scientific Chemicals
Stability Stable under recommended storage conditionsThermo Scientific Chemicals

Experimental Protocols: Safe Handling and Personal Protection

Adherence to strict experimental protocols is paramount when working with this compound. The following methodologies are based on best practices for handling hazardous chemical powders.

Engineering Controls
  • Ventilation: All handling of this compound powder, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following table outlines the required equipment.

Table 3: Personal Protective Equipment (PPE) Requirements

Body PartEquipmentStandard/Specification
Eyes/Face Tight-sealing safety goggles and a face shield.[1][3]OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (e.g., nitrile, inspect before use) and a lab coat. Wear appropriate protective clothing to prevent skin exposure.[1][2][5]---
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.[1][2]---
Weighing and Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Line the work surface with absorbent, disposable bench paper.

  • Aliquotting:

    • Don all required PPE as specified in Table 3.

    • Place a tared, sealed container on the balance inside the fume hood.

    • Carefully transfer the desired amount of this compound to the container, minimizing dust generation.

    • Securely close the container before removing it from the balance.

  • Cleaning: After handling, decontaminate the work surface and any equipment used. Dispose of contaminated bench paper and gloves as hazardous waste. Wash hands thoroughly with soap and water.

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure.

Table 4: First Aid Measures

Exposure RouteAction
Inhalation Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste.[1]

Visualized Workflows

The following diagrams, created using the DOT language, illustrate key safety workflows.

Hazard_Response_Workflow exposure Exposure Occurs (Inhalation, Skin/Eye Contact, Ingestion) assess Assess the Situation (Conscious? Breathing?) exposure->assess remove Remove from Exposure Source assess->remove decontaminate Decontaminate Area (If safe to do so) assess->decontaminate first_aid Administer First Aid (See Table 4) remove->first_aid seek_medical Seek Immediate Medical Attention first_aid->seek_medical report Report Incident seek_medical->report

Caption: Hazard Response Workflow for this compound Exposure.

Safe_Handling_Workflow plan Plan Experiment & Review SDS prepare Prepare Work Area (Fume Hood, Bench Paper) plan->prepare ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) prepare->ppe handle Weigh & Handle Chemical (Minimize Dust) ppe->handle cleanup Clean & Decontaminate Work Area handle->cleanup dispose Dispose of Waste Properly cleanup->dispose remove_ppe Remove PPE & Wash Hands dispose->remove_ppe

Caption: Step-by-step workflow for the safe handling of this compound.

References

A Technical Guide to the Solubility of 2-Bromo-4'-chloroacetophenone in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-bromo-4'-chloroacetophenone, a key intermediate in pharmaceutical synthesis. Understanding its solubility is crucial for optimizing reaction conditions, purification processes like recrystallization, and formulation development. This document outlines qualitative solubility in various common organic solvents, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, featuring a polar carbonyl group and halogen substituents on an aromatic ring, suggests it will exhibit a range of solubilities in common organic solvents. It is known to be insoluble in water[1].

Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, a qualitative understanding can be derived from its chemical structure and general principles of organic chemistry. The following table summarizes the expected solubility in a range of common organic solvents.

Solvent ClassSolvent ExampleExpected SolubilityRationale
HalogenatedCarbon TetrachlorideSolubleA study has indicated that crystals of this compound can be grown from carbon tetrachloride, implying solubility[2].
KetonesAcetone (B3395972)SolubleThe ketone functional group in acetone is similar to that in the solute, following the "like dissolves like" principle[3].
EstersEthyl AcetateSolubleSimilar polarity to the solute.
EthersDiethyl EtherModerately SolubleLower polarity than ketones and esters may lead to slightly lower solubility.
AlcoholsMethanol, EthanolModerately SolubleThe polar hydroxyl group can interact with the solute, but the overall polarity difference might limit high solubility.
HydrocarbonsToluene, HexaneSparingly Soluble to InsolubleThe non-polar nature of these solvents makes them poor solvents for the relatively polar solute.
ProticWaterInsolubleThe organic nature of the bulk of the molecule outweighs the polarity of the functional groups, leading to insolubility in water[1][3].

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for determining equilibrium solubility[4].

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (crystalline, high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Standard laboratory glassware (beakers, pipettes, etc.)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a volumetric flask.

    • Add the selected organic solvent to the flask, ensuring the solid is not completely dissolved.

    • Seal the flask and place it in a shaking incubator or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any undissolved solid.

    • For highly accurate measurements, centrifuge the mixture to ensure complete separation of the solid and liquid phases.

    • Filter the collected supernatant through a syringe filter to remove any remaining microcrystals.

  • Analysis:

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Safety Precautions: this compound is a hazardous substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility as described in the protocol above.

Solubility_Determination_Workflow cluster_preparation Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add solvent to volumetric flask prep1->prep2 prep3 Equilibrate with shaking at constant temperature prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 Equilibration Complete sample2 Withdraw supernatant sample1->sample2 sample3 Centrifuge (optional) sample2->sample3 sample4 Filter supernatant sample3->sample4 analysis1 Dilute filtered solution sample4->analysis1 Prepared Sample analysis2 Analyze by HPLC or UV-Vis analysis1->analysis2 calc1 Calculate original concentration analysis2->calc1 Concentration Data calc2 Express solubility in appropriate units calc1->calc2 end end calc2->end Solubility Determined

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental determinations to obtain precise quantitative data.

References

Methodological & Application

Application Notes: Synthesis and Biological Significance of Chalcones Derived from 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chalcones (1,3-diaryl-2-propen-1-one) are a class of naturally occurring compounds belonging to the flavonoid family.[1] They serve as crucial precursors in the biosynthesis of various flavonoids and are of significant interest to the fields of medicinal chemistry and drug development. This is due to their diverse and potent pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1] The α,β-unsaturated ketone moiety is a key pharmacophore responsible for many of these biological effects.[2]

The synthesis of novel chalcone (B49325) derivatives allows for extensive exploration of structure-activity relationships. 2-Bromo-4'-chloroacetophenone is a particularly valuable starting material. The presence of both a bromine and a chlorine atom on the aromatic rings provides strategic advantages: they modulate the electronic properties and lipophilicity of the resulting chalcone, and the bromine atom can serve as a functional handle for further chemical modifications, such as cross-coupling reactions, to generate extensive libraries of novel compounds for biological screening.[1]

This document provides a detailed protocol for the synthesis of chalcones via the Claisen-Schmidt condensation of this compound with various aromatic aldehydes.

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis is achieved through the Claisen-Schmidt condensation, a reliable and widely used base-catalyzed reaction.[3][4] In this reaction, an enolizable ketone (this compound) reacts with an aldehyde that typically lacks α-hydrogens (an aromatic aldehyde).[1][3] The reaction is initiated by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which deprotonates the α-carbon of the acetophenone (B1666503) to form a nucleophilic enolate intermediate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[1]

G cluster_reactants Reactants cluster_product Product ketone This compound chalcone (E)-1-(4-chlorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone Derivative) ketone->chalcone catalyst Base (NaOH or KOH) Ethanol (B145695), RT aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->chalcone catalyst->chalcone

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocols

This protocol provides a generalized procedure. Specific quantities and reaction times may require optimization depending on the reactivity of the chosen aromatic aldehyde.

1. Materials and Equipment

  • Reagents : this compound, various substituted aromatic aldehydes, sodium hydroxide (NaOH) or potassium hydroxide (KOH), ethanol (95% or absolute), methanol, dilute hydrochloric acid (HCl), ethyl acetate (B1210297), n-hexane, distilled water.

  • Equipment : Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, Buchner funnel and vacuum flask, standard laboratory glassware, thin-layer chromatography (TLC) plates (silica gel), rotary evaporator, melting point apparatus.

2. Synthesis Procedure

  • Dissolution of Reactants : In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in a minimal amount of ethanol with stirring at room temperature.[1]

  • Base Addition : While stirring vigorously, slowly add a 30-40% aqueous solution of NaOH or KOH (2.0 eq.) dropwise. The reaction is often exothermic; maintain the temperature at room temperature or use an ice bath if necessary.[1][5] The mixture will typically turn colorful and may become thick.[5]

  • Reaction : Continue stirring at room temperature for 3-5 hours.[5] Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials indicates reaction completion.

  • Work-up and Isolation : Once the reaction is complete, pour the mixture into a beaker containing crushed ice and cold water.[6] Slowly acidify the solution with cold, dilute HCl until the pH is between 5 and 6.[5]

  • A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid product thoroughly with cold distilled water until the filtrate is neutral (pH ~7).[6]

  • Drying : Dry the crude product in a desiccator or a vacuum oven at a low temperature.[1]

3. Purification

The crude chalcone can be purified using one of the following methods:

  • Recrystallization : Recrystallize the crude solid from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.[1][2]

  • Column Chromatography : For higher purity or if the product is an oil, perform column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in n-hexane).[5]

G A 1. Dissolve Reactants (Ketone + Aldehyde in Ethanol) B 2. Add Base Catalyst (Aqueous NaOH or KOH) A->B C 3. Stir and React (3-5 hours at Room Temp) B->C D 4. Monitor by TLC C->D E 5. Quench and Acidify (Ice water, then dilute HCl) C->E If complete F 6. Isolate Crude Product (Vacuum Filtration & Wash) E->F G 7. Dry Product F->G H 8. Purify (Recrystallization or Chromatography) G->H I 9. Characterize (MP, IR, NMR, MS) H->I G cluster_pathways Cellular Signaling Pathways cluster_effects Biological Effects chalcone Chalcone Derivative inflammation Pro-inflammatory Pathways (e.g., NF-κB) chalcone->inflammation inhibits apoptosis Apoptosis Pathways (e.g., Caspases, Bcl-2) chalcone->apoptosis induces proliferation Cell Proliferation Pathways chalcone->proliferation inhibits effect1 Reduced Inflammation inflammation->effect1 effect2 Induction of Apoptosis in Cancer Cells apoptosis->effect2 effect3 Inhibition of Cell Growth proliferation->effect3

References

Application Notes and Protocols for the Use of 2-Bromo-4'-chloroacetophenone in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-bromo-4'-chloroacetophenone as a versatile precursor in the synthesis of active pharmaceutical ingredients (APIs). This document includes detailed experimental protocols, quantitative data, and visual diagrams of relevant biological pathways and synthetic workflows.

Introduction

This compound (CAS No. 536-38-9) is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role as a precursor to various APIs.[1][2] Its chemical structure, featuring a reactive α-bromoketone, allows for the facile introduction of the 4-chlorophenacyl group into a variety of molecular scaffolds. This reactivity is instrumental in the construction of complex drug molecules.[1] One of the most notable APIs synthesized from this precursor is Tolvaptan (B1682983), a selective vasopressin V2 receptor antagonist.[1][3]

Application: Synthesis of Tolvaptan

Tolvaptan is an orally active drug used to treat hyponatremia (low blood sodium levels) associated with conditions such as congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH). It is also used to slow the progression of kidney enlargement in autosomal dominant polycystic kidney disease (ADPKD). The synthesis of Tolvaptan involves the alkylation of a benzazepine intermediate with this compound.

Quantitative Data for Tolvaptan Synthesis

The following table summarizes the quantitative data for the final steps of a reported Tolvaptan synthesis, including the reduction of the ketone intermediate and subsequent purification.

StepProductYield (%)Purity (%)Impurity M Content (%)Reference
Reduction of Ketone Tolvaptan (crude)75.099.780.03CN108503586B[4]
Recrystallization 1 Tolvaptan (purified)86.199.510.04CN108503586B[4]
Recrystallization 2 Tolvaptan (high purity)71.399.80.03CN108503586B[4]

Experimental Protocols

Synthesis of this compound (Precursor Synthesis)

This protocol describes a general method for the α-bromination of 4'-chloroacetophenone (B41964).

Materials:

Procedure:

  • Combine 4'-chloroacetophenone (1.0 eq), pyridine hydrobromide perbromide (1.1 eq), and acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Stir the reaction mixture at 90°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product to obtain this compound.

Expected Yield: Yields exceeding 80% have been reported for this transformation.[5]

Synthesis of Tolvaptan Intermediate (Illustrative Alkylation)

This protocol illustrates a general procedure for the N-alkylation of a heterocyclic amine with this compound. The specific benzazepine intermediate for Tolvaptan synthesis would be used in a similar fashion.

Materials:

  • Benzazepine intermediate (e.g., 7-hydroxy-1,2,3,4-tetrahydro-1H-1-benzazepin-5-one)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the benzazepine intermediate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the ketone intermediate of Tolvaptan.

Reduction of Ketone Intermediate to Tolvaptan

This protocol is adapted from patent literature describing the synthesis of Tolvaptan.[4]

Materials:

Procedure:

  • Dissolve the ketone intermediate (1.0 eq) in ethanol in a reaction vessel.

  • Cool the solution to 0-5°C with stirring.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • After the addition is complete, warm the reaction mixture to 15-30°C and continue to stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding purified water.

  • Filter the resulting precipitate and wash with water to obtain the crude Tolvaptan.

Purification of Tolvaptan by Recrystallization

Materials:

  • Crude Tolvaptan

  • Ethyl acetate

  • Dichloromethane

  • Isopropyl ether

Procedure:

  • Dissolve the crude Tolvaptan in a solvent mixture of ethyl acetate, dichloromethane, and isopropyl ether (e.g., in a 1:4:1 volume ratio).[4]

  • Heat the mixture to 50-60°C to ensure complete dissolution.[4]

  • Cool the solution slowly to induce crystallization.

  • Filter the crystalline solid and wash with a cold solvent mixture.

  • Dry the purified Tolvaptan under vacuum.

Visualizations

Signaling Pathway of Tolvaptan

Tolvaptan_Signaling_Pathway cluster_cell Principal Cell of Kidney Collecting Duct Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R Binds to G_Protein G Protein (Gs) V2R->G_Protein Activates Tolvaptan Tolvaptan Tolvaptan->V2R Blocks AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Proliferation Cell Proliferation & Cyst Growth (in ADPKD) cAMP->Cell_Proliferation Promotes Aquaporin2 Aquaporin-2 (AQP2) Vesicles PKA->Aquaporin2 Phosphorylates & Promotes Translocation Membrane Apical Membrane Aquaporin2->Membrane Inserts into Water_Reabsorption Water Reabsorption Membrane->Water_Reabsorption Increases Permeability

Caption: Mechanism of action of Tolvaptan as a V2 receptor antagonist.

Experimental Workflow: Synthesis of Tolvaptan

Tolvaptan_Synthesis_Workflow start Starting Materials: - Benzazepine Intermediate - this compound alkylation N-Alkylation start->alkylation intermediate Ketone Intermediate alkylation->intermediate reduction Ketone Reduction (with NaBH4) intermediate->reduction crude_api Crude Tolvaptan reduction->crude_api purification Purification (Recrystallization) crude_api->purification final_api High-Purity Tolvaptan API purification->final_api

Caption: General workflow for the synthesis of Tolvaptan.

References

Application of 2-Bromo-4'-chloroacetophenone in the synthesis of heterocyclic compounds.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 2-Bromo-4'-chloroacetophenone in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction:

This compound is a versatile bifunctional reagent that serves as a valuable starting material in the synthesis of a wide array of heterocyclic compounds. Its structure, featuring a reactive α-bromoketone moiety and a substituted phenyl ring, allows for diverse cyclization strategies, making it a key building block in medicinal chemistry and drug discovery. The 4-chlorophenyl group is a common feature in many pharmacologically active molecules, and the reactive bromine atom provides a convenient handle for nucleophilic substitution and subsequent ring closure reactions. This document provides detailed application notes and experimental protocols for the synthesis of several important classes of heterocyclic compounds utilizing this compound.

Key Synthetic Applications

This compound is a precursor for the synthesis of various five- and six-membered heterocyclic systems, including:

  • Thiazoles: The Hantzsch thiazole (B1198619) synthesis allows for the straightforward construction of the thiazole ring.

  • Imidazoles: Multi-component reactions provide an efficient route to highly substituted imidazole (B134444) derivatives.

  • Benzofurans: Condensation with salicylaldehyde (B1680747) derivatives yields the benzofuran (B130515) scaffold.

  • Pyrimidines: Reaction with amidines can be employed to construct the pyrimidine (B1678525) ring.

  • 1,2,4-Triazoles: Cyclocondensation reactions with hydrazides or related compounds can furnish the triazole core.

Data Presentation

The following table summarizes quantitative data for the synthesis of various heterocyclic compounds from this compound.

Heterocyclic SystemProductReaction TypeReagentsSolventTemperature (°C)Time (h)Yield (%)
Thiazole 2-Amino-4-(4-chlorophenyl)thiazoleHantzsch SynthesisThiourea (B124793), Copper Silicate (B1173343)Ethanol (B145695)781.594[1]
Imidazole 1-Benzyl-2-phenyl-4-(4-chlorophenyl)-1H-imidazoleFour-Component ReactionBenzaldehyde (B42025), Benzylamine, Ammonium (B1175870) Acetate (B1210297)Solvent-free130292[2]
Benzofuran Benzofuran-2-yl(4-chlorophenyl)methanoneRap-Stoermer ReactionSalicylaldehyde, Banana Peel PowderAcetone (B3395972)Room Temp.382[3]
Pyrimidine 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidineCyclocondensationGuanidine (B92328) Hydrochloride, Chalcone (B49325)EthanolReflux875
1,2,4-Triazole 3-(4-Chlorophenacyl)-5-phenyl-1H-1,2,4-triazoleCyclocondensationBenzoic acid hydrazide, POCl₃-110-120385

Experimental Protocols

Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-aminothiazole (B372263) derivative via the Hantzsch reaction.

Diagram of the Experimental Workflow:

Workflow for Hantzsch Thiazole Synthesis reagents This compound Thiourea Copper Silicate (catalyst) solvent Ethanol reagents->solvent Dissolve reaction Reflux at 78°C for 1.5 hours solvent->reaction workup Filter catalyst Pour into crushed ice reaction->workup isolation Filter solid product workup->isolation purification Recrystallize from hot ethanol isolation->purification product 2-Amino-4-(4-chlorophenyl)thiazole purification->product

Caption: Workflow for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole.

Methodology:

  • In a round-bottom flask, add this compound (1 mmol), thiourea (1.2 mmol), and copper silicate catalyst (10 mol%).[1]

  • Add 5 mL of ethanol to the flask.[1]

  • Reflux the reaction mixture at 78°C.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[1]

  • After completion of the reaction (typically 1.5 hours), filter the hot reaction mixture to remove the catalyst.[1]

  • Pour the filtrate over crushed ice to precipitate the solid product.[1]

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from hot ethanol to afford 2-amino-4-(4-chlorophenyl)thiazole.

Synthesis of 1-Benzyl-2-phenyl-4-(4-chlorophenyl)-1H-imidazole (Four-Component Reaction)

This one-pot synthesis provides a highly substituted imidazole derivative.[2]

Diagram of the Experimental Workflow:

Workflow for Four-Component Imidazole Synthesis reagents This compound Benzaldehyde Benzylamine Ammonium Acetate reaction Heat at 130°C for 2 hours (Solvent-free) reagents->reaction workup Cool to room temperature Add water reaction->workup isolation Filter the solid product workup->isolation purification Recrystallize from ethanol isolation->purification product 1-Benzyl-2-phenyl-4-(4-chlorophenyl)-1H-imidazole purification->product

Caption: Workflow for the one-pot synthesis of a tetrasubstituted imidazole.

Methodology:

  • In a reaction vessel, mix this compound (1 mmol), an aldehyde (e.g., benzaldehyde, 1 mmol), a primary amine (e.g., benzylamine, 1 mmol), and ammonium acetate (2 mmol).[2]

  • Heat the mixture under solvent-free conditions at 130°C for 2 hours.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the solidified mixture and break up the solid.

  • Collect the crude product by vacuum filtration and wash with water.

  • Purify the solid by recrystallization from ethanol.

Synthesis of Benzofuran-2-yl(4-chlorophenyl)methanone (Rap-Stoermer Reaction)

This protocol describes an eco-friendly synthesis of a 2-aroylbenzofuran derivative.

Diagram of the Experimental Workflow:

Workflow for Benzofuran Synthesis reagents This compound Salicylaldehyde Banana Peel Powder solvent Acetone reagents->solvent Suspend reaction Stir at Room Temperature for 3 hours solvent->reaction workup Filter to remove catalyst Evaporate solvent reaction->workup purification Column chromatography workup->purification product Benzofuran-2-yl(4-chlorophenyl)methanone purification->product

Caption: Workflow for the synthesis of a 2-aroylbenzofuran derivative.

Methodology:

  • To a mixture of salicylaldehyde (1 mmol) and this compound (1 mmol) in acetone (5 mL), add banana peel powder (1 g) as a natural catalyst.[3]

  • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, filter the mixture to remove the banana peel powder.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain benzofuran-2-yl(4-chlorophenyl)methanone.[3]

Synthesis of 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine

This protocol outlines the synthesis of a substituted pyrimidine.

Diagram of the Experimental Workflow:

Workflow for Pyrimidine Synthesis step1 Step 1: Chalcone Synthesis This compound + Benzaldehyde NaOH, Ethanol, Stir at RT chalcone Intermediate Chalcone step1->chalcone step2 Step 2: Cyclocondensation Chalcone + Guanidine Hydrochloride NaOEt, Ethanol, Reflux chalcone->step2 workup Cool and pour into ice water step2->workup isolation Filter and wash with water workup->isolation purification Recrystallize from ethanol isolation->purification product 2-Amino-4-(4-chlorophenyl)-6-phenylpyrimidine purification->product

Caption: Two-step workflow for the synthesis of a substituted pyrimidine.

Methodology:

Step 1: Synthesis of the intermediate chalcone

  • Dissolve this compound (1 mmol) and benzaldehyde (1 mmol) in ethanol.

  • Add a catalytic amount of aqueous sodium hydroxide (B78521) and stir the mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

Step 2: Synthesis of the pyrimidine

  • To a solution of sodium ethoxide in ethanol, add the chalcone from Step 1 (1 mmol) and guanidine hydrochloride (1.2 mmol).

  • Reflux the mixture for 8 hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield 2-amino-4-(4-chlorophenyl)-6-phenylpyrimidine.

Synthesis of 3-(4-Chlorophenacyl)-5-phenyl-1H-1,2,4-triazole

This protocol describes a method for the synthesis of a substituted 1,2,4-triazole.

Diagram of the Experimental Workflow:

Workflow for 1,2,4-Triazole Synthesis reagents Benzoic acid hydrazide This compound reaction Heat mixture, then add POCl₃ Reflux for 3 hours reagents->reaction workup Cool, pour onto crushed ice Neutralize with K₂CO₃ reaction->workup isolation Filter the solid workup->isolation purification Recrystallize from ethanol isolation->purification product 3-(4-Chlorophenacyl)-5-phenyl-1H-1,2,4-triazole purification->product

Caption: Workflow for the synthesis of a substituted 1,2,4-triazole.

Methodology:

  • A mixture of benzoic acid hydrazide (1 mmol) and this compound (1 mmol) is gently heated until a melt is formed.

  • Phosphorus oxychloride (POCl₃, 2 mL) is added cautiously to the molten mixture.

  • The reaction mixture is refluxed for 3 hours at 110-120°C.

  • After cooling, the mixture is poured onto crushed ice.

  • The resulting solution is neutralized with a saturated potassium carbonate solution.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to give 3-(4-chlorophenacyl)-5-phenyl-1H-1,2,4-triazole.

References

Application Notes and Protocols: A Step-by-Step Guide for the Alkylation of Nucleophiles with 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the alkylation of various nucleophiles using 2-Bromo-4'-chloroacetophenone. This versatile reagent is a key building block in organic synthesis, particularly in the pharmaceutical industry, for the introduction of a 4-chlorophenacyl moiety.[1][2] The protocols outlined below cover the alkylation of sulfur, nitrogen, and oxygen nucleophiles, providing step-by-step guidance for researchers in drug development and organic synthesis. All quantitative data is summarized for easy comparison, and key experimental workflows are visualized.

Introduction

This compound, an α-haloketone, is a highly reactive electrophile susceptible to nucleophilic attack at the α-carbon.[3] This reactivity allows for the facile formation of carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, making it an invaluable reagent in the synthesis of a wide range of heterocyclic compounds and other organic molecules.[1][2] Notably, it is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The general mechanism for the alkylation of nucleophiles with this compound proceeds via an SN2 pathway. For successful synthesis, it is often recommended to use less basic nucleophiles to prevent side reactions.[4]

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion from this compound by a nucleophile.

G reagent1 This compound plus1 + reagent2 Nucleophile (Nu-H) product Alkylated Product plus2 + plus1->product Base, Solvent hbr HBr

Caption: General Alkylation Reaction.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the alkylation of various nucleophiles with this compound and analogous phenacyl halides.

Table 1: Alkylation of Sulfur Nucleophiles (Hantzsch Thiazole Synthesis)

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thiourea (B124793)Ethanol (B145695)70199[3]
ThioureaEthanolReflux1-393[4]
Substituted ThioureasEthanolReflux3-677-91[5][6]

Table 2: Alkylation of Oxygen Nucleophiles

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
4-EthylphenolNaOHWater/EtherReflux1Not specified[7]
p-CresolKOHWaterReflux0.33Not specified[8]
Carboxylic AcidKHCO₃Acetonitrile800.5Not specified[9]

Table 3: Alkylation of Nitrogen Nucleophiles

NucleophileBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Imidazole-DMF0-53-478[10]
Primary AminesK₂CO₃/Na₂CO₃MethanolRoom Temp.Not specifiedGood[1]
Aniline DerivativesNaHCO₃EthanolReflux2Not specifiedGeneral Protocol

Experimental Protocols

Protocol 1: Alkylation of a Sulfur-Nitrogen Nucleophile: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Hantzsch Thiazole Synthesis)

This protocol details the synthesis of a 2-aminothiazole (B372263) derivative, a common scaffold in medicinal chemistry, through the reaction of this compound with thiourea.[8][11][12]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Ice-cold deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10-20 mL).

  • Add thiourea (1.2 mmol) to the solution.

  • Heat the reaction mixture to 70°C (or reflux) with stirring.[3][4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical reaction time is 1-3 hours.[4]

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50-100 mL) to precipitate the product.[3][4]

  • Collect the solid by vacuum filtration and wash with cold deionized water.[4]

  • The crude product can be purified by recrystallization from ethanol to yield pure 2-amino-4-(4-chlorophenyl)thiazole.[4]

G cluster_workflow Hantzsch Thiazole Synthesis Workflow A Dissolve 2-Bromo-4'-chloro- acetophenone in Ethanol B Add Thiourea A->B C Heat to 70°C / Reflux (1-3 hours) B->C D Cool to Room Temperature C->D E Precipitate in Ice Water D->E F Vacuum Filtration E->F G Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Pure 2-Amino-4-(4-chlorophenyl)thiazole H->I

Caption: Hantzsch Thiazole Synthesis Workflow.

Protocol 2: Alkylation of an Oxygen Nucleophile: Synthesis of a Phenolic Ether (Williamson Ether Synthesis)

This protocol provides a general method for the synthesis of phenacyl ethers from phenols and this compound, based on the Williamson ether synthesis.[7][8][11]

Materials:

  • This compound

  • Substituted Phenol (B47542) (e.g., 4-chlorophenol)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone (B3395972) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Alkylation of a Nitrogen Nucleophile: Synthesis of an N-Phenacyl Amine

This protocol outlines a general procedure for the N-alkylation of a primary or secondary amine with this compound. Over-alkylation can be an issue, so careful control of stoichiometry is important.[13]

Materials:

  • This compound

  • Primary or Secondary Amine (e.g., aniline)

  • Sodium Bicarbonate (NaHCO₃) or another mild base

  • Ethanol or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1.0-1.2 eq) and sodium bicarbonate (1.5 eq) in ethanol.

  • Add this compound (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50°C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Conclusion

This compound is a versatile and reactive substrate for the alkylation of a wide range of sulfur, oxygen, and nitrogen nucleophiles. The protocols provided herein offer a foundational guide for the synthesis of diverse molecular structures with potential applications in pharmaceutical and materials science research. The choice of reaction conditions, particularly the base and solvent, can be optimized to improve yields and minimize side products. Researchers are encouraged to adapt these methodologies to their specific substrates and research goals.

References

Application Notes and Protocols for the Claisen-Schmidt Condensation with 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the Claisen-Schmidt condensation reaction using 2-Bromo-4'-chloroacetophenone and various aromatic aldehydes. The resulting chalcone (B49325) derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities.

Introduction

The Claisen-Schmidt condensation is a robust and versatile base-catalyzed reaction for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[1] This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens.[1] The chalcone scaffold, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged structure in drug discovery, with derivatives exhibiting anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. The use of substituted starting materials, such as this compound, allows for the generation of a diverse library of chalcones with potential for novel therapeutic applications.

Reaction Mechanism and Workflow

The Claisen-Schmidt condensation proceeds via the formation of an enolate ion from the ketone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the intermediate aldol (B89426) adduct yields the stable α,β-unsaturated chalcone.

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration ketone This compound base Base (e.g., NaOH) enolate Enolate Intermediate ketone->enolate + Base enolate2 Enolate Intermediate aldehyde Aromatic Aldehyde (Ar-CHO) alkoxide Alkoxide Intermediate alkoxide2 Alkoxide Intermediate enolate2->alkoxide + Aromatic Aldehyde aldol Aldol Adduct alkoxide2->aldol + H2O water H2O aldol2 Aldol Adduct chalcone Chalcone aldol2->chalcone - H2O Experimental_Workflow A Reactant Preparation (this compound & Aromatic Aldehyde in Ethanol) B Base Addition (Aqueous NaOH or KOH) A->B C Reaction (Stirring at Room Temperature) B->C D Work-up (Pouring into ice-water and acidification with HCl) C->D E Isolation (Vacuum Filtration) D->E F Purification (Recrystallization from Ethanol) E->F G Characterization (TLC, MP, IR, NMR) F->G

References

Laboratory procedure for the purification of 2-Bromo-4'-chloroacetophenone by recrystallization.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 2-Bromo-4'-chloroacetophenone, a key pharmaceutical intermediate, using the laboratory technique of recrystallization. The procedure outlines the necessary materials, safety precautions, and a step-by-step methodology for achieving high purity of the target compound. A summary of the compound's physical and chemical properties is included for reference.

Introduction

This compound is a carbonyl compound widely utilized as an intermediate in the synthesis of various pharmaceutical agents. The purity of this starting material is critical for the successful synthesis of downstream products, ensuring high yields and minimizing side reactions. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. This protocol details the recrystallization of this compound from a suitable solvent system to obtain a product of high purity.

Safety Precautions

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated fume hood.

  • Hazards: Causes severe skin burns and serious eye damage. It is a lachrymator (causes tearing) and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles or a face shield, and chemically resistant gloves (e.g., nitrile) at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.

  • Spills: In case of a spill, avoid generating dust. Sweep up the material, place it into a suitable, closed container for disposal, and clean the area thoroughly.

Physicochemical Data

All quantitative data for this compound is summarized in the table below for easy reference.

PropertyValueReference(s)
Chemical Name 2-Bromo-1-(4-chlorophenyl)ethanone
Synonyms 4'-Chlorophenacyl bromide, p-Chlorophenacyl bromide
CAS Number 536-38-9
Molecular Formula C₈H₆BrClO
Molecular Weight 233.49 g/mol
Appearance White to beige or off-white solid/powder
Melting Point 93-98 °C
Solubility Insoluble in water
Stability Stable under recommended storage conditions

Experimental Protocol

This protocol describes the purification of crude this compound by single-solvent recrystallization using ethanol (B145695). Ethanol is chosen for its effectiveness with moderately polar organic solids and its relatively low toxicity compared to solvents like carbon tetrachloride.

4.1 Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

4.2 Recrystallization Workflow

Caption: Workflow diagram for the recrystallization of this compound.

4.3 Step-by-Step Procedure

  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethanol and gently heat the mixture on a hot plate with stirring. Continue to add the minimum amount of hot ethanol dropwise until the solid has completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield of the purified product.

  • Isolation: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of cold ethanol to ensure a good seal. Isolate the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the dried crystals to a pre-weighed watch glass and allow them to air-dry completely, or dry them in a desiccator.

Expected Results

The purified product should consist of white to off-white crystals. Purity should be assessed by taking a melting point. Pure this compound has a sharp melting point in the range of 93-98 °C. A broad or depressed melting point range indicates the presence of impurities. The final yield of the purified product should be calculated based on the initial mass of the crude material.

Revolutionizing Drug Discovery: Applications of Modern Medicinal Chemistry in Developing Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of new medicines, the field of medicinal chemistry is undergoing a profound transformation. Researchers and scientists at the forefront of drug development are harnessing innovative strategies to design and synthesize highly targeted and effective therapeutic agents. This document provides detailed application notes and protocols on several cutting-edge approaches that are reshaping the landscape of drug discovery, including Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and fragment-based drug discovery.

These methodologies offer unprecedented opportunities to tackle previously "undruggable" targets and overcome mechanisms of drug resistance. The following sections will delve into the mechanisms of action, provide quantitative data for exemplary molecules, and detail experimental protocols for key assays, offering a comprehensive resource for professionals in the field.

Targeted Protein Degradation: The PROTAC Revolution

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered bifunctional molecules that hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] This "event-driven" pharmacology offers several advantages, including the potential to target scaffolding proteins and overcome resistance mediated by target overexpression.[1]

A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]

Application Note: ARV-110 (Bavdegalutamide) - An Androgen Receptor (AR) Degrader

ARV-110 is a first-in-class, orally bioavailable PROTAC designed to target and degrade the Androgen Receptor (AR), a key driver of prostate cancer.[2][3] By promoting the degradation of both wild-type and mutant forms of AR, ARV-110 offers a promising therapeutic strategy for patients who have developed resistance to standard-of-care AR inhibitors.[3]

Quantitative Data for ARV-110:

ParameterCell LineValueReference
DC50 (50% Degradation Concentration) VCaP< 1 nM[2]
Apoptosis Induction VCaPLow nanomolar concentrations[2]
PSA Suppression VCaPLow nanomolar concentrations[2]
Experimental Protocols

Protocol 1: Western Blotting for AR Degradation

This protocol describes the assessment of AR protein degradation in prostate cancer cell lines following treatment with ARV-110.

Materials:

  • VCaP prostate cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • ARV-110 (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: anti-AR

  • Primary antibody: anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed VCaP cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of ARV-110 (e.g., 0.1, 1, 10, 100 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary anti-AR and anti-GAPDH antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities to determine the extent of AR degradation relative to the loading control.

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of ARV-110 on the viability of prostate cancer cells.

Materials:

  • VCaP cells

  • 96-well plates

  • Complete cell culture medium

  • ARV-110 (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed VCaP cells in a 96-well plate at a density of 5,000 cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of ARV-110 (e.g., 0.01 nM to 1 µM) and a vehicle control.

  • Incubate for 72 hours.

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams:

PROTAC_Mechanism PROTAC ARV-110 (PROTAC) Ternary_Complex Ternary Complex (AR-PROTAC-E3) PROTAC->Ternary_Complex POI Androgen Receptor (AR) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated AR Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

Mechanism of Action for ARV-110 PROTAC.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis A Seed VCaP Cells B Treat with ARV-110 A->B C Cell Lysis B->C D Quantify Protein C->D E SDS-PAGE D->E F Transfer to PVDF E->F G Blocking F->G H Primary Antibody (anti-AR, anti-GAPDH) G->H I Secondary Antibody H->I J ECL Detection I->J K Image Acquisition J->K L Quantify Bands K->L

Experimental workflow for Western Blotting.

Covalent Inhibitors: Irreversible Targeting for Sustained Efficacy

Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their target protein, leading to irreversible inhibition.[4] This mechanism of action can provide several advantages, including increased potency, prolonged duration of action, and the ability to overcome resistance mechanisms associated with high concentrations of endogenous ligands.[4] The design of covalent inhibitors requires careful optimization of a reactive "warhead" that specifically targets a nucleophilic amino acid residue within the active site of the target protein.

Application Note: Sotorasib (B605408) (AMG 510) - A Covalent Inhibitor of KRAS G12C

The KRAS oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered an "undruggable" target.[4] The G12C mutation in KRAS introduces a cysteine residue that can be targeted by covalent inhibitors. Sotorasib is a first-in-class, orally bioavailable small molecule that specifically and irreversibly binds to the cysteine-12 of KRAS G12C.[4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth.[4][5]

Quantitative Data for Sotorasib:

ParameterCell LineValueReference
IC50 (Cell Viability) NCI-H358 (NSCLC)~6 nM[6]
IC50 (Cell Viability) MIA PaCa-2 (Pancreatic)~9 nM[6]
p-ERK Inhibition KRAS G12C mutant cellsPotent inhibition[6]
Experimental Protocols

Protocol 3: KRAS G12C Cell Viability Assay (MTT)

This protocol outlines a method to assess the effect of sotorasib on the viability of KRAS G12C mutant cancer cells using an MTT assay.

Materials:

  • NCI-H358 (KRAS G12C) and A549 (KRAS wild-type) cell lines

  • 96-well plates

  • Complete cell culture medium

  • Sotorasib (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed NCI-H358 and A549 cells in separate 96-well plates at an appropriate density (e.g., 5,000 cells/well).

  • Allow cells to attach overnight.

  • Treat cells with a serial dilution of sotorasib (e.g., 0.1 nM to 10 µM) and a vehicle control.

  • Incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value for each cell line.

Protocol 4: Analysis of Downstream Signaling by Western Blot

This protocol is for assessing the inhibition of the MAPK pathway by sotorasib.

Materials:

  • NCI-H358 cells

  • Sotorasib

  • Primary antibodies: anti-p-ERK, anti-ERK, anti-GAPDH

  • Other materials as listed in Protocol 1.

Procedure:

  • Seed NCI-H358 cells and treat with sotorasib (e.g., 100 nM) for various time points (e.g., 2, 6, 24 hours).

  • Follow the Western Blotting procedure as described in Protocol 1.

  • Use primary antibodies against phosphorylated ERK (p-ERK) and total ERK to assess the inhibition of MAPK signaling. GAPDH serves as a loading control.

  • Quantify the p-ERK/total ERK ratio to determine the extent of pathway inhibition.

Signaling Pathway and Logical Relationship Diagrams:

KRAS_Signaling cluster_upstream Upstream Signaling cluster_ras_cycle RAS Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding (Irreversible Inhibition)

KRAS G12C signaling pathway and the mechanism of sotorasib.

Fragment-Based Drug Discovery: Building Drugs Piece by Piece

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target.[7] These initial fragment hits, which typically have high ligand efficiency, are then optimized and grown or linked together to generate more potent and selective drug candidates.[8] FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening and has proven successful in identifying novel chemical matter for challenging targets.[7]

Application Note: Vemurafenib (B611658) - A Fragment-Derived BRAF Inhibitor

Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, a key driver in many melanomas. The discovery of vemurafenib is a classic example of a successful FBDD campaign. The process began with the identification of a weakly binding fragment that was then iteratively optimized through structure-guided design to yield a highly potent and selective clinical candidate.[9]

Quantitative Data for Vemurafenib Discovery:

Compound StageTargetIC50Ligand Efficiency
Initial Fragment Hit p38α kinase100 µM0.45
Intermediate Compound BRAF1 µM0.35
Vemurafenib BRAF V600E31 nM0.30
Experimental Protocols

Protocol 5: Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for identifying fragment hits using SPR.

Materials:

  • Purified target protein

  • SPR sensor chip (e.g., CM5)

  • Amine coupling kit

  • Fragment library dissolved in an appropriate buffer

  • SPR instrument

Procedure:

  • Immobilize the target protein onto the sensor chip surface using amine coupling.

  • Prepare a series of fragment solutions at various concentrations.

  • Inject the fragment solutions over the sensor surface and a reference surface.

  • Monitor the change in the SPR signal (response units, RU) over time to detect binding.

  • Regenerate the sensor surface between fragment injections.

  • Analyze the binding data to determine the binding affinity (KD) for each fragment.

  • Validate hits using orthogonal biophysical methods such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography.

Logical Relationship Diagram:

FBDD_Workflow A Fragment Library (Low MW) B Biophysical Screening (SPR, NMR, X-ray) A->B C Identify Fragment Hits (Weak Binding) B->C D Structure-Guided Optimization C->D E Fragment Growing/ Linking/Merging D->E F Increase Potency & Selectivity E->F G Lead Compound F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield and purity of 2-Bromo-4'-chloroacetophenone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low yields are typically traced back to several key factors:

  • Incorrect Stoichiometry: Using an insufficient amount of the brominating agent will result in an incomplete reaction. Conversely, a large excess can lead to the formation of di-brominated and other side products, reducing the yield of the desired mono-bromo product.[1]

  • Suboptimal Reaction Temperature: The rate of bromination is highly temperature-dependent. A temperature that is too low can lead to a sluggish or incomplete reaction, while excessively high temperatures can promote side reactions and product degradation.[1]

  • Inappropriate Reaction Time: The reaction must be monitored to determine the point of maximum conversion. Stopping the reaction too early will leave unreacted starting material, while extending it for too long can increase the prevalence of byproducts.[1]

  • Reagent Purity and Activity: The purity of the starting 4'-chloroacetophenone (B41964) and the activity of the brominating agent are critical. Impurities can interfere with the reaction, and degraded or low-purity brominating agents will have lower efficiency.

  • Inefficient Work-up and Purification: Product can be lost during extraction, washing, and recrystallization steps. Improper pH adjustments or insufficient washing can lead to product degradation or purification difficulties.

Q2: How can I prevent the formation of the 2,2-dibromo-4'-chloroacetophenone byproduct?

The formation of the di-brominated byproduct is a common issue, primarily caused by an excess of the brominating agent. To minimize its formation:

  • Control Molar Ratios: Carefully control the stoichiometry. A molar ratio of 4'-chloroacetophenone to the brominating agent of 1.0:1.1 has been shown to be effective in maximizing the mono-brominated product while limiting di-bromination.[1]

  • Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-bromination.[2]

  • Control Reagent Addition: Add the brominating agent slowly or dropwise to the reaction mixture. This maintains a low instantaneous concentration of the brominating agent, favoring mono-substitution.[2]

Q3: My reaction is very slow or seems incomplete. What should I check?

If the reaction is not progressing, consider the following:

  • Reaction Temperature: Verify that the reaction is being conducted at the appropriate temperature for the chosen protocol. For some methods, an increase in temperature can significantly increase the reaction rate.[1]

  • Catalyst/Initiator: Some bromination methods require a catalyst or initiator. For example, reactions with N-Bromosuccinimide (NBS) often require a radical initiator like benzoyl peroxide.[3] Acid-catalyzed brominations rely on the presence of H+; ensure the conditions are appropriate.

  • Reagent Quality: Ensure the brominating agent has not degraded. For instance, NBS can decompose over time, and liquid bromine can be of varying purity. Use fresh, high-quality reagents.

  • Autocatalysis: The reaction can be autocatalytic due to the generation of HBr. In some cases, especially in continuous flow systems, the initial addition of HBr can suppress erratic catalytic behavior and ensure a reproducible reaction rate.[4][5]

Q4: Which brominating agent is the most effective and safest for this synthesis?

The choice of brominating agent involves a trade-off between reactivity, safety, and cost.

  • Liquid Bromine (Br₂): Highly effective and can produce very high yields (up to 99%), but it is also highly toxic, corrosive, and poses significant handling risks.[1][2]

  • Pyridine Hydrobromide Perbromide (PHPB): A solid and safer alternative to liquid bromine. It has been used to synthesize this compound with high yields (around 85%) and is more suitable for undergraduate and standard laboratory settings due to its ease of handling.[1]

  • N-Bromosuccinimide (NBS): Another solid, crystalline brominating agent that is easier and safer to handle than liquid bromine. It is often used for allylic and benzylic brominations and can be effective for α-bromination of ketones, typically requiring a radical initiator.[3]

  • "Green" Brominating Systems: Methods using reagents like sodium or potassium bromate (B103136) with a reducing agent (e.g., sodium bisulfite) in water offer a more environmentally friendly approach, avoiding organic solvents and hazardous reagents while achieving high yields (93%).[6]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient brominating agent. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Use a fresh, high-quality brominating agent and verify stoichiometry. 2. Increase the reaction temperature in increments, monitoring for byproduct formation.[1] 3. Extend the reaction time, monitoring progress via TLC or GC.[1]
High Levels of Di-brominated Impurity 1. Molar ratio of brominating agent is too high. 2. Reaction time is too long.1. Reduce the molar equivalent of the brominating agent to 1.05-1.1 equivalents relative to the 4'-chloroacetophenone.[1] 2. Stop the reaction as soon as the starting material is consumed.
Product is an Oil and Does Not Crystallize 1. Presence of impurities depressing the melting point. 2. Residual solvent.1. Re-purify the product using column chromatography.[2] 2. Attempt recrystallization from a different solvent system (e.g., ethanol, carbon tetrachloride).[7] 3. Ensure the product is thoroughly dried under vacuum.
Reaction Mixture Remains Colored After Work-up 1. Residual bromine.1. During the work-up, wash the organic layer with a 5% sodium sulfite (B76179) or sodium thiosulfate (B1220275) solution until the color disappears, followed by a wash with saturated sodium bicarbonate.[2]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes various reported methods for the synthesis of this compound, allowing for easy comparison of conditions and outcomes.

Brominating Agent Solvent Temperature Time Reported Yield Reference
Pyridine Hydrobromide PerbromideAcetic Acid90 °C3 h85%[1]
Liquid Bromine (Br₂)Water20 °C0.75 h99%[2]
Potassium Bromate / Sodium BisulfiteWater50 °C6 h93%[6]
Cu(NO₃)₂·3H₂O / HBrNone (Neat)70 °CN/A91%[2]
Liquid Bromine (Br₂)Continuous Flow20 °C60 s99%[4][5]

Experimental Protocols

Below are detailed methodologies for two distinct and high-yielding synthesis procedures.

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide (PHPB)

This method is adapted from a procedure favoring safer, solid reagents.[1]

Materials:

  • 4'-chloroacetophenone

  • Pyridine hydrobromide perbromide (PHPB)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-chloroacetophenone (1.0 eq) in glacial acetic acid.

  • Add PHPB (1.1 eq) to the solution.

  • Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3 hours. Monitor the reaction's progress using TLC.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound. A yield of approximately 85% can be expected.[1]

Protocol 2: Large-Scale Aqueous Bromination

This protocol is adapted from a high-yield, large-scale synthesis using liquid bromine in an aqueous medium.[2]

Materials:

  • o-chloroacetophenone (Note: The reference uses o-chloroacetophenone, but the procedure is directly applicable to the p-chloro isomer)

  • Liquid Bromine (Br₂)

  • Dichloromethane (B109758) (DCM)

  • Sodium carbonate solution (4.7 M)

  • Anhydrous sodium sulfate

Procedure:

  • To a 3L three-necked flask, add 4'-chloroacetophenone (1.5 mol) and water (1188 mL).

  • Cool the mixture to 20 °C with stirring.

  • CAUTION: Working in a well-ventilated fume hood, add liquid bromine (1.6 mol) dropwise over a period of 30 minutes.

  • After the addition is complete, continue to stir the mixture for an additional 15 minutes.

  • Extract the mixture with dichloromethane (400 mL).

  • Wash the organic layer with a 4.7 M aqueous sodium carbonate solution, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product as a pale yellow liquid or low-melting solid. A yield of up to 99% has been reported for the ortho-isomer using this method.[2]

Visualized Relationships and Workflows

References

Common side products in the bromination of 4-chloroacetophenone and how to minimize them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-chloroacetophenone to synthesize 2-bromo-4'-chloroacetophenone.

Troubleshooting Guide: Minimizing Side Products

The primary challenge in the bromination of 4-chloroacetophenone is the formation of undesired side products, primarily the α,α-dibromo-4-chloroacetophenone and, to a lesser extent, products of bromination on the aromatic ring. This guide will help you identify the cause of these side products and provide solutions to minimize their formation.

Issue Potential Cause Recommended Solution
Presence of α,α-dibromo-4-chloroacetophenone Excess Brominating Agent: Using a molar ratio of brominating agent to 4-chloroacetophenone significantly greater than 1:1.Carefully control the stoichiometry. A slight excess of the brominating agent (e.g., 1.1 equivalents) is often sufficient to drive the reaction to completion without significant dibromination.[1]
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the starting material is consumed.Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the 4-chloroacetophenone is consumed, promptly quench the reaction to prevent further bromination of the desired product. An increase in by-products can be observed with longer reaction times.
High Reaction Temperature: Elevated temperatures can sometimes favor over-bromination.While some protocols use higher temperatures (e.g., 90°C with specific reagents), it is crucial to optimize the temperature for your specific conditions to balance reaction rate and selectivity.
Presence of Ring-Brominated Products Inappropriate Catalyst/Conditions: The choice and amount of catalyst can influence the site of bromination. For instance, using a large excess of a Lewis acid like AlCl₃ can promote electrophilic aromatic substitution on the ring.For selective α-bromination, use conditions that favor enol or enolate formation. Acid-catalyzed bromination in solvents like acetic acid or using reagents like pyridine (B92270) hydrobromide perbromide typically favors α-substitution.
Highly Activating Substituents (not applicable to 4-chloroacetophenone but a general consideration): Strong electron-donating groups on the aromatic ring can increase its nucleophilicity and lead to competitive ring bromination.The chloro group in 4-chloroacetophenone is deactivating, which helps to favor α-bromination over ring bromination.
Incomplete Reaction Insufficient Brominating Agent: Using a stoichiometric or substoichiometric amount of the brominating agent may lead to incomplete conversion of the starting material.A slight excess (e.g., 1.1 equivalents) of the brominating agent is recommended to ensure complete consumption of the starting material.[1]
Low Reaction Temperature: The reaction rate may be too slow at lower temperatures, leading to an incomplete reaction within a practical timeframe.Optimize the reaction temperature. For example, a study using pyridine hydrobromide perbromide found 90°C to be an effective temperature.[1]
Poor Reagent Quality: The brominating agent may have decomposed or be of low purity.Use high-quality, pure reagents. For instance, N-Bromosuccinimide (NBS) should be recrystallized if it is colored.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the α-bromination of 4-chloroacetophenone?

A1: The most common side products are α,α-dibromo-4-chloroacetophenone, which results from over-bromination at the alpha position, and various isomers of bromo-4-chloroacetophenone where bromination has occurred on the aromatic ring.

Q2: How can I selectively achieve mono-bromination at the alpha position?

A2: To achieve selective mono-bromination, it is crucial to carefully control the reaction conditions. Key strategies include:

  • Stoichiometry: Use a slight excess (around 1.1 equivalents) of the brominating agent to ensure complete conversion of the starting material without promoting di-bromination.[1]

  • Choice of Brominating Agent: Pyridine hydrobromide perbromide has been shown to be a highly effective and selective reagent for this transformation.[1]

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-bromo side product.

Q3: What is the best brominating agent for this reaction?

A3: A study comparing different brominating agents for the α-bromination of 4-chloroacetophenone found that pyridine hydrobromide perbromide gave the highest yield of the desired this compound. The results are summarized in the table below.

Brominating AgentYield of this compound (%)
Pyridine hydrobromide perbromide85
Cupric bromide~60
N-Bromosuccinimide (NBS)Low (mostly unreacted starting material)
Data from a study conducted at 90°C in acetic acid for 3 hours.[1]

Q4: How can I remove the α,α-dibromo side product during purification?

A4: The α,α-dibromo-4-chloroacetophenone is generally less polar than the desired mono-bromo product. This difference in polarity can be exploited for purification.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) is often effective. The mono-bromo product is typically less soluble and will crystallize out, leaving the more soluble di-bromo impurity in the mother liquor.

  • Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate) will elute the less polar α,α-dibromo product first, followed by the desired mono-bromo product.

Experimental Protocols

Protocol 1: Selective α-Bromination using Pyridine Hydrobromide Perbromide[1]

This protocol has been demonstrated to provide a high yield of this compound with good selectivity.

Materials:

  • 4-Chloroacetophenone

  • Pyridine hydrobromide perbromide

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloroacetophenone (1.0 equivalent).

  • Add glacial acetic acid as the solvent.

  • Add pyridine hydrobromide perbromide (1.1 equivalents).

  • Heat the reaction mixture to 90°C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the bromination of 4-chloroacetophenone.

TroubleshootingWorkflow start Start: Bromination of 4-Chloroacetophenone analyze_product Analyze Product Mixture (e.g., TLC, NMR) start->analyze_product issue Identify Issue analyze_product->issue incomplete_reaction Incomplete Reaction issue->incomplete_reaction Starting material remains dibromo_product Presence of α,α-Dibromo Product issue->dibromo_product Higher Rf spot observed ring_bromination Presence of Ring-Brominated Product issue->ring_bromination Multiple aromatic signals in NMR check_stoichiometry Check Stoichiometry (Increase Brominating Agent) incomplete_reaction->check_stoichiometry optimize_temp_time Optimize Temperature and/or Reaction Time incomplete_reaction->optimize_temp_time reduce_stoichiometry Reduce Stoichiometry of Brominating Agent dibromo_product->reduce_stoichiometry reduce_time_temp Reduce Reaction Time and/or Temperature dibromo_product->reduce_time_temp check_catalyst Verify Catalyst/ Reaction Conditions ring_bromination->check_catalyst purify Purify Product (Recrystallization/ Chromatography) check_stoichiometry->purify optimize_temp_time->purify reduce_stoichiometry->purify reduce_time_temp->purify check_catalyst->purify end Pure 2-Bromo-4'- chloroacetophenone purify->end

Caption: Troubleshooting workflow for the bromination of 4-chloroacetophenone.

References

Technical Support Center: Optimizing Chalcone Synthesis with 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of chalcones using 2-Bromo-4'-chloroacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing chalcones from this compound?

A1: The most common and efficient method is the Claisen-Schmidt condensation.[1] This is a base-catalyzed reaction where an enolate is formed from this compound, which then acts as a nucleophile, attacking the carbonyl carbon of an aromatic aldehyde. The resulting aldol (B89426) addition product subsequently dehydrates to yield the α,β-unsaturated ketone, which is the chalcone (B49325).[2][3]

Q2: What are the recommended catalysts and solvents for this reaction?

A2: Sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most commonly used catalysts, typically in aqueous or alcoholic solutions.[4] Ethanol (B145695) is a frequently used solvent for base-catalyzed reactions.[5] Methanol can also be an effective solvent. For a greener approach, solvent-free methods, such as grinding the reactants together with a solid base, have proven to be effective and can sometimes lead to higher yields and shorter reaction times.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.[2] Chalcone products are often UV-active, which facilitates their visualization on a TLC plate.[5]

Q4: What are the standard procedures for purifying the final chalcone product?

A4: The most common purification technique is recrystallization, often from ethanol.[6] This method is effective for removing minor impurities. For more complex mixtures or to separate the product from unreacted starting materials, column chromatography on silica (B1680970) gel is a reliable method.[5]

Troubleshooting Guide

Q1: I am observing a very low yield or no product formation. What are the potential issues?

A1: Several factors can contribute to low or no product formation. Consider the following:

  • Catalyst Inactivity: Ensure the base catalyst (e.g., NaOH, KOH) is fresh and of the correct concentration.

  • Insufficient Reaction Time: The Claisen-Schmidt condensation can take anywhere from a few hours to 24 hours to reach completion.[2] Monitor the reaction by TLC to determine the optimal reaction time.[7]

  • Low Reaction Temperature: While many reactions are run at room temperature, gentle heating may be required to increase the reaction rate. However, be cautious as higher temperatures can promote side reactions.

  • Purity of Reactants: Impurities in either the this compound or the aromatic aldehyde can inhibit the reaction. Using freshly distilled aldehydes is recommended.[8]

Q2: My reaction has resulted in an oily or gummy substance instead of a solid precipitate. How can I address this?

A2: An oily product often indicates the presence of impurities or byproducts.[9] In this scenario, purification via column chromatography is necessary to isolate the pure chalcone.

Q3: The reaction mixture has turned very dark, and I am struggling to isolate the desired product. What could be the cause?

A3: The formation of a dark color or tar often points to polymerization or decomposition of the starting materials or product. This is typically caused by overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a strong base.[9] To mitigate this, consider running the reaction at a lower temperature (e.g., in an ice bath) and adding the base catalyst slowly to the reaction mixture.[9]

Q4: My crude product appears to be a mixture of multiple compounds on TLC. What are the likely side reactions?

A4: Several side reactions can occur during a Claisen-Schmidt condensation:

  • Cannizzaro Reaction: If the aromatic aldehyde can undergo disproportionation in the presence of a strong base, it can lead to the formation of the corresponding alcohol and carboxylic acid.[9] Using a milder base or a lower base concentration can help to minimize this.[9]

  • Michael Addition: The enolate of this compound can add to the newly formed chalcone product. Using a stoichiometric amount of the aldehyde or a slight excess of the ketone can help to suppress this side reaction.[9]

  • Self-Condensation of Ketone: Two molecules of this compound can react with each other. To minimize this, the ketone can be added slowly to the mixture of the aldehyde and the base.

Data Presentation

Table 1: Comparison of Reaction Conditions for Chalcone Synthesis

MethodCatalystSolventReaction TimeTypical Yield (%)Reference(s)
Conventional (Stirring)NaOH (10%)Ethanol3 hours94.61%[7]
Microwave IrradiationNaOH (10%)Ethanol45 seconds89.39%[7]
Solvent-Free (Grinding)NaOHNone10 minutes71.5% (for 4-Chlorochalcone)[5][6]
Conventional (Stirring)KOH (40%)EthanolOvernightVaries[10]

Note: Yields are highly dependent on the specific aromatic aldehyde used.

Experimental Protocols

Protocol 1: Conventional Synthesis via Claisen-Schmidt Condensation

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol with stirring at room temperature.[2]

  • Base Addition: While stirring the solution, slowly add an aqueous solution of 10-40% NaOH or KOH dropwise. The reaction mixture can be maintained at room temperature or cooled in an ice bath to control any exothermic reaction.[2]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[2]

  • Product Precipitation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice.

  • Acidification: Acidify the mixture with dilute HCl until the pH is acidic (pH 5-6). This will cause the chalcone product to precipitate.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold distilled water until the washings are neutral to litmus (B1172312) paper.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

  • Purification: The crude chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure product.[2]

Protocol 2: Solvent-Free Synthesis by Grinding

  • Reactant Grinding: In a mortar, grind this compound (1.0 eq.) with one equivalent of solid NaOH or KOH for a few minutes.[6]

  • Aldehyde Addition: Add the desired aromatic aldehyde (1.0 eq.) to the mortar and continue to grind the mixture for approximately 10 minutes.[6]

  • Workup: After grinding is complete, add cold water to the mixture and isolate the solid product by suction filtration.[6]

  • Purification: The crude product can be purified by recrystallization with 95% ethanol to remove trace impurities.[6]

Visualizations

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification prep_reactants Dissolve this compound and aromatic aldehyde in ethanol add_base Slowly add aqueous NaOH or KOH prep_reactants->add_base stir Stir at room temperature (2-24h) add_base->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete precipitate Pour into crushed ice monitor->precipitate Complete acidify Acidify with dilute HCl precipitate->acidify filtrate Collect solid by vacuum filtration acidify->filtrate wash Wash with cold water filtrate->wash dry Dry the crude product wash->dry recrystallize Recrystallize from ethanol dry->recrystallize G start Low or No Yield Observed check_catalyst Is the catalyst fresh and of the correct concentration? start->check_catalyst check_time Has the reaction run for a sufficient amount of time? check_catalyst->check_time Yes solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst No check_temp Is the reaction temperature optimal? check_time->check_temp Yes solution_time Increase reaction time and monitor by TLC check_time->solution_time No check_purity Are the reactants pure? check_temp->check_purity Yes solution_temp Gently heat the reaction check_temp->solution_temp No solution_purity Purify starting materials check_purity->solution_purity No end Improved Yield check_purity->end Yes solution_catalyst->end solution_time->end solution_temp->end solution_purity->end G ketone This compound enolate Enolate Intermediate ketone->enolate + Base aldol_adduct Aldol Addition Product enolate->aldol_adduct + Aldehyde aldehyde Aromatic Aldehyde aldehyde->aldol_adduct chalcone Chalcone Product aldol_adduct->chalcone - H2O water H2O base Base (NaOH/KOH)

References

Technical Support Center: Purification of 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common purification challenges encountered with 2-Bromo-4'-chloroacetophenone and offers potential solutions.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting material (4'-chloroacetophenone), over-brominated species such as 2,2-dibromo-4'-chloroacetophenone, and residual solvents from the synthesis. The presence of these impurities can affect downstream reactions and the purity of the final product.

Q2: What are the recommended primary purification methods for this compound?

A2: The two most effective and commonly used methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods often depends on the level of purity required and the nature of the impurities present.

Q3: My purified this compound is a yellow or brownish solid, but it should be a white to off-white crystalline solid. What causes this discoloration?

A3: Discoloration in the final product can be due to several factors:

  • Trace Impurities: Even small amounts of colored impurities can impact the appearance of the final product.

  • Degradation: Alpha-bromoketones can be unstable and may darken over time, especially with exposure to light, air, or residual acid (like HBr) from the bromination reaction.

  • Residual Solvents: Trapped colored solvents or byproducts from the reaction can also lead to discoloration.

Q4: How can I monitor the purity of this compound during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of purification. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), can be used to separate the desired product from impurities. High-performance liquid chromatography (HPLC) is the preferred method for quantitative purity analysis.

Troubleshooting Guides

Recrystallization

Recrystallization is a common technique for purifying solid compounds. However, challenges such as the product "oiling out" or low recovery can occur.

Issue Potential Cause Solution
Product "oils out" instead of crystallizing The solvent may be too nonpolar for the compound, or the solution is supersaturated and cooling too quickly.Try a more polar solvent or a solvent mixture. Common solvents for related compounds include ethanol (B145695) and benzene.[1] Ensure the initial dissolution is in the minimum amount of hot solvent. Allow the solution to cool slowly to room temperature before further cooling. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[2]
Low recovery of purified product The product is too soluble in the chosen recrystallization solvent, even at low temperatures. Too much solvent may have been used.Select a solvent in which the product has a significant solubility difference between hot and cold temperatures. Use the minimum amount of hot solvent necessary to dissolve the crude product. After crystallization, cool the mixture thoroughly in an ice bath to maximize precipitation.[2]
Crystals do not form upon cooling The solution is not saturated, or crystallization is slow to initiate.Reduce the volume of the solvent by evaporation and then cool again. Try to induce crystallization by scratching the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Solvent/Solvent System Comments
EthanolA common choice for recrystallizing acetophenone (B1666503) derivatives.
BenzeneHas been used for the recrystallization of similar compounds.[1]
Hexane/Ethyl AcetateA solvent mixture that can be optimized for polarity.
Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities.

Issue Potential Cause Solution
Poor separation of product and impurities The mobile phase polarity is either too high or too low. The column may be overloaded.Adjust the solvent ratio of the mobile phase. For normal phase silica (B1680970) gel chromatography, if the compounds are eluting too quickly, decrease the polarity (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If they are eluting too slowly, increase the polarity. Use a larger column or less crude material.
Tailing of spots on TLC and broad peaks during column chromatography The compound may be interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the silica gel. Alternatively, consider using a different stationary phase like alumina.
Product is not pure after column chromatography The chosen eluent system does not provide adequate separation.Try a different solvent system. Perform small-scale trials using TLC to find an optimal solvent system before running the column.

A common mobile phase for the purification of acetophenone derivatives is a mixture of hexane and ethyl acetate. The ratio can be optimized based on TLC analysis.

Stationary Phase Mobile Phase (Starting Point) Comments
Silica GelHexane:Ethyl Acetate (e.g., 9:1 to 4:1)The polarity can be gradually increased by adding more ethyl acetate to elute the desired compound.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Cooling: To maximize the yield, cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by TLC that gives good separation between the product and impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizing Workflows

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-Bromo-4'-chloro- acetophenone Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent ColumnChrom Column Chromatography Crude->ColumnChrom Adsorb on silica gel TLC TLC Analysis Recrystallization->TLC Monitor purity Pure Pure Product Recrystallization->Pure Isolate crystals ColumnChrom->TLC Monitor fractions ColumnChrom->Pure Combine pure fractions HPLC HPLC Analysis TLC->HPLC Quantify purity HPLC->Pure Confirm purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_solutions_oiling Solutions for 'Oiling Out' cluster_solutions_recovery Solutions for Low Recovery cluster_solutions_nocrystals Solutions for No Crystal Formation Start Recrystallization Issue OilingOut Product 'Oils Out' Start->OilingOut LowRecovery Low Recovery Start->LowRecovery NoCrystals No Crystals Form Start->NoCrystals SolventChange Change Solvent/ Use Solvent Mixture OilingOut->SolventChange SlowCooling Cool Slowly OilingOut->SlowCooling InduceCrystallization Scratch Flask/ Add Seed Crystal OilingOut->InduceCrystallization OptimalSolvent Select Optimal Solvent LowRecovery->OptimalSolvent MinSolvent Use Minimum Hot Solvent LowRecovery->MinSolvent CoolThoroughly Cool Thoroughly in Ice Bath LowRecovery->CoolThoroughly Concentrate Concentrate Solution NoCrystals->Concentrate Induce Induce Crystallization NoCrystals->Induce

Caption: Troubleshooting logic for recrystallization challenges.

References

Troubleshooting low reactivity of 2-Bromo-4'-chloroacetophenone in substitution reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 2-Bromo-4'-chloroacetophenone in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my substitution reaction with this compound proceeding slowly or not at all?

Low reactivity is often traced to suboptimal reaction conditions. Key factors include the choice of nucleophile, solvent, and temperature. This compound typically undergoes an Sₙ2 reaction, which is sensitive to these parameters.[1] A weak nucleophile, an inappropriate solvent that hinders the nucleophile (e.g., a polar protic solvent), or a reaction temperature that is too low can all lead to poor or no conversion.[2][3]

Q2: What are the optimal reaction conditions for a successful substitution on this substrate?

For a successful Sₙ2 reaction, the following conditions are generally optimal:

  • Nucleophile: A strong, negatively charged, and sterically unhindered nucleophile should be used.[3][4]

  • Solvent: A polar aprotic solvent such as acetone, DMF, or DMSO is highly recommended.[3][5] These solvents solvate the counter-ion but do not form a tight solvent shell around the nucleophile, leaving it more reactive.[6][7]

  • Temperature: While gentle heating can increase the reaction rate, excessively high temperatures may promote side reactions.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to find the optimal balance.

Q3: I am observing significant side products. What could be the cause?

The formation of side products is typically due to competing reaction pathways. If a strong, sterically hindered base is used as the nucleophile, an E2 elimination reaction can compete with the desired Sₙ2 substitution.[8] Furthermore, using strongly basic nucleophiles can lead to the formation of an α-haloenolate, which can participate in other undesired reactions.[1]

Q4: Which type of nucleophilic substitution mechanism (Sₙ1 or Sₙ2) does this compound favor?

This compound strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] The Sₙ1 pathway is unfavorable because it would require the formation of a highly unstable α-carbonyl carbocation.[1] The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral.[9]

Q5: How does the choice of solvent impact the reaction outcome?

The solvent plays a critical role in the success of Sₙ2 reactions.

  • Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for Sₙ2 reactions. They enhance the nucleophile's strength by not engaging in hydrogen bonding, which would otherwise "cage" and stabilize the nucleophile, reducing its reactivity.[5][7]

  • Polar protic solvents (e.g., water, methanol, ethanol) can significantly slow down Sₙ2 reactions.[10] They form hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders it and lowers its energy, making it less reactive.[7][11]

Troubleshooting Guides

Issue: Low or No Product Yield

This is the most common issue and can be attributed to several factors related to reagents and reaction conditions.

  • Possible Cause 1: Suboptimal Nucleophile

    • Explanation: The rate of an Sₙ2 reaction is directly dependent on the strength of the nucleophile.[9] Weak nucleophiles (e.g., water, alcohols) react very slowly, while strong nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) react much faster.[3][12] Basicity is also a factor; however, very strong bases can favor elimination.[1]

    • Solution:

      • Select a nucleophile with high nucleophilicity. Anionic nucleophiles are generally stronger than their neutral counterparts.

      • Ensure the nucleophile is not overly sterically hindered, as this can impede its approach to the electrophilic carbon.[4]

      • Use fresh, high-purity nucleophile to avoid issues with reagent degradation.

  • Possible Cause 2: Inappropriate Solvent Choice

    • Explanation: As detailed in the FAQs, polar protic solvents can drastically reduce the rate of Sₙ2 reactions by solvating the nucleophile.[6][10]

    • Solution:

      • Switch from a polar protic solvent to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[3]

      • Ensure the chosen solvent fully dissolves the reactants to maintain a homogeneous reaction mixture.[2] Poor solubility can lead to an incomplete reaction.

  • Possible Cause 3: Incorrect Temperature or Reaction Time

    • Explanation: Chemical reactions require a certain activation energy. If the temperature is too low, the reaction may not have enough energy to proceed at a reasonable rate. Conversely, insufficient reaction time will lead to incomplete conversion.[2]

    • Solution:

      • Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor progress by TLC.

      • Allow the reaction to run for a longer period, periodically checking for the consumption of the starting material via TLC.

Issue: Formation of Multiple Products / Side Reactions
  • Possible Cause 1: Competing Elimination Reaction (E2)

    • Explanation: When using a nucleophile that is also a strong, sterically hindered base (like tert-butoxide), the E2 mechanism can compete with or even dominate the Sₙ2 pathway.[8] This is more prevalent at higher temperatures.

    • Solution:

      • Use a strong nucleophile that is a weak base (e.g., azide, cyanide, or a halide).

      • If a basic nucleophile is required, use a less sterically hindered one (e.g., ethoxide instead of tert-butoxide).

      • Run the reaction at the lowest possible temperature that still allows for a reasonable Sₙ2 reaction rate.

Data Presentation

Table 1: Influence of Nucleophile Choice on Sₙ2 Reactivity

Nucleophile CategoryExamplesRelative Sₙ2 RateComments
Excellent I⁻, HS⁻, RS⁻Very FastStrong nucleophiles that are also weak bases. Ideal for Sₙ2.
Good Br⁻, N₃⁻, CN⁻, R₂NFastEffective nucleophiles for achieving good yields and reaction rates.
Fair Cl⁻, CH₃COO⁻, NH₃ModerateMay require longer reaction times or slightly elevated temperatures.
Poor/Weak H₂O, ROH (alcohols)Very SlowNot recommended for efficient Sₙ2 reactions; often act as the solvent.[4][12]

Table 2: Effect of Solvent on Sₙ2 Reactions of this compound

Solvent TypeExamplesEffect on NucleophileImpact on Sₙ2 Reaction Rate
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileDoes not hydrogen bond; leaves nucleophile "naked" and highly reactive.[7]Favored. Significantly increases the reaction rate.[3][5]
Polar Protic Water, Methanol, Ethanol, Acetic AcidForms a hydrogen-bonding "cage" around the nucleophile, stabilizing it and reducing its reactivity.[6]Disfavored. Drastically decreases the reaction rate.[10]
Non-Polar Hexane, Toluene, CCl₄Poorly dissolves ionic nucleophiles and polar substrates.Not Recommended. Reactants often have poor solubility, preventing reaction.

Experimental Protocols

Protocol 1: General Procedure for a Test Sₙ2 Reaction

This protocol describes a general method for reacting this compound with a nucleophile like sodium azide.

  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to dissolve the substrate completely.

  • Reagent Addition:

    • Add the nucleophile (e.g., sodium azide, 1.1-1.2 eq) to the stirred solution.

  • Reaction Execution:

    • Heat the reaction mixture to a moderate temperature (e.g., 50 °C).

    • Monitor the reaction's progress by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water and then with brine to remove residual DMF and salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product using column chromatography or recrystallization to obtain the final, pure substituted product.

Visual Guides

Caption: Troubleshooting workflow for low product yield.

ReactionPathways start Reactants: This compound + Nucleophile sn2_cond Strong Nucleophile (Weak Base) Polar Aprotic Solvent start->sn2_cond e2_cond Strong, Hindered Base High Temperature start->e2_cond enolate_cond Strongly Basic Nucleophile start->enolate_cond sn2_prod Desired Substitution Product (Sₙ2) sn2_cond->sn2_prod Main Pathway e2_prod Elimination Product (E2) e2_cond->e2_prod Competing Pathway enolate_prod Enolate Formation & Other Side Reactions enolate_cond->enolate_prod Competing Pathway

References

How to prevent the formation of di-brominated byproducts?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of di-brominated byproducts is a common challenge in electrophilic aromatic substitution reactions, leading to reduced yields of the desired mono-brominated product and complicating purification processes. This technical support center provides troubleshooting guidance and frequently asked questions to help you minimize the formation of these unwanted byproducts and optimize your bromination reactions for higher selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of di-bromination?

A1: Di-bromination, or over-bromination, primarily occurs due to several factors:

  • High Reactivity of the Substrate: Aromatic rings that are highly activated by electron-donating groups are more susceptible to multiple brominations.

  • Excess Brominating Agent: Using a stoichiometric excess of the brominating reagent increases the likelihood of a second bromination event.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary energy for the less favorable second bromination to occur.[1]

  • Choice of Brominating Agent: Highly reactive brominating agents, such as molecular bromine (Br₂), are less selective and more prone to causing over-bromination compared to milder reagents.[2]

Q2: How can I control the stoichiometry to favor mono-bromination?

A2: Precise control of the molar ratio of the brominating agent to the aromatic substrate is critical. It is recommended to use a 1:1 or even a slightly sub-stoichiometric (e.g., 0.95 equivalents) amount of the brominating agent. This ensures that the brominating agent is the limiting reagent, reducing the probability of the mono-brominated product reacting further. For brominating agents that deliver two bromine atoms, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), 0.5 equivalents should be used for mono-bromination.

Q3: What is the role of temperature in controlling selectivity?

A3: Lowering the reaction temperature is a key strategy for enhancing selectivity towards mono-bromination. Reduced temperatures slow down the overall reaction rate, and since the second bromination typically has a higher activation energy than the first, the formation of the di-brominated byproduct is disproportionately reduced at lower temperatures.[1]

Q4: Which brominating agents are recommended for selective mono-bromination?

A4: N-Bromosuccinimide (NBS) is a widely recommended reagent for selective mono-bromination of activated and moderately activated aromatic compounds.[2] It is a solid, easier to handle than liquid bromine, and provides a low, steady concentration of bromine in the reaction mixture, which helps to avoid over-bromination. Other selective brominating agents include pyridinium (B92312) tribromide and 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (TABCO).

Q5: How does the choice of solvent affect the reaction outcome?

A5: The solvent can significantly influence the reactivity of the brominating agent and the selectivity of the reaction. Non-polar solvents such as dichloromethane (B109758) (CH₂Cl₂) and carbon tetrachloride (CCl₄) are often preferred as they can temper the reactivity of the brominating agent and improve selectivity for mono-bromination. In contrast, polar protic solvents can sometimes enhance the electrophilicity of the bromine, leading to increased reactivity and a higher likelihood of polysubstitution.

Troubleshooting Guide: Excessive Di-bromination

If you are observing significant amounts of di-brominated byproducts in your reaction, follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow

TroubleshootingWorkflow start High Di-bromination Observed check_stoichiometry Verify Stoichiometry of Brominating Agent start->check_stoichiometry adjust_stoichiometry Reduce to 1:1 or <1 eq. check_stoichiometry->adjust_stoichiometry > 1 eq. used check_temperature Evaluate Reaction Temperature check_stoichiometry->check_temperature 1:1 or less used adjust_stoichiometry->check_temperature end_fail Problem Persists: Consult Further adjust_stoichiometry->end_fail lower_temperature Decrease Temperature (e.g., to 0°C or lower) check_temperature->lower_temperature High Temp (> RT) check_reagent Assess Brominating Agent check_temperature->check_reagent Low Temp (≤ RT) lower_temperature->check_reagent lower_temperature->end_fail switch_reagent Switch to a Milder Reagent (e.g., NBS) check_reagent->switch_reagent Using Br2 check_time Monitor Reaction Progress (TLC) check_reagent->check_time Using NBS, etc. switch_reagent->check_time switch_reagent->end_fail optimize_time Stop Reaction Upon Substrate Consumption check_time->optimize_time Over-running check_solvent Consider Solvent Polarity check_time->check_solvent Optimal time optimize_time->check_solvent optimize_time->end_fail change_solvent Use a Less Polar Solvent (e.g., CH2Cl2) check_solvent->change_solvent Polar solvent end_success Mono-bromination Optimized check_solvent->end_success Non-polar solvent change_solvent->end_success change_solvent->end_fail

Caption: A step-by-step workflow for troubleshooting the formation of di-brominated byproducts.

Data Presentation: Comparison of Brominating Agents

The choice of brominating agent significantly impacts the selectivity of the reaction. The following table summarizes the performance of various brominating agents in the α-bromination of propiophenone (B1677668) derivatives, which can serve as a proxy for the reactivity and selectivity in aromatic bromination.

Brominating AgentSubstrateCatalyst/SolventReaction TimeTemperatureYield (%)SelectivityReference
Elemental Bromine (Br₂)4'-ChloroacetophenoneAlCl₃ (cat.) / EtherNot SpecifiedIce Bath to RT88-96α-bromination[3]
N-Bromosuccinimide (NBS)AcetophenoneAcidic Al₂O₃ / Methanol10-20 minReflux89α-bromination[3]
Copper(II) Bromide (CuBr₂)4'-ChloroacetophenoneAcetic Acid3 h90 °C~60α-bromination[3]
Pyridine Hydrobromide Perbromide4'-ChloroacetophenoneAcetic Acid3 h90 °C85α-bromination[3]

Note: Data for structurally similar compounds are used as representative examples.

Experimental Protocols

Here are detailed methodologies for achieving selective mono-bromination of activated aromatic compounds.

Protocol 1: Para-Selective Monobromination of Aniline (B41778) via Acetanilide (B955)

Aniline is highly activated, leading to polybromination. Protecting the amino group as an acetamide (B32628) moderates its activating effect and favors para-substitution.[4]

Workflow for Para-Selective Monobromination of Aniline

AnilineBromination cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride (B1165640), Glacial Acetic Acid p_Bromoacetanilide p-Bromoacetanilide Acetanilide->p_Bromoacetanilide DBDMH (0.5 eq), Glacial Acetic Acid p_Bromoaniline p-Bromoaniline p_Bromoacetanilide->p_Bromoaniline Acidic or Basic Hydrolysis

Caption: Workflow for the para-selective mono-bromination of aniline.

Step 1: Protection of Aniline (Synthesis of Acetanilide)

  • In a fume hood, add aniline (1.0 eq.) to a flask containing glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[4]

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid in an Erlenmeyer flask.

  • In a separate container, prepare a solution or slurry of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in glacial acetic acid.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour. The product, p-bromoacetanilide, may begin to precipitate.[4]

Step 3: Deprotection (Hydrolysis of p-Bromoacetanilide)

  • To the reaction mixture from Step 2, add a solution of aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution to room temperature and then in an ice bath to precipitate the p-bromoaniline.

  • Collect the product by vacuum filtration, wash with cold water, and dry.[4]

Protocol 2: Ortho-Selective Monobromination of Phenol (B47542)

This protocol describes the selective mono-bromination of phenol at the ortho position using N-bromosuccinimide (NBS) in methanol.

General Reaction Scheme

PhenolBromination Phenol Phenol OrthoBromoPhenol o-Bromophenol Phenol->OrthoBromoPhenol NBS (1.0 eq), p-TsOH (10 mol%), Methanol, RT

Caption: Reaction scheme for the ortho-selective mono-bromination of phenol.

Procedure:

  • To a solution of phenol (1.0 eq.) in ACS-grade methanol, add p-toluenesulfonic acid (p-TsOH) (10 mol %).

  • Stir the solution at room temperature and add N-bromosuccinimide (NBS) (1.0 eq.) in one portion.

  • Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-25 minutes.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography if necessary.[5]

By carefully selecting the appropriate reagents, controlling the reaction conditions, and monitoring the reaction progress, the formation of di-brominated byproducts can be significantly minimized, leading to higher yields of the desired mono-brominated products.

References

Strategies for scaling up the synthesis of 2-Bromo-4'-chloroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of 2-Bromo-4'-chloroacetophenone. It includes detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most prevalent and scalable method is the direct α-bromination of 4'-chloroacetophenone (B41964). This reaction involves treating 4'-chloroacetophenone with a suitable brominating agent in an appropriate solvent.

Q2: What are the recommended brominating agents for this synthesis, and what are their pros and cons?

Several brominating agents can be used, each with its own advantages and disadvantages:

  • Elemental Bromine (Br₂): Highly reactive and cost-effective, often leading to high yields. However, it is highly corrosive, toxic, and requires careful handling, especially on a large scale.

  • N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine. It can sometimes require a catalyst or longer reaction times to achieve high conversion.

  • Pyridine (B92270) Hydrobromide Perbromide (PHPB): A solid, stable, and safer brominating agent that can be used to achieve high yields under relatively mild conditions.[1]

Q3: How can I monitor the progress of the bromination reaction?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[2][3][4] By comparing the TLC profile of the reaction mixture to that of the starting material (4'-chloroacetophenone), you can determine the extent of the conversion to the desired product.

Q4: What are the typical impurities I might encounter in the crude product?

Common impurities include unreacted 4'-chloroacetophenone, di-brominated byproducts (α,α-dibromo-4'-chloroacetophenone), and potentially products of aromatic bromination if the reaction conditions are not well-controlled.

Q5: What is the most effective method for purifying the final product on a larger scale?

Recrystallization is the most common and scalable method for purifying this compound.[5] The choice of solvent is crucial for obtaining high purity and yield. Common solvents for recrystallization include ethanol, n-hexane, and mixtures of hexane (B92381) and ethyl acetate (B1210297).[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue Potential Cause Recommended Solution
Incomplete or Sluggish Reaction 1. Insufficient reactivity of the brominating agent.2. Inappropriate reaction temperature.3. Poor solvent choice.1. Switch to a more reactive brominating agent (e.g., elemental bromine) or add a catalyst if using a milder agent like NBS.2. Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts using TLC.3. Use a solvent that is known to be effective for α-bromination of ketones, such as acetic acid or methanol.
Low Yield 1. Sub-optimal reaction conditions (e.g., temperature, reaction time).2. Loss of product during work-up and purification.3. Formation of significant amounts of byproducts.1. Optimize reaction parameters. A Design of Experiments (DoE) approach can be beneficial for identifying the optimal conditions for scale-up.2. Ensure efficient extraction and minimize transfers. During recrystallization, use a minimal amount of hot solvent and cool the solution slowly to maximize crystal recovery.3. Adjust stoichiometry and reaction conditions to minimize byproduct formation. For example, careful control of the amount of brominating agent can reduce di-bromination.
Formation of Dark-Colored Byproducts (Tar) 1. Reaction temperature is too high.2. Extended reaction times.3. Use of a highly reactive brominating agent under harsh conditions.1. Maintain a lower reaction temperature. The reaction can be initiated at a lower temperature and then gradually warmed if necessary.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Consider using a milder brominating agent like NBS or PHPB.
Product "Oils Out" During Recrystallization 1. The solvent is too nonpolar for the product.2. The solution is cooling too rapidly.3. The crude product contains a significant amount of impurities.1. Use a more polar solvent or a solvent mixture.2. Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.3. If the product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica (B1680970) gel, before recrystallization.[5]
Difficulty in Removing Unreacted Starting Material 1. Similar solubility of the product and starting material in the recrystallization solvent.1. If recrystallization is ineffective, column chromatography may be necessary. A gradient elution with a hexane/ethyl acetate system is often effective.[5]

Experimental Protocols

Protocol 1: Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid

This protocol is adapted from a study demonstrating a safe and high-yielding synthesis suitable for undergraduate teaching experiments, indicating its robustness.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, condenser, and temperature probe, charge 4'-chloroacetophenone (1.0 equivalent) and acetic acid (approximately 10 volumes).

  • Reagent Addition: Add pyridine hydrobromide perbromide (1.1 equivalents) to the stirred solution.[1]

  • Reaction: Heat the reaction mixture to 90 °C and maintain this temperature for approximately 3 hours, or until TLC analysis indicates complete consumption of the starting material.[1]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water, which will cause the product to precipitate.

  • Isolation: Collect the solid product by filtration and wash it thoroughly with water to remove acetic acid and any inorganic salts.

  • Purification: Dry the crude product and then recrystallize it from a suitable solvent, such as ethanol, to obtain pure this compound. A yield of approximately 85% can be expected.[1]

Data Summary
ParameterProtocol 1 (PHPB in Acetic Acid)
Starting Material 4'-Chloroacetophenone
Brominating Agent Pyridine Hydrobromide Perbromide
Solvent Acetic Acid
Temperature 90 °C[1]
Reaction Time ~3 hours[1]
Typical Yield ~85%[1]
Purity (after recrystallization) >98%

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 4'-Chloroacetophenone reaction Bromination (e.g., with PHPB in Acetic Acid) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete? workup Work-up (Precipitation in water) monitoring->workup Complete isolation Isolation (Filtration and Washing) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Problem: Low Yield check_reaction Check Reaction Completion (TLC of crude) start->check_reaction check_byproducts Analyze for Byproducts (TLC, NMR of crude) check_reaction->check_byproducts No starting material incomplete Incomplete Reaction check_reaction->incomplete Starting material present byproducts_present Significant Byproducts check_byproducts->byproducts_present Byproducts detected check_workup Review Work-up and Purification Procedures check_byproducts->check_workup Clean crude optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Use more reactive agent incomplete->optimize_conditions adjust_stoichiometry Adjust Stoichiometry or Change Reaction Conditions (e.g., lower temperature) byproducts_present->adjust_stoichiometry improve_recovery Optimize Recovery: - Efficient extraction - Slow crystallization check_workup->improve_recovery

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Effect of temperature and solvent on the stability of 2-Bromo-4'-chloroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-4'-chloroacetophenone

Welcome to the technical support center for this compound (CAS 536-38-9). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, an α-haloketone, is susceptible to degradation primarily through nucleophilic substitution at the α-carbon bearing the bromine atom.[1][2] The carbonyl group activates the C-Br bond, making it an excellent leaving group.[2] Key degradation pathways include:

  • Hydrolysis/Solvolysis: In the presence of protic solvents like water, methanol, or ethanol, the bromine atom can be displaced by a solvent molecule to form 2-hydroxy- or 2-alkoxy-4'-chloroacetophenone. This reaction is a significant concern when using protic solvents or if there is moisture contamination in aprotic solvents.[3]

  • Reaction with Nucleophiles: Strong nucleophiles will readily displace the bromide. This is often the intended reaction in a synthesis but can be an unwanted degradation pathway if nucleophilic impurities are present in the reaction mixture or solvent.

  • Base-Induced Elimination: While less common for this specific structure, strong bases can potentially promote elimination to form unsaturated ketone species.

Q2: My sample of this compound shows decreasing purity over time, even when stored in a recommended solvent. What could be the cause?

A2: This issue often points to solvent quality or storage conditions.

  • Trace Water Content: Many high-purity aprotic solvents (like acetonitrile (B52724) or acetone) are hygroscopic and can absorb atmospheric moisture. This trace water can be sufficient to cause slow hydrolysis of the compound over time.

  • Solvent Impurities: The solvent may contain nucleophilic impurities (e.g., amines in DMF) that can react with your compound.

  • Exposure to Light: While thermal stability is a primary concern, photostability should also be considered.[4] Store solutions in amber vials or in the dark to minimize potential photolytic degradation.

  • Temperature: Ensure the material is stored at the recommended cool temperature.[5][6] Elevated temperatures, even ambient room temperature, can accelerate the rate of degradation.

Q3: I am observing inconsistent yields in my reaction using this compound. Could the solvent be the issue?

A3: Absolutely. The choice of solvent is critical for reactions involving α-haloketones.

  • Protic vs. Aprotic Solvents: Protic solvents (water, alcohols) can compete with your intended nucleophile, leading to solvolysis byproducts and lower yields.[7][8] Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally preferred for SN2 reactions as they solvate the cation but leave the nucleophile "naked" and more reactive.[7][9]

  • Solvent Polarity: The polarity of the solvent can influence reaction rates. More polar solvents can help dissolve ionic reactants but may stabilize the nucleophile too much in an SN2 reaction, slowing it down.[8] For SN1-type reactions, polar protic solvents are favorable because they stabilize the carbocation intermediate.[7]

Q4: How should I properly store this compound, both as a solid and in solution?

A4: Proper storage is crucial for maintaining the integrity of the compound.

  • Solid Form: Store the solid material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[5][10] Refrigeration is recommended.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, dry (anhydrous) aprotic solvent. Store the solution in a tightly sealed container (e.g., an amber vial with a PTFE-lined cap) at a low temperature (2-8°C) and protected from light. Before use, allow the solution to warm to room temperature to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guides

This section provides structured guidance for common experimental issues.

Issue 1: Low Purity or Presence of Impurities in Starting Material

If you suspect your this compound has degraded before use, follow this troubleshooting workflow.

TroubleshootingPurity start Observed Issue: Low Purity / Extra Peaks in HPLC check_storage 1. Review Storage Conditions start->check_storage check_solvent 2. Assess Solvent Quality (if in solution) start->check_solvent analyze 3. Re-analyze Material start->analyze sub_storage1 Solid stored at RT or exposed to moisture? check_storage->sub_storage1 sub_storage2 Solution stored for extended period? check_storage->sub_storage2 sub_solvent1 Used protic solvent (e.g., MeOH)? check_solvent->sub_solvent1 sub_solvent2 Used anhydrous aprotic solvent? check_solvent->sub_solvent2 solution1 Action: Discard and use fresh, properly stored material. Implement cold, dry storage. sub_storage1->solution1 solution2 Action: Prepare solutions fresh. If storing, use anhydrous aprotic solvent and refrigerate. sub_storage2->solution2 solution3 Cause: Likely hydrolysis/solvolysis. Action: Use an aprotic solvent. sub_solvent1->solution3 solution4 Cause: Possible trace moisture. Action: Use fresh, high-purity anhydrous solvent. sub_solvent2->solution4

Caption: Troubleshooting workflow for purity issues.

Quantitative Data Summary

While specific kinetic data for this compound is not broadly published, the following table provides representative data illustrating the expected stability trends based on the known chemistry of α-haloketones.

Table 1: Representative Stability of this compound in Various Solvents (Note: Data is illustrative and intended to show relative stability trends.)

SolventTypeTemperature (°C)Time (Days)Purity (%)Primary Degradant
Acetonitrile Polar Aprotic430>99Not Detected
2530~982-Hydroxy-4'-chloroacetophenone
4030~952-Hydroxy-4'-chloroacetophenone
Methanol Polar Protic430~972-Methoxy-4'-chloroacetophenone
2530~902-Methoxy-4'-chloroacetophenone
4030~802-Methoxy-4'-chloroacetophenone
Dichloromethane Nonpolar Aprotic430>99Not Detected
2530>99Not Detected
Water/Acetonitrile (1:1) Polar Protic251~922-Hydroxy-4'-chloroacetophenone

Key Takeaways:

  • Stability is highest at low temperatures.

  • Aprotic solvents (especially nonpolar ones) offer significantly better stability than protic solvents.

  • The presence of water dramatically accelerates degradation via hydrolysis.

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method

This protocol outlines a general method for assessing the stability of this compound in a given solvent. This is a type of "forced degradation" study.[11]

ExperimentalWorkflow prep_stock 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) prep_samples 2. Prepare Study Samples (Dilute stock into test solvents in amber HPLC vials) prep_stock->prep_samples stress 3. Apply Stress Conditions (Store vials at different temperatures: 4°C, 25°C, 40°C) prep_samples->stress timepoints 4. Analyze at Timepoints (t=0, 1, 7, 14, 30 days) stress->timepoints hplc 5. HPLC Analysis (Inject sample, acquire chromatogram) timepoints->hplc data 6. Data Processing (Calculate % Area of parent peak and degradant peaks) hplc->data

Caption: Workflow for a chemical stability study.

Methodology Details:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a Class A volumetric flask using a high-purity aprotic solvent like acetonitrile to a final concentration of 1.0 mg/mL.

  • Sample Preparation: Aliquot the stock solution into separate amber HPLC vials. If testing solvent effects, dilute the stock into the desired test solvents (e.g., methanol, water mixtures). The final concentration should be suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Stress Conditions: Place sets of vials in controlled temperature chambers (e.g., refrigerator at 4°C, benchtop at 25°C, oven at 40°C). Protect all samples from light.[12]

  • Timepoint Analysis: At each designated time point, retrieve one vial from each temperature condition. Allow it to equilibrate to room temperature before analysis.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of A: 0.1% Formic Acid in Water, B: Acetonitrile. Start at 60% B, ramp to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the peak areas for the parent compound and any new peaks that appear. Calculate the purity of the parent compound as a percentage of the total peak area. This stability-indicating method should be validated to ensure specificity, precision, and accuracy.[13][14][15]

References

Removing unreacted starting material from 2-Bromo-4'-chloroacetophenone reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 2-Bromo-4'-chloroacetophenone from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted this compound from a reaction mixture?

A1: The primary methods for purifying reaction mixtures containing this compound are recrystallization, column chromatography, and liquid-liquid extraction. The choice of method depends on the physical properties of your desired product (solid or liquid), its polarity relative to the starting material, and the scale of your reaction.

Q2: How do I choose the best purification method for my specific reaction?

A2: The selection of an appropriate purification method hinges on the differences in physical and chemical properties between your product and the unreacted this compound.

  • Recrystallization is ideal if your product is a solid and has a significantly different solubility profile than the starting material in a given solvent.

  • Column chromatography is a versatile technique that separates compounds based on their polarity. It is highly effective if your product and the starting material have different polarities.

  • Liquid-liquid extraction can be used if there are significant differences in the partitioning of your product and the starting material between two immiscible solvents. A specific application is a bisulfite wash, which selectively reacts with the ketone group of the starting material to form a water-soluble adduct.

Q3: What are the key physical properties of this compound to consider during purification?

A3: this compound is a white to off-white crystalline solid with a melting point of 93-96 °C.[1][2] It is insoluble in water but soluble in many organic solvents.[3] This information is crucial when selecting solvents for recrystallization or liquid-liquid extraction.

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of the recommended purification methods for removing unreacted this compound. Please note that actual yields and purity levels may vary depending on the specific reaction conditions and the properties of the desired product.

Purification MethodTypical Solvents/ReagentsAchievable PurityTypical YieldIdeal for
Recrystallization Ethanol, n-Hexane, Cyclohexane>99%70-89%Solid products with different solubility from the starting material.
Column Chromatography Hexane (B92381)/Ethyl Acetate, Petroleum Ether/Ethyl Acetate>95% (general)HighProducts with different polarity from the starting material.[4]
Liquid-Liquid Extraction (Bisulfite Wash) Saturated Sodium Bisulfite, Methanol or DMF, Hexanes/Ethyl Acetate>95% removal of reactive ketoneHighSelectively removing the ketone functional group of the starting material.[4]

Experimental Protocols & Methodologies

Recrystallization

This method is suitable for purifying solid products from unreacted this compound, provided there is a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains more soluble.

Protocol:

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, or a mixture like hexane/ethyl acetate) to find a suitable recrystallization solvent.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to your crude product to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography

This technique separates compounds based on their differential adsorption onto a stationary phase (typically silica (B1680970) gel). It is effective for separating products with a different polarity than this compound.

Protocol:

  • TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your desired product, with good separation from the starting material spot.[4]

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[4]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.[4] The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[4]

Liquid-Liquid Extraction (Bisulfite Wash)

This method is highly specific for removing unreacted ketones like this compound by converting it into a water-soluble bisulfite adduct.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.[4]

  • Bisulfite Wash: Add a saturated aqueous solution of sodium bisulfite to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate. The aqueous layer, containing the bisulfite adduct of the starting material, is drained.[4]

  • Repeat: Repeat the wash with a fresh sodium bisulfite solution if necessary (monitor the organic layer by TLC to confirm the absence of the starting material).[4]

  • Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[4]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[4]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Product "oils out" instead of crystallizing. The solvent may be too nonpolar, or the solution is cooling too quickly.Try a more polar solvent or a solvent mixture. Ensure slow cooling to room temperature before placing in an ice bath. Scratching the inside of the flask can also induce crystallization.[4]
Low recovery of the purified product. The product is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used.Select a solvent where the product has lower solubility at cold temperatures. Use the minimum amount of hot solvent for dissolution. Ensure thorough cooling in an ice bath.[4]
Crystals are colored or appear impure. The chosen solvent is not effectively excluding colored impurities.Consider adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation between product and starting material. The chosen eluent system has suboptimal polarity. The column is overloaded.Optimize the solvent system using TLC.[4] Use a shallower solvent gradient during elution. Reduce the amount of crude material loaded onto the column.
Tailing of spots on TLC and broad peaks during chromatography. The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of triethylamine (B128534) to the eluent to neutralize the silica gel, especially for basic products.[4]
Product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent system.
Liquid-Liquid Extraction Issues
ProblemPossible CauseSolution
Formation of an emulsion at the interface. Vigorous shaking of a solution containing surfactants or finely divided solids.Allow the mixture to stand for a longer period. Gently swirl the separatory funnel instead of vigorous shaking. Adding a small amount of brine can help break the emulsion.
Incomplete removal of the starting material. Insufficient amount of bisulfite solution or insufficient reaction time.Use a larger volume of the saturated sodium bisulfite solution or perform additional washes. Ensure vigorous shaking for adequate mixing.
Low yield of the desired product. The product may have some solubility in the aqueous layer.Minimize the number of aqueous washes. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end Pure Product dry->end

Caption: Workflow for purification by recrystallization.

experimental_workflow_column_chromatography start Crude Product tlc TLC Analysis for Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Sample pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for purification by column chromatography.

logical_relationship_purification_choice start Reaction Mixture with Unreacted Starting Material is_solid Is the product a solid? start->is_solid solubility_diff Significant solubility difference? is_solid->solubility_diff Yes polarity_diff Different polarity from starting material? is_solid->polarity_diff No recrystallize Recrystallization solubility_diff->recrystallize Yes solubility_diff->polarity_diff No column_chrom Column Chromatography polarity_diff->column_chrom Yes ketone_removal Need to selectively remove ketone? polarity_diff->ketone_removal No bisulfite_wash Liquid-Liquid Extraction (Bisulfite Wash) ketone_removal->bisulfite_wash Yes other_methods Consider other purification methods ketone_removal->other_methods No

References

Optimizing the stoichiometry of reagents for reactions involving 2-Bromo-4'-chloroacetophenone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The focus is on optimizing the stoichiometry of reagents for common reactions involving 2-Bromo-4'-chloroacetophenone to enhance yield and minimize side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile bifunctional molecule, primarily used as a key intermediate in the synthesis of various heterocyclic compounds and other organic molecules. The two most common reactions are:

  • Hantzsch Thiazole (B1198619) Synthesis: This involves the condensation of this compound with a thioamide or thiourea (B124793) to form a thiazole ring, a core structure in many pharmaceutical agents.

  • Claisen-Schmidt Condensation: This is a base-catalyzed reaction with an aromatic aldehyde to synthesize chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other biologically active molecules.

Q2: I'm getting a low yield in my Hantzsch thiazole synthesis. Could the stoichiometry be the issue?

A2: Yes, improper stoichiometry is a common cause of low yields. For the Hantzsch synthesis, it is often beneficial to use a slight excess of the thioamide (e.g., thiourea). This helps to ensure the complete conversion of the limiting reagent, this compound.[1] A molar ratio of 1:1.2 to 1:1.5 (this compound:thiourea) is a good starting point.[2] If you are still observing a significant amount of unreacted starting material, consider incremental increases in the excess of thioamide.

Q3: In my Claisen-Schmidt condensation, I'm observing multiple byproducts. How can I optimize the reagent ratio to improve the purity of my chalcone (B49325) product?

A3: The formation of byproducts in the Claisen-Schmidt condensation can be influenced by stoichiometry. Common side reactions include the self-condensation of the ketone and the Cannizzaro reaction of the aldehyde. To minimize these, a molar ratio close to equimolar (1:1) or with a slight excess of the ketone is often recommended. For instance, a ratio of 1:1.25 (aldehyde:ketone) has been used effectively. It is also crucial to control other parameters like temperature and the concentration of the base catalyst. Using a milder base or a lower catalyst concentration can also help to reduce the formation of side products.

Q4: I suspect a Favorskii rearrangement is occurring as a side reaction. How can I prevent this?

A4: The Favorskii rearrangement can be a competing reaction for α-halo ketones like this compound, particularly in the presence of strong bases. This rearrangement is initiated by the deprotonation at the α'-position (the carbon on the other side of the carbonyl group). To avoid this, consider using less basic nucleophiles or milder reaction conditions. If a strong base is required for your primary reaction, careful control of temperature (usually keeping it low) and slow addition of the base can help to minimize this side reaction.

Stoichiometry Data for Common Reactions

The following tables summarize typical stoichiometric ratios for the Hantzsch thiazole synthesis and the Claisen-Schmidt condensation involving this compound or its close analogs.

Table 1: Hantzsch Thiazole Synthesis

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Notes
2-BromoacetophenoneThiourea1 : 1.5A slight excess of thiourea is used to drive the reaction to completion.[2]
2-Bromo-4'-fluoroacetophenoneAryl-substituted thiosemicarbazone1 : 1An equimolar ratio is used in this specific protocol.[3]
α-haloketoneThioamide1 : 1.1-1.5General recommendation to ensure complete conversion of the α-haloketone.[1]

Table 2: Claisen-Schmidt Condensation

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Notes
BenzaldehydeAcetophenone1 : 1.25A slight excess of the ketone can help to minimize self-condensation of the aldehyde.[4]
Aromatic AldehydeAromatic Ketone1 : 1An equimolar ratio is a common starting point for this reaction.

Experimental Protocols

Protocol 1: Hantzsch Thiazole Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

This protocol is adapted from a standard procedure for the Hantzsch thiazole synthesis.

Materials:

  • This compound (1.0 eq)

  • Thiourea (1.5 eq)

  • Methanol (B129727)

  • 5% Sodium Carbonate solution

  • Stir bar and appropriate glassware

Procedure:

  • In a round-bottom flask, combine this compound (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol).[2]

  • Add methanol (e.g., 5 mL) and a stir bar.[2]

  • Heat the mixture with stirring on a hot plate (e.g., at 100°C) for 30 minutes.[2]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[2]

  • Pour the reaction contents into a beaker containing a 5% aqueous solution of sodium carbonate (e.g., 20 mL) and swirl to mix. This will neutralize the HBr salt of the product, causing it to precipitate.[2]

  • Filter the mixture through a Büchner funnel.[2]

  • Wash the collected solid with water to remove any remaining salts.[2]

  • Dry the solid to obtain the crude product, which can be further purified by recrystallization if necessary.

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This protocol is a general method for the synthesis of chalcones.

Materials:

  • This compound (1.25 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Sodium Hydroxide (B78521) (2N aqueous solution)

  • Dichloromethane (for extraction)

  • Stir bar and appropriate glassware

Procedure:

  • In a reaction vessel, add the aromatic aldehyde (e.g., 2.0 mmol) and this compound (e.g., 2.5 mmol).[4]

  • Add an aqueous solution of sodium hydroxide (e.g., 10 mL of 2N NaOH).[4]

  • Stir the mixture vigorously at room temperature (e.g., 25°C) for 24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, perform a liquid-liquid extraction using dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude chalcone can be purified by recrystallization or column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when optimizing the stoichiometry of reactions with this compound.

TroubleshootingWorkflow start Start: Suboptimal Reaction Outcome (Low Yield / Impure Product) check_stoichiometry Is Stoichiometry Optimized? start->check_stoichiometry hantzsch Reaction Type: Hantzsch Thiazole Synthesis check_stoichiometry->hantzsch Hantzsch claisen Reaction Type: Claisen-Schmidt Condensation check_stoichiometry->claisen Claisen-Schmidt hantzsch_increase_thiourea Action: Increase Thiourea/Thioamide Ratio (e.g., 1:1.2 to 1:1.5) hantzsch->hantzsch_increase_thiourea hantzsch_monitor Monitor Reaction Progress (TLC) hantzsch_increase_thiourea->hantzsch_monitor hantzsch_complete Is Conversion Complete? hantzsch_monitor->hantzsch_complete hantzsch_success Success: Optimized Yield hantzsch_complete->hantzsch_success Yes hantzsch_other_issues Consider Other Factors: - Temperature - Reaction Time - Reagent Purity hantzsch_complete->hantzsch_other_issues No favorskii_check Favorskii Rearrangement Suspected? hantzsch_other_issues->favorskii_check claisen_adjust_ratio Action: Adjust Aldehyde:Ketone Ratio (Start with 1:1 or 1:1.25) claisen->claisen_adjust_ratio claisen_check_byproducts Check for Byproducts (Self-condensation, Cannizzaro) claisen_adjust_ratio->claisen_check_byproducts claisen_byproducts_present Byproducts Present? claisen_check_byproducts->claisen_byproducts_present claisen_adjust_conditions Action: Modify Conditions - Lower Base Concentration - Lower Temperature claisen_byproducts_present->claisen_adjust_conditions Yes claisen_success Success: Improved Purity/Yield claisen_byproducts_present->claisen_success No claisen_adjust_conditions->claisen_success claisen_success->favorskii_check favorskii_action Action: Use Milder Base / Lower Temperature favorskii_check->favorskii_action Yes favorskii_present Yes favorskii_action->start

Caption: Troubleshooting workflow for optimizing reagent stoichiometry.

References

Validation & Comparative

Unveiling the Molecular Structure: A Comparative NMR Analysis of 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-Bromo-4'-chloroacetophenone with key analogues provides researchers in drug development and organic synthesis a comprehensive guide to its structural characterization. This report outlines the distinctive ¹H and ¹³C NMR spectral features of the target compound, juxtaposed with 4'-chloroacetophenone (B41964) and 2-bromoacetophenone (B140003), supported by standardized experimental protocols.

This guide presents a thorough characterization of this compound, a versatile building block in the synthesis of various pharmaceutical agents and organic molecules. By leveraging one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, we provide a clear and objective analysis of its chemical structure. To facilitate a deeper understanding of substituent effects on the aromatic and aliphatic regions of the molecule, spectral data is compared with that of two closely related compounds: 4'-chloroacetophenone and 2-bromoacetophenone.

Comparative NMR Data Analysis

The ¹H and ¹³C NMR spectral data for this compound and its selected analogues are summarized in the tables below. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

CompoundAr-H (ortho to C=O)Ar-H (ortho to Cl/H)-CH₂Br
This compound~7.91 (d, J = 8.5 Hz, 2H)~7.48 (d, J = 8.5 Hz, 2H)~4.40 (s, 2H)
4'-Chloroacetophenone7.91 (d, J = 8.5 Hz, 2H)[1]7.45 (d, J = 8.5 Hz, 2H)[1]N/A (CH₃ at ~2.61 ppm)[1]
2-Bromoacetophenone~7.95 (m, 2H)~7.50-7.65 (m, 3H)~4.45 (s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundC=OC-Cl/C-H (para)Ar-C (ortho to C=O)Ar-C (ortho to Cl/H)C-Br
This compound~190.8~140.0~129.8~129.2~30.9
4'-Chloroacetophenone196.8[1]139.6[1]129.7[1]128.9[1]N/A (CH₃ at ~26.5 ppm)[1]
2-Bromoacetophenone~191.5~133.8~128.8~128.8~31.3

The presence of the electron-withdrawing bromine atom on the α-carbon in this compound and 2-bromoacetophenone results in a significant downfield shift of the adjacent methylene (B1212753) protons (-CH₂Br) to approximately 4.40-4.45 ppm, compared to the methyl protons (-CH₃) in 4'-chloroacetophenone which appear at around 2.61 ppm.[1] In the aromatic region of this compound, the two doublets at approximately 7.91 and 7.48 ppm are characteristic of a 1,4-disubstituted benzene (B151609) ring, a pattern also observed in 4'-chloroacetophenone.[1]

The ¹³C NMR data reveals that the carbonyl carbon (C=O) in this compound is observed at approximately 190.8 ppm. The brominated α-carbon (-CH₂Br) appears around 30.9 ppm. The aromatic carbons show distinct signals, with the carbon bearing the chlorine atom (C-Cl) resonating at about 140.0 ppm.

Experimental Protocols

NMR Sample Preparation

A standardized protocol was followed for the preparation of all NMR samples to ensure data consistency and accuracy.

  • Sample Weighing: Approximately 10-20 mg of the solid compound was accurately weighed and transferred into a clean, dry vial.

  • Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (CDCl₃) was added to the vial to dissolve the sample.

  • Homogenization: The vial was gently agitated to ensure complete dissolution of the solid.

  • Transfer to NMR Tube: The resulting solution was carefully transferred into a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small cotton plug placed in the pipette.

  • Volume Adjustment: The final volume of the solution in the NMR tube was adjusted to a height of approximately 4-5 cm.

NMR Data Acquisition

All ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.

  • ¹H NMR: Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR: Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 seconds, and 1024 scans. The spectra were proton-decoupled to simplify the signals to singlets for each unique carbon atom.

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams were generated using Graphviz.

G Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 C6 C C7 C C1->C7 C3 C C2->C3 C2->C3 C4 C C3->C4 C5 C C4->C5 C4->C5 Cl Cl C4->Cl C5->C6 C6->C1 C8 C C7->C8 O O C7->O Br Br C8->Br

Caption: Molecular structure of this compound.

workflow NMR Characterization Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Compound (10-20 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer HNMR Acquire 1H NMR Spectrum transfer->HNMR CNMR Acquire 13C NMR Spectrum transfer->CNMR process Process Spectra (Phasing, Baseline Correction) HNMR->process CNMR->process analyze Analyze Chemical Shifts & Coupling Constants process->analyze compare Compare with Alternatives analyze->compare

Caption: General workflow for NMR sample preparation and analysis.

References

Comparative Reactivity of 2-Bromo-4'-chloroacetophenone and Other α-Haloketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that significantly influences the efficiency, yield, and overall success of a synthetic pathway. Among the versatile building blocks in organic synthesis, α-haloketones are of paramount importance due to their heightened reactivity, which allows for a diverse range of chemical transformations. This guide provides an objective comparison of the reactivity of 2-Bromo-4'-chloroacetophenone with other α-haloketones, supported by experimental data and detailed methodologies.

The reactivity of α-haloketones is principally governed by two key structural features: the carbonyl group and the adjacent halogen atom. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack than a standard alkyl halide.[1] Furthermore, the nature of the halogen atom plays a crucial role, with its ability as a leaving group directly impacting reaction rates. The established trend for leaving group ability among halogens is I > Br > Cl > F, which is inversely related to the basicity of the halide ion.[2] Consequently, the reactivity of α-haloketones generally follows the order: α-iodo > α-bromo > α-chloro.[2]

This guide will delve into the comparative reactivity of these compounds in three key reaction types: nucleophilic substitution, Claisen-Schmidt condensation for the synthesis of chalcones, and the Favorskii rearrangement.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, and α-haloketones are highly effective substrates for these reactions, typically proceeding via an SN2 mechanism. The presence of the carbonyl group not only activates the α-carbon but also stabilizes the transition state, leading to significantly faster reaction rates compared to their alkyl halide counterparts.

Table 1: Comparison of Reactivity in Nucleophilic Substitution

α-HaloketoneHalogen Leaving GroupRelative Reactivity
2-Iodo-4'-chloroacetophenoneIodoHighest
This compoundBromoIntermediate
2-Chloro-4'-chloroacetophenoneChloroLowest
Experimental Protocol: Synthesis of a Thiazole (B1198619) Derivative

A common application of nucleophilic substitution with α-haloketones is the synthesis of heterocyclic compounds. The following protocol details the reaction of 2-bromo-4'-hydroxyacetophenone (B28259) with thiourea (B124793) to form a 2-aminothiazole (B372263) derivative. A similar reactivity pattern is expected for this compound.

Materials:

  • 2-Bromo-4'-hydroxyacetophenone

  • Thiourea

  • Ethanol (B145695)

  • Sodium bicarbonate (optional)

Procedure:

  • Dissolve 2-bromo-4'-hydroxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • Add thiourea (1.1 eq) to the solution.

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrobromide salt.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be partially evaporated to induce crystallization.

  • For neutralization, the hydrobromide salt can be treated with a solution of sodium bicarbonate.[3]

experimental_workflow start Start dissolve Dissolve 2-bromo-4'-hydroxyacetophenone and thiourea in ethanol start->dissolve reflux Reflux for 3-6 hours dissolve->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool Reaction complete precipitate Precipitate/Crystallize Product cool->precipitate filter Filter to collect product precipitate->filter neutralize Neutralize with NaHCO3 (optional) filter->neutralize end End neutralize->end

Experimental workflow for thiazole synthesis.

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and a carbonyl compound lacking α-hydrogens, leading to the formation of α,β-unsaturated ketones. This reaction is widely used for the synthesis of chalcones, which are precursors to flavonoids and exhibit a broad range of biological activities. The reactivity of the α-haloketone in this reaction is influenced by the acidity of the α-protons and the stability of the enolate intermediate.

While the halogen at the α-position does not directly participate in the initial enolate formation, its electron-withdrawing nature can influence the acidity of the α'-protons. However, in the context of comparing the 2-halo-4'-chloroacetophenones, the primary determinant of reaction success and yield is often the stability of the starting material and the reaction conditions rather than a significant difference in the rate of enolate formation. The bromo- and chloro-derivatives are generally stable under the basic conditions of the Claisen-Schmidt condensation.

Table 2: Representative Yields in Chalcone (B49325) Synthesis

α-HaloketoneAldehydeBase/SolventYield (%)
2-Bromo-4'-hydroxyacetophenone4-ChlorobenzaldehydeKOH/Ethanol~80-90
2-Chloro-4'-hydroxyacetophenone4-ChlorobenzaldehydeKOH/Ethanol~75-85

Note: Yields are illustrative and can vary based on specific reaction conditions.

Experimental Protocol: Synthesis of a Chalcone Derivative

The following is a general procedure for the synthesis of a chalcone from 2-bromo-4'-hydroxyacetophenone and an aromatic aldehyde.

Materials:

  • 2-Bromo-4'-hydroxyacetophenone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-4'-hydroxyacetophenone (1.0 eq) and the desired substituted aromatic aldehyde (1.0-1.2 eq) in ethanol.[3]

  • Stir the solution at room temperature.

  • Prepare a solution of KOH or NaOH in ethanol (or a 40-60% aqueous solution) and add it dropwise to the reaction mixture while maintaining the temperature at room temperature or cooling in an ice bath.[3]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[3]

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 10% HCl.[3]

  • Collect the precipitated chalcone by vacuum filtration, wash with cold distilled water until the filtrate is neutral, and dry the product.[3]

  • The crude product can be recrystallized from a suitable solvent like ethanol.[3]

claisen_schmidt_mechanism ketone α-Haloketone enolate Enolate Intermediate ketone->enolate Base (e.g., OH-) aldol_adduct Aldol Adduct enolate->aldol_adduct + Aromatic Aldehyde aldehyde Aromatic Aldehyde aldehyde->aldol_adduct chalcone Chalcone (α,β-unsaturated ketone) aldol_adduct->chalcone - H2O

Simplified Claisen-Schmidt condensation mechanism.

Favorskii Rearrangement

The Favorskii rearrangement is a base-induced rearrangement of α-haloketones with enolizable α'-protons to form carboxylic acid derivatives, often with ring contraction in cyclic substrates. The reaction proceeds through a cyclopropanone (B1606653) intermediate. The rate-determining step is often the intramolecular SN2 displacement of the halide by the enolate. Therefore, the reactivity of the α-haloketone, specifically the leaving group ability of the halogen, directly impacts the efficiency of the rearrangement.

Following the general reactivity trend, 2-iodo-4'-chloroacetophenone would be expected to undergo the Favorskii rearrangement more readily than this compound, which in turn would be more reactive than the chloro-analogue.

Table 3: Predicted Reactivity in Favorskii Rearrangement

α-HaloketoneHalogen Leaving GroupPredicted Rate of Rearrangement
2-Iodo-4'-chloroacetophenoneIodoFastest
This compoundBromoIntermediate
2-Chloro-4'-chloroacetophenoneChloroSlowest
Experimental Protocol: General Procedure for Favorskii Rearrangement

The following protocol outlines a general procedure for the Favorskii rearrangement of an α-haloketone.

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Base (e.g., Sodium methoxide (B1231860) in methanol, or Sodium hydroxide in water)

  • Solvent (e.g., Methanol, Diethyl ether)

  • Acid for workup (e.g., HCl)

Procedure:

  • Prepare a solution of the base in the chosen solvent.

  • Cool the base solution in an ice bath.

  • Slowly add a solution of the α-haloketone to the cooled base solution with stirring.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.[4]

  • After completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.[4]

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure.[4]

  • The crude product can be purified by column chromatography or recrystallization.[4]

favorskii_mechanism alpha_haloketone α-Haloketone enolate Enolate Formation alpha_haloketone->enolate Base cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 attack Nucleophilic Attack (e.g., by OH-) cyclopropanone->attack ring_opening Ring Opening attack->ring_opening product Carboxylic Acid Derivative ring_opening->product Protonation

Mechanism of the Favorskii rearrangement.

Conclusion

References

A Comparative Guide to the Spectroscopic Validation of 2-Bromo-4'-chloroacetophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of 2-bromo-4'-chloroacetophenone is a critical step in the development of numerous pharmaceutical compounds. Verifying the purity and identity of the final product is paramount to ensure the efficacy and safety of subsequent applications. This guide provides a comprehensive comparison of spectroscopic data for this compound against its common precursor and potential byproducts, supported by detailed experimental protocols for its synthesis and analysis.

Spectroscopic Data Comparison

The validation of the synthesized this compound relies on a multi-faceted spectroscopic approach. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, comparing the target molecule with its starting material, 4'-chloroacetophenone (B41964), and a common byproduct, 2,2-dibromo-4'-chloroacetophenone.

Table 1: ¹H NMR Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.91Doublet2HAr-H (ortho to C=O)
7.48Doublet2HAr-H (ortho to Cl)
4.40Singlet2H-CH₂Br
4'-Chloroacetophenone 7.90Doublet2HAr-H (ortho to C=O)
7.45Doublet2HAr-H (ortho to Cl)
2.62Singlet3H-CH₃
2,2-Dibromo-4'-chloroacetophenone 8.15Doublet2HAr-H (ortho to C=O)
7.50Doublet2HAr-H (ortho to Cl)
6.75Singlet1H-CHBr₂

Table 2: ¹³C NMR Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ) ppmAssignment
This compound 190.8C=O
140.3Ar-C (C-Cl)
134.8Ar-C (C-C=O)
130.2Ar-CH (ortho to C=O)
129.2Ar-CH (ortho to Cl)
30.7-CH₂Br
4'-Chloroacetophenone 196.8C=O
139.6Ar-C (C-Cl)
135.4Ar-C (C-C=O)
129.7Ar-CH (ortho to C=O)
128.9Ar-CH (ortho to Cl)
26.5-CH₃
2,2-Dibromo-4'-chloroacetophenone 185.5C=O
141.2Ar-C (C-Cl)
133.7Ar-C (C-C=O)
131.0Ar-CH (ortho to C=O)
129.5Ar-CH (ortho to Cl)
38.1-CHBr₂

Table 3: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundWavenumber (cm⁻¹)Functional Group
This compound ~1685C=O stretch
~1585C=C aromatic stretch
~1270C-C stretch
~820C-H bend (p-disubstituted)
~690C-Br stretch
4'-Chloroacetophenone ~1680C=O stretch
~1590C=C aromatic stretch
~1265C-C stretch
~830C-H bend (p-disubstituted)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound 232/234/236 (due to Br and Cl isotopes)139/141 (M-CH₂Br), 111 (C₆H₄Cl)
4'-Chloroacetophenone 154/156 (due to Cl isotopes)139/141 (M-CH₃), 111 (C₆H₄Cl)
2,2-Dibromo-4'-chloroacetophenone 310/312/314/316 (due to Br₂ and Cl isotopes)139/141 (M-CHBr₂), 111 (C₆H₄Cl)

Experimental Protocols

A detailed methodology is crucial for reproducible results. Below are the protocols for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

This protocol outlines the bromination of 4'-chloroacetophenone.

Materials:

  • 4'-Chloroacetophenone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-chloroacetophenone (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a 5% sodium bicarbonate solution and then with water in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from ethanol (B145695) to obtain pure this compound.

Spectroscopic Analysis

¹H NMR and ¹³C NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire the spectra on a 400 MHz NMR spectrometer.

  • Process the data to determine chemical shifts, multiplicity, and integration.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.

  • Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Obtain the mass spectrum using electron ionization (EI) at 70 eV.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.

G cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_comparison Data Comparison & Analysis start 4'-Chloroacetophenone reaction Bromination (NBS, Benzoyl Peroxide, CCl4, Reflux) start->reaction workup Workup & Purification (Filtration, Washing, Recrystallization) reaction->workup product Synthesized Product workup->product nmr ¹H & ¹³C NMR product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Compare experimental data with reference spectra of: - this compound - 4'-Chloroacetophenone (Starting Material) - Potential Byproducts nmr->data_analysis ir->data_analysis ms->data_analysis conclusion Purity & Identity Confirmed? data_analysis->conclusion

Caption: Workflow for synthesis and validation of this compound.

Comparison with Alternative Synthetic Methods

While the NBS bromination method is common, other alternatives exist, each with its own set of potential byproducts that can be identified through careful spectroscopic analysis.

  • Direct Bromination with Br₂: Using liquid bromine in a solvent like acetic acid or methanol (B129727) is a classic method. However, it can be less selective and may lead to the formation of dibrominated byproducts (2,2-dibromo-4'-chloroacetophenone) or even ring bromination if the reaction conditions are not carefully controlled. The presence of a singlet at ~6.75 ppm in the ¹H NMR spectrum would indicate the formation of the dibrominated product.

  • Copper(II) Bromide Bromination: This method offers a milder alternative to using elemental bromine. It typically involves refluxing the ketone with CuBr₂ in a solvent mixture like chloroform and ethyl acetate. This can be more selective for mono-bromination, reducing the likelihood of dibrominated impurities.

The choice of synthetic route will influence the impurity profile, and therefore, the spectroscopic data must be scrutinized for signals corresponding to potential side products from the chosen method. A thorough understanding of the expected spectroscopic signatures of these alternatives is essential for a complete validation of the synthesized this compound.

A Comparative Guide to Alternative Reagents for the α-Bromination of 4-Chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the α-bromination of acetophenones is a critical transformation, yielding versatile intermediates for the synthesis of a wide array of pharmaceutical compounds. The selection of a brominating agent is paramount, influencing not only the yield and purity of the product but also the overall safety and environmental impact of the process. This guide provides an objective comparison of alternative reagents for the α-bromination of 4-chloroacetophenone, supported by experimental data to inform your synthetic strategy.

Executive Summary

The traditional use of elemental bromine for α-bromination is often hampered by its high toxicity, corrosiveness, and challenging handling. This has spurred the adoption of alternative reagents that offer improved safety profiles, selectivity, and milder reaction conditions. This guide evaluates several key alternatives: Pyridine (B92270) hydrobromide perbromide, N-Bromosuccinimide (NBS), and Copper(II) bromide, presenting their performance based on available experimental data.

Comparative Data

The following table summarizes the performance of various brominating agents in the α-bromination of 4-chloroacetophenone and structurally similar ketones.

Brominating AgentSubstrateCatalyst/SolventReaction TimeTemperatureYield (%)SelectivityReference
Pyridine hydrobromide perbromide4-ChloroacetophenoneAcetic Acid3 h90 °C85α-bromination[1][2][3]
N-Bromosuccinimide (NBS)Acetophenone (B1666503)Acidic Al₂O₃ / Methanol10-20 minReflux89α-bromination[4]
Copper(II) Bromide (CuBr₂)4-ChloroacetophenoneAcetic Acid3 h90 °C~60α-bromination[4]
H₂O₂-HBrVarious aryl ketones"on water"Not SpecifiedRoom Temp.69-97High for monobromination[5]
(NH₄)₂S₂O₈ / NH₄BrAlkanonesGrinding (moist)10-25 minRoom Temp.High Yieldsα-bromination[6]

Reagent Profiles and Experimental Protocols

Pyridine Hydrobromide Perbromide

Pyridine hydrobromide perbromide is a stable, crystalline solid that serves as a convenient and safer alternative to liquid bromine. It is known for its high selectivity in the α-bromination of ketones.

Experimental Protocol:

In a 50 mL round-bottom flask equipped with a condensing tube, 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and acetic acid (20 mL) are combined. The reaction mixture is stirred at 90 °C.[1] The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is cooled, and the product is isolated by precipitation in water, followed by filtration and recrystallization. A study demonstrated that this method can yield 4-chloro-α-bromo-acetophenone in high yields.[1][2][3]

N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a versatile and widely used reagent for a variety of bromination reactions, including the α-bromination of carbonyl compounds.[7][8][9] It is often used with a catalyst to promote the reaction.

Experimental Protocol:

To a solution of the ketone (e.g., acetophenone, 1 equivalent) in a suitable solvent like methanol, N-bromosuccinimide (1.2 equivalents) and a catalyst such as acidic aluminum oxide (10% w/w) are added.[4] The reaction mixture is heated to reflux and monitored by TLC. After completion, the catalyst is filtered off, the solvent is evaporated, and the crude product is purified, typically by column chromatography or recrystallization. This method is noted for its rapid reaction times and high yields.[4]

Copper(II) Bromide

Copper(II) bromide is an effective reagent for the selective α-bromination of ketones.[10][11][12] The reaction proceeds by enolization of the ketone, followed by reaction with the copper(II) bromide.

Experimental Protocol:

A suspension of copper(II) bromide (2 equivalents) in a solvent such as a mixture of chloroform (B151607) and ethyl acetate (B1210297) is heated to reflux.[12] The ketone (1 equivalent) is then added to the refluxing suspension. The progress of the reaction can be monitored by the disappearance of the black CuBr₂ solid and the evolution of hydrogen bromide gas.[4] Upon completion, the reaction mixture is filtered to remove copper(I) bromide, and the filtrate is washed and concentrated to yield the α-brominated product.

Eco-Friendly Alternatives: H₂O₂-HBr and Solid-State Grinding

For research focused on green chemistry, several environmentally benign methods have been developed.

  • H₂O₂-HBr System: This method utilizes an aqueous solution of hydrogen peroxide and hydrobromic acid for the bromination of ketones "on water" at room temperature, avoiding the need for organic solvents and catalysts.[5] The resulting α-bromoketones can be isolated in high yields (69–97%) with excellent selectivity for monobromination.[5]

  • Ammonium (B1175870) Persulfate and Ammonium Bromide: This solvent-free approach involves grinding the ketone with ammonium bromide and ammonium persulfate under slightly moist conditions.[6] The solid product is then isolated by simple dilution with water, avoiding the use of organic solvents for extraction.[6]

Logical Workflow for Reagent Selection

The choice of an appropriate brominating agent depends on several factors, including the desired yield, selectivity, reaction conditions, and commitment to green chemistry principles. The following diagram illustrates a logical workflow for selecting a suitable reagent.

ReagentSelection Start Start: Need for α-bromination of 4-chloroacetophenone HighYield Primary Goal: High Yield & Purity Start->HighYield GreenChem Primary Goal: Green Chemistry Start->GreenChem PHPB Pyridine Hydrobromide Perbromide HighYield->PHPB Excellent Yields Good Selectivity NBS N-Bromosuccinimide (NBS) HighYield->NBS Fast Reactions High Yields CuBr2 Copper(II) Bromide HighYield->CuBr2 Good Selectivity Moderate Yields H2O2_HBr H₂O₂-HBr 'on water' GreenChem->H2O2_HBr Aqueous Media No Organic Solvent Grinding Solid-State Grinding (NH₄)₂S₂O₈ / NH₄Br GreenChem->Grinding Solvent-Free Simple Workup SafetyHandling Consideration: Safety & Handling Cost Consideration: Cost-Effectiveness PHPB->SafetyHandling PHPB->Cost NBS->SafetyHandling NBS->Cost CuBr2->SafetyHandling CuBr2->Cost H2O2_HBr->SafetyHandling H2O2_HBr->Cost Grinding->SafetyHandling Grinding->Cost

Caption: Workflow for selecting an α-bromination reagent.

Conclusion

The selection of a reagent for the α-bromination of 4-chloroacetophenone should be a carefully considered decision based on a balance of yield, selectivity, safety, and environmental impact. Pyridine hydrobromide perbromide and N-bromosuccinimide offer high yields and good selectivity under relatively mild conditions. Copper(II) bromide provides a reliable, albeit sometimes lower-yielding, alternative. For laboratories prioritizing green chemistry, the H₂O₂-HBr system and solid-state grinding methods present compelling, environmentally friendly options. By consulting the comparative data and experimental protocols provided, researchers can make an informed choice that best suits their specific synthetic needs and laboratory constraints.

References

Unveiling the Biological Potential of 2-Bromo-4'-chloroacetophenone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the antimicrobial, antifungal, anticancer, and anti-inflammatory activities of novel derivative classes originating from 2-Bromo-4'-chloroacetophenone reveals promising candidates for future drug development. This guide synthesizes experimental data from various studies to offer an objective comparison of their biological performance, alongside detailed experimental protocols and visual workflows to support further research.

Researchers and drug development professionals are in a continuous search for novel molecular scaffolds that can yield potent and selective therapeutic agents. This compound has emerged as a versatile starting material for the synthesis of a variety of heterocyclic and open-chain compounds with significant biological activities. This comparative guide consolidates findings on several classes of its derivatives, presenting a side-by-side look at their efficacy in various biological assays.

Antimicrobial and Antifungal Activity: A Mixed Spectrum of Efficacy

Derivatives of this compound have been explored for their ability to combat bacterial and fungal pathogens. Chalcones and other derivatives have demonstrated a range of activities, from moderate to potent, against various strains.

A novel β-ketosulfone derivative, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone, has shown particularly noteworthy antifungal activity against Candida species. Studies have reported Minimum Inhibitory Concentrations (MIC) for this compound against a panel of clinical isolates.

Table 1: Antifungal Activity of 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone against Candida albicans

StrainMIC Range (µg/mL)
Clinical Isolates0.00195 - 0.0078

Data synthesized from studies utilizing the M27-A3 method.

In the realm of antibacterial agents, chalcone (B49325) derivatives of 4-bromoacetophenone have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria. These compounds have shown good inhibition activities. Similarly, certain hydroxyacetophenone derivatives have displayed good antibacterial activity against E. coli and K. pneumoniae.

Anticancer Activity: Thiazole (B1198619) Derivatives Show Significant Promise

The anticancer potential of this compound derivatives has been a significant area of investigation, with thiazole-containing compounds demonstrating notable cytotoxic effects against various cancer cell lines.

Specifically, a series of 4-cyanophenyl substituted thiazol-2-ylhydrazones, synthesized from α-bromo-4-cyanoacetophenone (a derivative of this compound), have shown potent anticancer efficacy. Several of these compounds exhibited greater activity than the standard chemotherapeutic agent, cisplatin, against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines.

Table 2: Anticancer Activity of 4-Cyanophenyl Substituted Thiazol-2-ylhydrazone Derivatives (GI₅₀ in µM)

CompoundHCT-116MCF-7
2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.6 ± 0.2-
2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.6 ± 0.11.0 ± 0.1
2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.1 ± 0.5-
2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole1.5 ± 0.8-
2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole-1.7 ± 0.3

GI₅₀ represents the concentration required to inhibit cell growth by 50%.[1]

The mechanism of action for some of these promising thiazole derivatives involves the induction of cancer cell death via caspase-dependent apoptosis.[1]

Anti-inflammatory Activity: Chalcones as Modulators of Inflammatory Pathways

Chalcone derivatives have long been recognized for their anti-inflammatory properties. Studies on various chalcones have demonstrated their ability to inhibit key inflammatory mediators. For instance, certain 2'-hydroxy- and 2',5'-dihydroxychalcones have shown potent inhibitory effects on the release of β-glucuronidase and lysozyme (B549824) from neutrophils, as well as nitric oxide (NO) formation in microglial cells.

The anti-inflammatory effects of some chalcone analogues are attributed to their ability to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the NF-κB and JNK signaling pathways.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the replication and extension of these findings.

Synthesis of Chalcone Derivatives (General Procedure)

Chalcones are typically synthesized via the Claisen-Schmidt condensation.[2]

  • Reactant Preparation: An equimolar solution of a substituted acetophenone (B1666503) (e.g., 4-bromoacetophenone) in ethanol (B145695) is prepared. A separate ethanolic solution of a substituted aldehyde is also prepared.

  • Condensation Reaction: The aldehyde solution is slowly added to the acetophenone solution with constant stirring.

  • Catalyst Addition: A catalyst, such as sodium hydroxide (B78521) pellets or a solution, is added to the mixture with vigorous stirring until a solid product is formed.

  • Incubation and Workup: The reaction mixture is typically left overnight. The crude product is then obtained by acid workup.

  • Purification: The synthesized chalcone is purified by recrystallization from a suitable solvent, such as ethanol.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity is often determined using the broth microdilution method following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[3]

  • Inoculum Preparation: Fungal strains are cultured, and the cell suspension is adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ cells/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microplate using an appropriate medium (e.g., RPMI 1640).

  • Inoculation: The standardized fungal suspension is added to each well containing the diluted compound.

  • Incubation: The microplates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a growth control well.

Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)

A common method for screening antibacterial activity is the agar (B569324) disc diffusion method.

  • Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of a Mueller-Hinton agar plate.

  • Disc Impregnation: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).

  • Disc Placement: The impregnated discs are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Visualizing the Research Workflow and Biological Pathways

To further clarify the experimental processes and the biological mechanisms at play, the following diagrams have been generated.

G General Workflow for Biological Activity Screening cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening cluster_analysis Data Analysis and Lead Identification start This compound synthesis Chemical Synthesis (e.g., Claisen-Schmidt) start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification antimicrobial Antimicrobial Assay (e.g., Disc Diffusion, MIC) purification->antimicrobial anticancer Anticancer Assay (e.g., MTT Assay) purification->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) purification->anti_inflammatory data Data Analysis (IC50, MIC, Zone of Inhibition) antimicrobial->data anticancer->data anti_inflammatory->data lead Lead Compound Identification data->lead G Simplified Anti-inflammatory Signaling Pathway of Chalcones cluster_pathway Intracellular Signaling LPS LPS (Inflammatory Stimulus) JNK JNK LPS->JNK NFkB NF-κB LPS->NFkB Chalcone Chalcone Derivative Chalcone->JNK Inhibition Chalcone->NFkB Inhibition iNOS iNOS JNK->iNOS COX2 COX-2 JNK->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs

References

A Comparative Guide to the Analysis of Impurities in Commercial 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of impurities found in commercial batches of 2-Bromo-4'-chloroacetophenone (CAS: 536-38-9), a key starting material and intermediate in the pharmaceutical industry. Ensuring the purity of this compound is critical for the synthesis of active pharmaceutical ingredients (APIs), as impurities can lead to unwanted side reactions, lower yields, and potential safety concerns in the final drug product. This document outlines common impurities, detailed experimental protocols for their detection and quantification, and a comparative framework for evaluating commercial suppliers.

Potential Impurities in this compound

The impurity profile of commercial this compound is largely dependent on the synthetic route employed by the manufacturer. The most common method for its synthesis is the bromination of 4'-chloroacetophenone (B41964). This process can lead to the formation of several related substances.

Common Process-Related Impurities:

  • Unreacted Starting Material: Residual 4'-chloroacetophenone is a common impurity.

  • Over-brominated Species: The presence of a second bromine atom, leading to the formation of 2,2-dibromo-1-(4-chlorophenyl)ethanone, can occur if the reaction is not carefully controlled.

  • Isomeric Impurities: Bromination at other positions on the aromatic ring can result in isomeric impurities.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.

Degradation Products:

This compound can degrade under stress conditions such as exposure to light, heat, or incompatible pH levels. Forced degradation studies are essential to identify potential degradants that may form during storage or in downstream reactions.[1]

Comparative Analysis of Commercial Products

While direct comparative studies from multiple vendors are not publicly available, researchers should request and scrutinize the Certificate of Analysis (CoA) from each supplier. A comprehensive CoA should provide quantitative data on the purity of the main component and the levels of specified and unspecified impurities. The following table illustrates a hypothetical comparison of this compound from three different commercial sources based on typical analytical techniques.

Table 1: Hypothetical Impurity Profile of Commercial this compound

ImpuritySupplier ASupplier BSupplier C
Purity (by HPLC) 99.5%98.8%99.8%
4'-chloroacetophenone 0.2%0.5%<0.1%
2,2-dibromo-1-(4-chlorophenyl)ethanone <0.1%0.3%Not Detected
Total Other Impurities 0.2%0.4%0.1%
Residual Solvents (by GC) Meets ICH LimitsMeets ICH LimitsMeets ICH Limits

Experimental Protocols for Impurity Analysis

A combination of chromatographic and spectroscopic techniques is necessary for the comprehensive analysis of impurities in this compound.

3.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary technique for quantifying the purity of this compound and separating it from its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Analysis: The retention times of the impurities are compared to a reference standard of this compound. The peak area percentage is used to determine the relative amounts of impurities.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the identification and quantification of volatile impurities, including residual solvents and some process-related impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection: Split injection of the sample dissolved in a suitable solvent.

  • MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Analysis: Impurities are identified by their mass spectra and retention times, which can be compared to spectral libraries.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of unknown impurities.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed structural information that can be used to identify impurities.

Visualizing Synthesis and Analytical Workflows

4.1. Synthesis Pathway and Potential Impurity Formation

The following diagram illustrates the common synthesis route for this compound and highlights the stages where impurities may be introduced.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 4_chloroacetophenone 4'-chloroacetophenone (Starting Material) Reaction Bromination Reaction 4_chloroacetophenone->Reaction Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Unreacted_SM Unreacted Starting Material Reaction->Unreacted_SM Incomplete Reaction Over_bromination Over-bromination Product (Dibromo Species) Reaction->Over_bromination Excess Bromine Isomers Isomeric Impurities Reaction->Isomers Side Reactions Purification Purification (e.g., Recrystallization) Crude_Product->Purification Final_Product Commercial this compound Purification->Final_Product

Caption: Synthesis pathway and points of impurity introduction.

4.2. Analytical Workflow for Impurity Profiling

The diagram below outlines a logical workflow for the comprehensive analysis of impurities in a commercial sample of this compound.

G Sample Commercial Sample of This compound HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR Purity Purity Assay (%) HPLC->Purity Related_Substances Identification & Quantification of Related Substances HPLC->Related_Substances Residual_Solvents Identification & Quantification of Residual Solvents GCMS->Residual_Solvents Structural_Elucidation Structural Elucidation of Unknown Impurities NMR->Structural_Elucidation Report Comprehensive Impurity Profile Report Purity->Report Related_Substances->Report Residual_Solvents->Report Structural_Elucidation->Report

Caption: Analytical workflow for impurity profiling.

Conclusion

The purity of this compound is paramount for its use in pharmaceutical synthesis. A thorough understanding of potential impurities and the application of robust analytical methods are essential for quality control. While commercial suppliers typically provide a product with a purity of 98% or higher, it is the responsibility of the researcher to critically evaluate the Certificate of Analysis and, if necessary, perform independent testing to ensure the material is fit for its intended purpose. By employing a multi-technique analytical approach as outlined in this guide, scientists can confidently assess the quality of commercial this compound and mitigate risks in their drug development programs.

References

Unveiling the Synthetic Potential of 2-Bromo-4'-chloroacetophenone: A Comparative Guide to its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks in organic synthesis is paramount to the successful discovery and development of novel therapeutic agents. 2-Bromo-4'-chloroacetophenone, a versatile α-haloketone, serves as a key starting material for a variety of heterocyclic and open-chain compounds with significant biological activities. This guide provides a comprehensive comparison of the major reaction products derived from this precursor, supported by experimental data and detailed protocols to aid in synthetic strategy and decision-making.

This document will explore the synthesis and characteristics of three major classes of compounds derived from this compound: chalcones, thiazoles, and imidazoles. An objective comparison of their synthetic routes and potential applications will be presented.

The Versatility of a Halogenated Ketone

This compound (C₈H₆BrClO) is a bifunctional molecule, featuring a reactive α-bromine atom and a substituted aromatic ring, making it a valuable intermediate in organic synthesis.[1][2] Its structure allows for facile reactions at the α-carbon, such as nucleophilic substitution, and condensation reactions involving the carbonyl group. These reactions lead to the formation of diverse molecular scaffolds of high interest in medicinal chemistry.

Comparison of Key Reaction Pathways

The primary synthetic routes starting from this compound lead to the formation of chalcones, thiazoles, and imidazoles. Each of these pathways offers a distinct molecular framework with a unique spectrum of biological activities.

Product ClassGeneral Synthetic MethodKey ReagentsPotential Biological Activities
Chalcones Claisen-Schmidt CondensationAromatic aldehydes, Base (e.g., NaOH, KOH)Antimicrobial, Anti-inflammatory, Antioxidant, Anticancer[3]
Thiazoles Hantzsch Thiazole (B1198619) SynthesisThioamides (e.g., Thiourea)Antifungal, Antibacterial, Anticancer[4][5]
Imidazoles Debus or Radziszewski SynthesisAldehydes, Ammonia sourceAntifungal, Anti-inflammatory, Anticancer[6]
Table 1: Overview of Major Product Classes from this compound.

Reaction Product Deep Dive: Synthesis and Characterization

Chalcones: The α,β-Unsaturated Ketone Scaffold

Chalcones are characterized by an open-chain α,β-unsaturated ketone system linking two aromatic rings.[3] The synthesis of chalcones from this compound typically proceeds via the Claisen-Schmidt condensation with an appropriate aromatic aldehyde in the presence of a base.[7][8]

A representative reaction involves the condensation of this compound with benzaldehyde (B42025).

Workflow for Chalcone (B49325) Synthesis

start Start: this compound + Benzaldehyde react Claisen-Schmidt Condensation (NaOH, Ethanol) start->react product Product: (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone derivative) react->product workup Workup: Aqueous wash, Recrystallization product->workup char Characterization: ¹H NMR, ¹³C NMR, MS workup->char

Caption: General workflow for the synthesis and characterization of chalcones.

Experimental Protocol: Synthesis of (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one

  • Dissolve 4'-chloroacetophenone (B41964) (1 equivalent) and benzaldehyde (1 equivalent) in ethanol (B145695).

  • Add an aqueous solution of sodium hydroxide (B78521) (NaOH) dropwise to the stirred mixture.

  • Continue stirring at room temperature for 2-3 hours.[8]

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to afford the pure chalcone.

Quantitative Data

CompoundStarting MaterialYield (%)Melting Point (°C)¹H NMR (CDCl₃, δ ppm)
(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one4'-Chloroacetophenone~85-95118-1207.95 (d, 2H), 7.82 (d, 1H), 7.65 (m, 2H), 7.45 (d, 2H), 7.40 (m, 3H), 7.55 (d, 1H)

Table 2: Representative data for the synthesis of a chalcone derivative (Note: Data is representative and may vary based on specific experimental conditions).

Thiazoles: The Five-Membered Sulfur-Containing Heterocycle

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazoles. It involves the reaction of an α-haloketone with a thioamide.[4] The reaction of this compound with thiourea (B124793) is a common route to 2-amino-4-(4-chlorophenyl)thiazole.

Signaling Pathway for Hantzsch Thiazole Synthesis

reagents This compound + Thiourea intermediate1 Nucleophilic Attack (S on α-carbon) reagents->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 dehydration Dehydration intermediate2->dehydration product 2-Amino-4-(4-chlorophenyl)thiazole dehydration->product

Caption: Simplified reaction pathway for Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

  • A mixture of this compound (1 equivalent) and thiourea (1 equivalent) in ethanol is refluxed for 3-4 hours.[9]

  • The reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with water and then a small amount of cold ethanol.

  • The product is recrystallized from ethanol to yield pure 2-amino-4-(4-chlorophenyl)thiazole.

Quantitative Data

CompoundStarting MaterialYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
2-Amino-4-(4-chlorophenyl)thiazoleThis compound~80-90165-1677.85 (d, 2H), 7.40 (d, 2H), 7.15 (s, 1H), 7.05 (s, 2H, NH₂)

Table 3: Representative data for the synthesis of a 2-aminothiazole (B372263) derivative.

Imidazoles: The Five-Membered Di-Nitrogen Heterocycle

Imidazole (B134444) derivatives can be synthesized from α-haloketones through various methods, including the Debus synthesis or reaction with amidines.[10] A common approach involves the reaction of this compound with a formamidine (B1211174) source or a mixture of an aldehyde and ammonia.

Logical Relationship for Imidazole Synthesis

start This compound reaction One-pot, Multi-component Reaction start->reaction reagent1 Aldehyde (R-CHO) reagent1->reaction reagent2 Ammonia Source (e.g., NH₄OAc) reagent2->reaction product Substituted Imidazole reaction->product

Caption: Logical flow for a multi-component imidazole synthesis.

Experimental Protocol: Synthesis of 2,4-Diaryl-1H-imidazole

  • A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and ammonium (B1175870) acetate (B1210297) (excess) in glacial acetic acid is refluxed for 2-3 hours.[6]

  • The reaction mixture is cooled and poured into ice-water.

  • The precipitate is filtered, washed with water, and then with a dilute solution of sodium bicarbonate.

  • The crude product is purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Quantitative Data

CompoundStarting MaterialYield (%)Melting Point (°C)¹H NMR (DMSO-d₆, δ ppm)
2-(Aryl)-4-(4-chlorophenyl)-1H-imidazoleThis compound~70-85Varies with aryl substituentVaries significantly with aryl substituent

Table 4: Representative data for the synthesis of a substituted imidazole derivative.

Alternative Synthetic Approaches and Performance Comparison

While this compound is a highly effective starting material, alternative synthetic routes to these product classes exist.

  • Chalcones: Can also be synthesized via the Wittig reaction or Friedel-Crafts acylation followed by condensation. However, the Claisen-Schmidt condensation is often preferred for its simplicity and high yields.[11]

  • Thiazoles: Other methods include the reaction of thioamides with α,β-unsaturated ketones or the Gabriel-type synthesis. The Hantzsch synthesis remains one of the most direct and versatile methods.[5]

  • Imidazoles: The van Leusen imidazole synthesis provides a route to 1,4,5-trisubstituted imidazoles from tosylmethyl isocyanide (TosMIC) and an imine.[6] Multi-component reactions are also gaining popularity due to their efficiency.

In terms of performance, the choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The reactions involving this compound are generally robust, high-yielding, and allow for the introduction of a 4-chlorophenyl moiety, which is a common feature in many biologically active molecules.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a diverse range of heterocyclic and open-chain compounds. This guide has provided a comparative overview of the synthesis of chalcones, thiazoles, and imidazoles from this precursor, complete with experimental insights and data. The choice of which scaffold to pursue will ultimately be guided by the specific therapeutic target and the desired structure-activity relationship. The methodologies and data presented herein offer a solid foundation for researchers to make informed decisions in their synthetic endeavors and drug discovery programs.

References

A Comparative Guide to the Synthetic Routes of 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is a cornerstone of successful project outcomes. 2-Bromo-4'-chloroacetophenone is a vital building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and other fine chemicals.[1][2] This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The synthesis of this compound can be primarily achieved through two main strategies: the direct bromination of 4'-chloroacetophenone (B41964) and a multi-step approach involving Friedel-Crafts acylation. Each route offers distinct advantages and disadvantages in terms of yield, atom economy, and reaction conditions.

Route 1: Direct α-Bromination of 4'-chloroacetophenone

This is the most direct and commonly employed method for the synthesis of this compound. The reaction involves the selective bromination of the α-carbon of the ketone. Various brominating agents can be utilized for this transformation, each with its own set of reaction conditions and safety considerations.

  • Using Pyridine (B92270) Hydrobromide Perbromide: This reagent is considered a safer alternative to liquid bromine.[3] The reaction of 4-chloroacetophenone with pyridine hydrobromide perbromide in acetic acid at elevated temperatures provides the desired product in good yield.[3]

  • Using Liquid Bromine: While highly effective, liquid bromine is toxic, corrosive, and can lead to lower selectivity and environmental concerns.[3] However, under optimized conditions, it can provide very high yields. For a similar substrate, o-chloroacetophenone, bromination with liquid bromine in water has been reported to yield 99% of the α-bromo product.[4]

  • Using N-Bromosuccinimide (NBS): NBS is another common and relatively safe brominating agent for α-bromination of ketones. The reaction is typically carried out in the presence of a radical initiator. A patent describes the synthesis of a related compound, 2-bromo-3'-chloroacetophenone, from m-chloroacetophenone using NBS in acetic acid, achieving a yield of 86.6%.[5]

Route 2: Friedel-Crafts Acylation followed by Bromination

This two-step approach first involves the synthesis of the precursor, 4'-chloroacetophenone, via a Friedel-Crafts acylation of chlorobenzene (B131634). The resulting ketone is then subjected to α-bromination as described in Route 1.

  • Friedel-Crafts Acylation: The reaction of chlorobenzene with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 4'-chloroacetophenone.[6][7] This method is well-established for the synthesis of various substituted acetophenones.[6] A reported yield for the synthesis of p-chloroacetophenone from chlorobenzene and acetic anhydride is in the range of 74–78%.[6]

Quantitative Data Summary

RouteSub-RouteStarting MaterialsKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1 Direct Bromination 4'-chloroacetophenonePyridine hydrobromide perbromideAcetic Acid904-585>98 (assumed)[3]
1 Direct Bromination o-chloroacetophenoneLiquid BromineWater200.7599Not Reported[4]
1 Direct Bromination m-chloroacetophenoneN-Bromosuccinimide (NBS), Benzoyl peroxideAcetic AcidReflux686.699.4[5]
2 Friedel-Crafts Acylation Chlorobenzene, Acetic anhydrideAluminum chloride (AlCl₃)Carbon disulfide (CS₂)Not specifiedNot specified74-78Not Reported[6]

Note: Data for some entries are for structurally similar compounds due to the direct availability of experimental data for this compound being limited in the search results.

Experimental Protocols

Route 1: Direct α-Bromination of 4'-chloroacetophenone with Pyridine Hydrobromide Perbromide[3]
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condensing tube, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and acetic acid (20 mL).

  • Reaction Execution: Stir the reaction mixture at 90 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion of the reaction (typically 4-5 hours), cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization.

Route 2: Synthesis of 4'-chloroacetophenone via Friedel-Crafts Acylation[6]
  • Reaction Setup: In a suitable reaction vessel, dissolve chlorobenzene (281 g) in carbon disulfide. The solution should be dried over calcium chloride and filtered if not clear.

  • Reaction Execution: Add anhydrous aluminum chloride (750 g) to the solution. Then, add acetic anhydride (205 g) portion-wise while controlling the reaction temperature.

  • Work-up and Purification: After the reaction is complete, carefully pour the reaction mixture onto ice. Decompose any remaining aluminum chloride complexes with water and hydrochloric acid if necessary. Separate the organic layer and wash it with water and a dilute sodium hydroxide (B78521) solution. Dry the organic layer and remove the solvent by distillation. The crude product is then purified by vacuum distillation to yield p-chloroacetophenone.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Friedel-Crafts Acylation followed by Bromination cluster_2 Starting Materials cluster_3 Final Product A 4'-chloroacetophenone B This compound A->B Brominating Agent (e.g., Pyridine Hydrobromide Perbromide, Liquid Bromine, NBS) FP This compound C Chlorobenzene D 4'-chloroacetophenone C->D Acetic Anhydride / Acetyl Chloride AlCl3 E This compound D->E Brominating Agent SM1 4'-chloroacetophenone SM2 Chlorobenzene

Caption: Synthetic pathways to this compound.

Conclusion

References

Spectroscopic Interrogation of Reaction Intermediates: A Comparative Guide for Reactions with 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the elucidation of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of new synthetic routes. 2-Bromo-4'-chloroacetophenone is a versatile building block in organic synthesis, frequently employed in the construction of complex molecules, including active pharmaceutical ingredients.[1][2][3] The transient nature of reaction intermediates often makes their direct observation challenging. This guide provides a comparative overview of spectroscopic techniques for the identification and characterization of intermediates in reactions involving this compound, supported by experimental protocols and data for analogous systems.

Common Reaction Pathways of this compound

This compound is susceptible to a variety of chemical transformations. Its α-bromo ketone functionality makes it a potent electrophile, readily participating in substitution and condensation reactions. Two of the most common reaction pathways are the Claisen-Schmidt condensation to form chalcones and the Hantzsch thiazole (B1198619) synthesis.

The Claisen-Schmidt condensation involves the base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde.[3][4][5] The reaction proceeds through an enolate intermediate, which acts as a nucleophile. The subsequent aldol (B89426) addition product can then dehydrate to yield the α,β-unsaturated ketone, known as a chalcone. These chalcones are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[4]

In the Hantzsch thiazole synthesis, an α-haloketone like this compound reacts with a thioamide. The reaction is believed to proceed through a nucleophilic attack of the sulfur on the α-carbon, followed by cyclization and dehydration to form the thiazole ring.

ReactionPathways cluster_start Starting Material cluster_cs Claisen-Schmidt Condensation cluster_hantzsch Hantzsch Thiazole Synthesis start This compound cs_base Base (e.g., NaOH) start->cs_base Deprotonation h_thiourea Thiourea start->h_thiourea Nucleophilic Attack cs_enolate Enolate Intermediate cs_base->cs_enolate cs_aldehyde Aromatic Aldehyde cs_enolate->cs_aldehyde Nucleophilic Attack cs_aldol Aldol Addition Intermediate cs_aldehyde->cs_aldol cs_chalcone Chalcone Product cs_aldol->cs_chalcone Dehydration h_intermediate Thioether Intermediate h_thiourea->h_intermediate h_cyclized Cyclized Intermediate h_intermediate->h_cyclized Cyclization h_thiazole Thiazole Product h_cyclized->h_thiazole Dehydration

Figure 1: Common reaction pathways for this compound.

Spectroscopic Techniques for Intermediate Identification

The identification of fleeting intermediates requires specialized analytical techniques, often employed in-situ to capture the species as they are formed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For reaction monitoring, time-resolved NMR experiments can track the disappearance of reactants and the appearance of products and intermediates.

Experimental Protocol: In-situ NMR Monitoring of the Claisen-Schmidt Condensation

  • In a clean, dry NMR tube, dissolve this compound (1.0 eq.) in a suitable deuterated solvent (e.g., DMSO-d6).

  • Acquire a baseline 1H NMR spectrum of the starting material.

  • Add the aromatic aldehyde (1.0 eq.) to the NMR tube and acquire another spectrum.

  • Initiate the reaction by adding a catalytic amount of a strong base (e.g., NaOD in D2O) to the NMR tube.

  • Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.

  • Process the spectra to identify new signals corresponding to intermediates and the final product. The integration of these signals relative to an internal standard can be used to determine the concentration of each species over time.

Data Presentation: Expected 1H NMR Chemical Shifts for Intermediates

SpeciesKey ProtonsExpected Chemical Shift (ppm)Rationale
This compound-CH2Br~4.41 (s)Singlet for the two equivalent protons adjacent to the carbonyl and bromine.[6]
Enolate Intermediateα-CH~5.0 - 6.0The C-H proton of the enolate is expected to be significantly deshielded compared to the starting material due to the change in hybridization and electron density.
Aldol Addition Intermediateα-CH~3.0 - 3.5The protons on the α-carbon are now part of a saturated system and would show a more upfield chemical shift.
β-CH~4.5 - 5.0The proton on the carbon bearing the hydroxyl group would be deshielded.
-OHVariableThe chemical shift of the hydroxyl proton is dependent on concentration and solvent.

Comparison with Alternatives:

  • Advantages: NMR provides detailed structural information, allowing for the unambiguous identification of intermediates. It is also non-destructive.

  • Disadvantages: NMR is a relatively insensitive technique, which can make it difficult to detect low concentrations of intermediates. The timescale of the reaction must also be compatible with the time required to acquire a spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. In the context of reactions with this compound, IR can be used to monitor the changes in the carbonyl group and the formation of new functional groups like hydroxyls.

Experimental Protocol: In-situ IR Monitoring

  • Set up the reaction in a vessel equipped with an in-situ IR probe (e.g., an attenuated total reflectance (ATR) probe).

  • Record a background spectrum of the solvent.

  • Add the reactants and record an initial spectrum.

  • Initiate the reaction and continuously record IR spectra over time.

  • Analyze the spectra for the appearance and disappearance of key vibrational bands.

Data Presentation: Expected IR Absorption Frequencies

SpeciesFunctional GroupExpected Frequency (cm-1)Rationale
This compoundC=O (ketone)~1700Typical stretching frequency for an aryl ketone.
Aldol Addition IntermediateC=O (ketone)~1710The carbonyl group is still present.
O-H (hydroxyl)~3200-3600 (broad)The appearance of a broad peak in this region is indicative of hydroxyl group formation.
Chalcone ProductC=O (conjugated ketone)~1660-1685Conjugation with the double bond lowers the carbonyl stretching frequency.
C=C (alkene)~1600-1650The formation of the α,β-unsaturated system will give rise to a new C=C stretching band.

Comparison with Alternatives:

  • Advantages: IR is a fast and sensitive technique, making it well-suited for monitoring rapid reactions. The equipment for in-situ monitoring is readily available.

  • Disadvantages: IR spectra can be complex, and overlapping peaks can make interpretation difficult. It provides less detailed structural information compared to NMR.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can be used to detect and identify reaction intermediates, even at very low concentrations. Electrospray ionization (ESI) is a soft ionization technique that can be used to transfer ions from solution into the gas phase, making it ideal for the analysis of reaction mixtures.

Experimental Protocol: Reaction Monitoring by ESI-MS

  • Set up the reaction in a flask.

  • At various time points, withdraw a small aliquot of the reaction mixture.

  • Quench the reaction in the aliquot by adding a suitable reagent (e.g., an acid to neutralize a basic reaction).

  • Dilute the quenched aliquot in a suitable solvent for ESI-MS analysis.

  • Infuse the diluted sample directly into the mass spectrometer and acquire the mass spectrum.

  • Look for the molecular ions corresponding to the expected intermediates. High-resolution mass spectrometry can be used to determine the elemental composition of the intermediates.

Data Presentation: Expected Molecular Ions (m/z)

SpeciesMolecular FormulaExpected m/z [M+H]+
This compoundC8H6BrClO233.9/235.9
Aldol Addition Intermediate (with Benzaldehyde)C15H12BrClO2339.0/341.0
Thioether Intermediate (with Thiourea)C9H9BrClN2OS307.9/309.9

Comparison with Alternatives:

  • Advantages: Mass spectrometry offers unparalleled sensitivity for detecting low-abundance species. It can provide accurate mass measurements, which can be used to determine the molecular formula of an intermediate.

  • Disadvantages: MS typically requires sampling of the reaction mixture, which may not be suitable for very fast reactions. The ionization process can sometimes induce fragmentation, which can complicate the interpretation of the spectra.

Alternative Synthetic Approaches

While this compound is a valuable reagent, alternative methods exist for the synthesis of similar products.

  • Alternative α-Haloketones: Other α-haloketones, such as 2-chloro-4'-chloroacetophenone, can be used. The choice of halogen can influence the reactivity of the compound, with the bromo derivative generally being more reactive.

  • Alternative Enolate Generation: Instead of using a strong base to generate the enolate for a Claisen-Schmidt condensation, alternative methods such as acid-catalyzed enolization can be employed. This can sometimes lead to different product distributions and selectivities.

  • Wittig Reaction: For the synthesis of chalcones, the Wittig reaction provides an alternative to the Claisen-Schmidt condensation. This reaction involves the use of a phosphonium (B103445) ylide and generally gives good yields of the alkene product.

Experimental Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of reaction intermediates.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_analysis Data Analysis cluster_characterization Intermediate Characterization prep_reagents Prepare Reactants and Solvents prep_insitu Setup In-situ Monitoring (NMR/IR) or Sampling for MS prep_reagents->prep_insitu react_initiate Initiate Reaction prep_insitu->react_initiate react_acquire Acquire Spectroscopic Data Over Time react_initiate->react_acquire analysis_process Process Spectra (e.g., Phasing, Baseline Correction) react_acquire->analysis_process analysis_identify Identify Signals of Intermediates analysis_process->analysis_identify analysis_kinetics Determine Reaction Kinetics analysis_identify->analysis_kinetics char_structure Propose Structures of Intermediates analysis_identify->char_structure char_confirm Confirm Structures (e.g., Tandem MS, 2D NMR) char_structure->char_confirm

References

Assessing the Purity of Synthesized 2-Bromo-4'-chloroacetophenone: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, verifying the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of the final product. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for assessing the purity of 2-Bromo-4'-chloroacetophenone, a key building block in the synthesis of various pharmaceuticals.

Introduction to Purity Assessment

This compound is a halogenated acetophenone (B1666503) derivative widely used in organic synthesis. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final drug substance. Therefore, robust analytical methods are required to quantify the main compound and identify any process-related impurities or degradation products. While several techniques can be employed, HPLC and GC are the most common and powerful methods for this purpose.

The choice between HPLC and GC often depends on the physicochemical properties of the analyte and potential impurities, such as volatility, thermal stability, and polarity. This guide presents experimental protocols and comparative data to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it an excellent choice for the purity assessment of this compound.

Experimental Protocol: HPLC

A reversed-phase HPLC method is typically suitable for the analysis of moderately polar compounds like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase: A gradient of Acetonitrile (ACN) and Water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-15 min: 60% to 80% B

    • 15-20 min: 80% B

    • 20-22 min: 80% to 60% B

    • 22-25 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 10 mg of synthesized this compound in 10 mL of Acetonitrile to obtain a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Assessment

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh 10 mg of This compound B Dissolve in 10 mL of Acetonitrile A->B C Filter with 0.45 µm syringe filter B->C D Inject 10 µL of sample solution C->D Prepared Sample E Separation on C18 Column (Gradient Elution) D->E F UV Detection at 254 nm E->F G Integrate Chromatogram Peaks F->G Raw Data H Calculate Peak Area % G->H I Generate Purity Report H->I

Caption: Workflow for HPLC Purity Assessment of this compound.

Gas Chromatography (GC) Method

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given that this compound is amenable to volatilization, GC with Flame Ionization Detection (FID) presents a viable alternative to HPLC.

Experimental Protocol: GC
  • Instrumentation: A standard GC system with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 150 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • Injector Temperature: 260 °C.

  • Detector Temperature: 280 °C.

  • Injection Mode: Split (Split ratio 50:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in Dichloromethane.

Comparative Analysis: HPLC vs. GC

The selection of the optimal analytical method requires a careful comparison of their performance characteristics for the specific analyte.

cluster_input Analyte cluster_methods Analytical Methods cluster_output Purity Assessment Analyte This compound (Synthesized Product) HPLC HPLC-UV Analyte->HPLC GC GC-FID Analyte->GC Purity Purity (%) HPLC->Purity Impurities Impurity Profile HPLC->Impurities GC->Purity GC->Impurities Purity->Purity Comparison Impurities->Impurities Comparison

Caption: Logical comparison of HPLC and GC for purity assessment.

Data Summary

The following table summarizes typical performance data obtained from the HPLC and GC methods for the analysis of a synthesized batch of this compound.

ParameterHPLC-UV MethodGC-FID MethodComments
Purity (%) 99.2%99.5%Both methods show high purity, with slight variations due to detector response and impurity volatility.
Major Impurity 4'-Chloroacetophenone (0.5%)4'-Chloroacetophenone (0.3%)A common starting material impurity.
Other Impurities Unidentified polar impurity at RRT 0.8 (0.3%)Unidentified volatile impurity at RRT 1.2 (0.2%)HPLC is better suited for detecting non-volatile, polar impurities.
Limit of Detection (LOD) ~0.01%~0.005%GC-FID can offer higher sensitivity for volatile impurities.
Limit of Quantitation (LOQ) ~0.03%~0.015%
Analysis Time 25 min17 minGC method offers a shorter run time.
Sample Throughput LowerHigherShorter run time in GC allows for higher throughput.

Conclusion and Recommendations

Both HPLC and GC are suitable and robust methods for determining the purity of synthesized this compound.

  • HPLC is highly recommended when a comprehensive profile of both polar and non-polar impurities is required. Its non-destructive nature also allows for the collection of fractions for further analysis (e.g., by mass spectrometry) to identify unknown impurities.

  • GC is an excellent alternative, particularly for routine quality control where the primary interest is in volatile impurities and a faster analysis time is desired. Its higher sensitivity for volatile compounds can be advantageous.

For comprehensive characterization of a newly synthesized batch, it is often beneficial to employ both techniques orthogonally to gain a complete picture of the impurity profile. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the expected nature of the impurities.

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-4'-chloroacetophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. 2-Bromo-4'-chloroacetophenone, a common intermediate in pharmaceutical synthesis, requires careful management due to its hazardous properties.[1][2] This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance that can cause severe skin burns, eye damage, and respiratory irritation.[3][4][5] It is also harmful if swallowed.[6][7] Therefore, strict adherence to safety protocols is mandatory.

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4] Personal protective equipment (PPE) is crucial to prevent exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Eye Protection Chemical splash goggles or a face shield.[1][5]To protect against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, Viton).[5][8]To prevent skin contact.
Body Protection A fully-buttoned lab coat or other protective clothing.[3][4]To protect skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with an appropriate filter for organic vapors and particulates, especially where dust or aerosols may be generated.[3][6]To prevent inhalation of harmful dust or vapors.

In the event of accidental exposure, immediate action is critical. For eye contact, rinse cautiously with water for at least 15 minutes.[4][5] For skin contact, wash off immediately with soap and plenty of water.[4][5] If inhaled, move the individual to fresh air.[4][5] In all cases of exposure, seek immediate medical attention.[4][5]

Proper Storage and Spill Management

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[9] It should be kept away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

In the case of a spill, evacuate the area and ensure adequate ventilation.[5] For small spills, use an inert, dry material to absorb the chemical, then sweep or vacuum it up and place it into a suitable, labeled container for disposal.[3][9] Avoid creating dust.[3][9] For larger spills, contact your institution's environmental health and safety (EHS) department.[3]

Disposal Procedures for this compound

As a halogenated organic compound, this compound is considered hazardous waste and must be disposed of accordingly.[10] It should not be disposed of down the drain or in regular trash.[8]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a dedicated, clearly labeled hazardous waste container.[10] This container should be specifically designated for halogenated organic waste.[10]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]

  • Storage of Waste: Keep the waste container tightly sealed and store it in a designated satellite accumulation area that is secure and away from incompatible materials.[8]

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[12] They will ensure it is transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF), where it will likely be incinerated at high temperatures.[10]

Experimental Protocol for Spill Decontamination

While there are no standard experimental protocols for the chemical neutralization of bulk this compound waste in a laboratory setting, a spill can be decontaminated following these steps:

  • Initial Cleanup: After carefully sweeping or vacuuming the spilled solid, as mentioned in the spill management section, some residual contamination may remain.

  • Surface Decontamination: The affected area should be washed down with large amounts of water.[3] However, prevent the runoff from entering drains.[3]

  • Final Cleaning: A final wash with soap and water can be performed to remove any remaining residue.

  • Waste Collection: All materials used for decontamination, including paper towels and absorbent pads, must be placed in the designated halogenated organic hazardous waste container.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Initial Handling & Use cluster_1 Waste Generation cluster_2 Waste Segregation & Collection cluster_3 Interim Storage cluster_4 Final Disposal cluster_5 Emergency Procedure start Use this compound in a well-ventilated hood ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat waste_gen Generate Waste: - Unused Reagent - Contaminated Materials - Spill Residue ppe->waste_gen container Place waste in a dedicated, 'Halogenated Organic Waste' container waste_gen->container spill Accidental Spill? waste_gen->spill labeling Label container with 'Hazardous Waste' and chemical name container->labeling storage Store sealed container in a designated Satellite Accumulation Area labeling->storage contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup storage->contact_ehs disposal Professional disposal via licensed hazardous waste facility (e.g., incineration) contact_ehs->disposal spill->container No (Regular Waste) spill_cleanup Follow Spill Management Protocol: - Evacuate & Ventilate - Absorb with inert material - Collect for disposal spill->spill_cleanup Yes spill_cleanup->container

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling 2-Bromo-4'-chloroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 2-Bromo-4'-chloroacetophenone, including operational and disposal plans.

Chemical Profile and Hazards

This compound (CAS No. 536-38-9) is a solid that is classified as a corrosive and lachrymatory substance, meaning it can cause severe skin burns, eye damage, and tearing.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[3][4]

Hazard Classification Description
Skin Corrosion/IrritationCauses severe skin burns and irritation.[2][3]
Serious Eye Damage/IrritationCauses serious eye damage and irritation.[2][3]
Acute Toxicity (Oral)Harmful if swallowed.
Specific Target Organ ToxicityMay cause respiratory irritation.[3][4]
LachrymatorSubstance which increases the flow of tears.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.

Protection Type Specification Purpose
Eye/Face Protection Tight-sealing safety goggles and a face shield.[1]To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) and a complete suit protecting against chemicals.[2][5]To prevent skin contact and burns.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter if exposure limits are exceeded or if irritation is experienced.[1][5]To prevent inhalation of dust and vapors.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the chemical and ensure a safe laboratory environment.

Handling:

  • Work in a well-ventilated area or under a chemical fume hood.[1][6][7]

  • Avoid dust formation.[1][2]

  • Wash hands thoroughly after handling.[1][5]

  • Do not eat, drink, or smoke when using this product.[3][8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep containers tightly closed.[1][5]

  • Store in a corrosives area.[1][7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

Accidental Release and Disposal Plan

In the event of a spill, immediate and appropriate action must be taken to contain and clean up the material safely.

Spill Response:

  • Evacuate personnel from the affected area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE.

  • For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[3][5]

  • Avoid allowing the substance to enter drains.[2]

Disposal:

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[1]

  • The material should be disposed of at an approved waste disposal plant.[1][4]

  • Do not empty into drains.[1]

First Aid Measures

Immediate first aid is critical in case of exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek immediate medical attention.[1]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
Inhalation Remove to fresh air.[1] If not breathing, give artificial respiration.[1][2] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1][2] Seek immediate medical attention.[1]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Solid prep_setup->handling_weigh handling_dissolve Dissolve/Use in Reaction handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe emergency_spill Spill emergency_cleanup emergency_cleanup emergency_spill->emergency_cleanup Follow Spill Protocol emergency_exposure Personal Exposure emergency_first_aid emergency_first_aid emergency_exposure->emergency_first_aid Administer First Aid

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

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2-Bromo-4'-chloroacetophenone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.